2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-2-4-6-7(5)10-8(11-9)13-6/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTCVTVRTJAYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365936 | |
| Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53065-23-9 | |
| Record name | Benzothiazole, 2-hydrazinyl-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53065-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinyl-4-methoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-substituted-1,3-benzothiazoles
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Author's Note: Direct experimental data for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole is scarce in publicly accessible literature. This guide therefore provides a comprehensive analysis of the well-characterized and structurally analogous compound, 2-Hydrazinyl-4-methyl-1,3-benzothiazole , as a primary reference. This is supplemented with expert analysis on the anticipated physicochemical distinctions imparted by the methoxy substituent, offering a robust predictive framework for researchers.
Introduction: The Benzothiazole Scaffold in Modern Chemistry
The 1,3-benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure and rich heteroaromatic nature serve as a cornerstone for designing molecules with diverse biological activities. The introduction of a hydrazinyl (-NHNH₂) group at the 2-position dramatically enhances its utility, transforming it into a versatile building block for synthesizing a wide array of derivatives, such as hydrazones, pyrazoles, and other complex heterocyclic systems. These derivatives are of significant interest due to their potential applications in drug discovery.[1]
This guide focuses on the fundamental physicochemical properties of 4-substituted 2-hydrazinyl-1,3-benzothiazoles, with a primary emphasis on the well-documented 4-methyl analogue. Understanding these core properties is paramount for any scientist aiming to utilize this scaffold, as they directly influence solubility, crystallinity, reactivity, and ultimately, biological efficacy and formulation feasibility.
Core Physicochemical Profile: 2-Hydrazinyl-4-methyl-1,3-benzothiazole
The 4-methyl derivative (CAS No. 20174-68-9) serves as our reference compound.[2] Its properties have been elucidated through various analytical techniques, providing a solid baseline for understanding this class of molecules.
Molecular and Spectroscopic Properties
A summary of the key identification and spectroscopic data is presented below. This data is fundamental for quality control and structural confirmation in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉N₃S | [2] |
| Molecular Weight | 179.24 g/mol | [2][3] |
| Appearance | White to light brown/yellow crystalline solid | [4] |
| Melting Point | 167-169 °C | [4] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.98 (br.s., 1H), 7.46 (d, J=8.0 Hz, 1H), 7.00 (d, J=7.6 Hz, 1H), 6.88-6.84 (m, 2H), 4.98 (s, 2H), 2.38 (s, 3H) | |
| Mass Spec (ESI) | m/z (M+H)⁺ 179.8 | |
| Predicted pKa | 2.62 ± 0.20 | [4] |
Solubility Profile
Qualitative solubility assessments are critical for selecting appropriate solvent systems for synthesis, purification, and biological assays.
| Solvent | Solubility | Notes |
| Hot Methanol | Almost transparent solution | Indicates good solubility in polar protic solvents at elevated temperatures. |
| Ethanol | Soluble upon heating | Used as a solvent for recrystallization.[3][5] |
| Water | Insoluble | As expected for a largely aromatic structure.[6] |
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule, revealing crucial details about its planarity and intermolecular interactions.
For 2-Hydrazinyl-4-methyl-1,3-benzothiazole, diffraction analysis reveals a monoclinic crystal system with the space group P2₁.[3] The core benzothiazole ring system is nearly planar. In the solid state, the molecules are organized into sheets generated by N—H···N hydrogen bonds, a key intermolecular interaction that governs the crystal packing and influences physical properties like melting point.[3]
| Crystal Data Parameter | Value | Source |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁ | [3] |
| Unit Cell Dimensions | a = 3.893 Å, b = 7.312 Å, c = 14.137 Å, β = 93.416° | [3] |
| Calculated Density (Dₓ) | 1.482 Mg/m³ | [3] |
Predictive Analysis for this compound
While direct experimental data is lacking, we can leverage our understanding of physical organic chemistry to predict how the substitution of a methyl group with a methoxy group at the 4-position will alter the molecule's properties.
Electronic Effects: Inductive vs. Resonance
The primary distinction between a methyl (-CH₃) and a methoxy (-OCH₃) group lies in their electronic nature.
-
Methyl Group: Weakly electron-donating through an inductive effect.
-
Methoxy Group: Exhibits a dual nature. It is electron-withdrawing inductively due to the oxygen's electronegativity but is a strong electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic ring.
This difference is expected to:
-
Increase Basicity (pKa): The strong resonance donation from the methoxy group will increase electron density on the benzothiazole nitrogens, making them more basic compared to the methyl analogue. The predicted pKa of the methoxy derivative would likely be higher than the 2.62 value of the methyl compound.
-
Alter NMR Spectra: The electron-donating nature of the methoxy group will cause an upfield shift (lower ppm) for the protons on the benzene ring compared to the methyl analogue. The methoxy group itself will present a characteristic singlet around 3.8-4.0 ppm in the ¹H NMR spectrum.
Steric and Physical Properties
The methoxy group is slightly larger and introduces a polar C-O bond.
-
Melting Point: The introduction of a methoxy group can disrupt crystal packing compared to a methyl group, potentially leading to a lower melting point. However, the potential for additional dipole-dipole interactions could counteract this effect.[7]
-
Solubility: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This should impart slightly greater solubility in polar solvents (e.g., ethanol, methanol) compared to the methyl analogue. Water solubility is expected to remain low.
Synthesis and Characterization Protocols
The synthesis of these compounds requires careful execution and validation. Below are field-proven methodologies grounded in published literature.
Proposed Synthesis of this compound
This proposed workflow is based on established methods for analogous compounds and the availability of the precursor, 4-methoxy-2-aminobenzothiazole.[6][8]
Step-by-Step Protocol:
-
Diazotization: a. Suspend 4-methoxy-2-aminobenzothiazole (1.0 eq) in a suitable acidic medium (e.g., 6M HCl). b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the benzothiazole suspension, ensuring the temperature remains below 5 °C. e. Stir the resulting diazonium salt solution for 30 minutes in the cold. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
Reduction: a. Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~3.0 eq) in concentrated HCl. Cool this solution in an ice bath. b. Add the cold diazonium salt solution from Step 1 dropwise to the SnCl₂ solution with continuous stirring. c. After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours. d. Collect the precipitated product by vacuum filtration. e. Wash the solid with cold water until the filtrate is neutral to litmus paper. f. Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified this compound. Self-Validation: The purity of the final product must be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS).
Characterization Workflow
A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound.
Conclusion and Future Directions
This guide provides a detailed overview of the physicochemical properties of 2-Hydrazinyl-4-methyl-1,3-benzothiazole, a key analogue for the less-documented 4-methoxy derivative. By combining solid experimental data for the methyl compound with a predictive analysis based on fundamental chemical principles, researchers are equipped with a strong foundational knowledge to work with this important class of molecules.
The proposed synthetic route and characterization workflow offer a practical starting point for the preparation and validation of this compound. Future experimental work should focus on validating these predicted properties to expand the chemical space and enable further development of novel benzothiazole-based compounds for therapeutic and material science applications.
References
-
Liu, F., et al. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641. Available at: [Link]
-
PubChem. (n.d.). Benzothiazole, 2-hydrazinyl-4-methyl-. PubChem Compound Summary for CID 88394. Retrieved from: [Link]
-
Al-Sultani, F. A., et al. (2020). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Available at: [Link]
- Google Patents. (2022). Synthesis method of 4-methyl-2-hydrazinobenzothiazole. CN115197166A.
-
Gáplovský, A., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxy-2-aminobenzothiazole. PubChem Compound Summary for CID 21622. Retrieved from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 [chemicalbook.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. 4-Methoxy-2-aminobenzothiazole | 5464-79-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document moves beyond a mere listing of spectral data, offering insights into the rationale behind spectral assignments, detailed experimental protocols for data acquisition, and a strategic approach to spectral interpretation.
The Structural Landscape of this compound
Before delving into the NMR data, it is crucial to understand the molecular architecture of this compound. The molecule consists of a benzothiazole core, which is a bicyclic system comprising a benzene ring fused to a thiazole ring. At the 2-position of the thiazole ring, a hydrazinyl (-NHNH₂) group is attached. The benzene portion of the core is substituted with a methoxy (-OCH₃) group at the 4-position. This arrangement of functional groups gives rise to a unique electronic environment for each proton and carbon atom, which is reflected in their distinct NMR chemical shifts.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for analogous benzothiazole derivatives and the known electronic effects of the hydrazinyl and methoxy substituents.[1][2] The exact chemical shifts may vary slightly depending on the solvent and concentration used.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 7.0 - 7.2 | Doublet of doublets (dd) | J(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.0 | 1H |
| H-6 | ~ 6.7 - 6.9 | Triplet (t) | J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0 | 1H |
| H-7 | ~ 7.3 - 7.5 | Doublet of doublets (dd) | J(H7-H6) ≈ 8.0, J(H7-H5) ≈ 1.0 | 1H |
| -OCH₃ | ~ 3.8 - 4.0 | Singlet (s) | - | 3H |
| -NH | ~ 5.0 - 6.0 | Broad singlet (br s) | - | 1H |
| -NH₂ | ~ 3.5 - 4.5 | Broad singlet (br s) | - | 2H |
Rationale for Predictions:
-
Aromatic Protons (H-5, H-6, H-7): The methoxy group at C-4 is an electron-donating group, which will shield the aromatic protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted benzothiazole.[2] The expected splitting pattern arises from the coupling between adjacent protons.
-
Methoxy Protons (-OCH₃): The singlet at approximately 3.9 ppm is characteristic of a methoxy group attached to an aromatic ring.[3]
-
Hydrazinyl Protons (-NH, -NH₂): These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, temperature, and concentration.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are derived from the analysis of similar heterocyclic systems and the known substituent effects on carbon chemical shifts.[4]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 165 - 170 |
| C-4 | ~ 150 - 155 |
| C-5 | ~ 115 - 120 |
| C-6 | ~ 110 - 115 |
| C-7 | ~ 120 - 125 |
| C-7a | ~ 140 - 145 |
| C-3a | ~ 130 - 135 |
| -OCH₃ | ~ 55 - 60 |
Rationale for Predictions:
-
C-2: This carbon is attached to two nitrogen atoms and is part of the thiazole ring, leading to a significant downfield shift.
-
C-4: The attachment of the electron-donating methoxy group causes a downfield shift for this carbon.
-
Aromatic Carbons (C-5, C-6, C-7, C-7a, C-3a): The chemical shifts of these carbons are influenced by the fused thiazole ring and the methoxy substituent.
-
Methoxy Carbon (-OCH₃): The signal around 55-60 ppm is typical for a methoxy carbon.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can help in observing the NH and NH₂ signals.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
-
-
2D NMR Experiments (for unambiguous assignment):
Strategy for Spectral Interpretation and Assignment
A systematic approach is crucial for the accurate interpretation of the NMR spectra.
Figure 1: Workflow for NMR-based structural elucidation.
-
Analyze the ¹H NMR Spectrum:
-
Identify the number of distinct proton signals.
-
Use the integration values to determine the number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons.
-
-
Analyze the ¹³C NMR Spectrum:
-
Determine the number of unique carbon signals, which should correspond to the number of carbon atoms in the molecule.
-
-
Utilize 2D NMR Data:
-
COSY: A cross-peak between two proton signals in the COSY spectrum confirms that they are coupled to each other. This is invaluable for tracing the connectivity within the aromatic ring.
-
HSQC: Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the carbon it is directly attached to.
-
HMBC: HMBC spectra reveal correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the entire molecular framework and confirming the positions of the substituents.
-
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, provides an unequivocal method for the structural characterization of this compound. The predicted spectral data and the outlined experimental and interpretative strategies in this guide offer a robust framework for researchers in the field. Adherence to these principles will ensure the acquisition of high-quality, reliable data, which is fundamental for advancing research and development involving this important heterocyclic compound.
References
- Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007.
- Fun, H.-K., & S. M., S. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2627.
-
ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved from [Link]
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Gümüş, F., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
- MDPI. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI.
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
- Malaysian Journal of Analytical Sciences. (2017).
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
Unlocking the Therapeutic Potential of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives: An In-depth Guide to Crystal Structure Analysis
Foreword: The Architectural Blueprint of Drug Discovery
In the landscape of modern drug development, understanding the three-dimensional architecture of a molecule is paramount. It is this intricate arrangement of atoms in space that dictates its biological activity, its interactions with target proteins, and ultimately, its therapeutic efficacy. For researchers, scientists, and professionals in drug development, the crystal structure is not merely a static image but a dynamic blueprint brimming with insights. This guide is dedicated to a class of compounds holding significant promise: the derivatives of 2-hydrazinyl-4-methoxy-1,3-benzothiazole. These molecules have garnered attention for their diverse pharmacological activities, including antimicrobial and anticancer properties.
This document eschews a rigid, templated approach. Instead, it is structured to provide a holistic and practical understanding of the journey from a synthesized compound to a fully elucidated and validated crystal structure. As your guide, I will not only present the "how" but, more critically, the "why" – the rationale behind experimental choices, the inherent self-validating mechanisms of robust protocols, and the synergistic interplay between experimental data and theoretical calculations. Our exploration will be grounded in established scientific principles and supported by authoritative references, ensuring a trustworthy and comprehensive resource for your research endeavors.
I. The Genesis: Synthesis and Crystallization of this compound Derivatives
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical, as it directly impacts the purity and crystalline nature of the final product.
A. Rationale-Driven Synthesis
The synthesis of this compound and its derivatives typically involves a multi-step process. A common approach is the reaction of a substituted 2-mercaptobenzothiazole with hydrazine hydrate. The methoxy group at the 4-position of the benzothiazole ring is an important structural feature that can influence the electronic properties and biological activity of the molecule.
Choice of Reaction Conditions: A Deliberate Approach
The selection of solvents, temperature, and catalysts is not arbitrary; it is a carefully considered process to maximize yield, purity, and efficiency.
-
Solvents: Ethanol is frequently employed as a solvent for the reaction of 2-mercaptobenzothiazoles with hydrazine hydrate. Its polarity is suitable for dissolving the reactants, and its boiling point allows for reactions to be conducted at a moderately elevated temperature to increase the reaction rate. For the synthesis of more complex derivatives, particularly through condensation reactions, solvents like dichloromethane or methanol-water mixtures may be used. The choice is often dictated by the solubility of the specific reactants and the desired reaction temperature.
-
Temperature and Reaction Time: Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting the formation of unwanted byproducts. For instance, refluxing in ethanol provides the necessary energy to overcome the activation barrier of the reaction. Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, often leading to significantly reduced reaction times and improved yields due to efficient and uniform heating.
-
Catalysts: In some synthetic routes for benzothiazole derivatives, catalysts are employed to enhance the reaction rate. For example, acidic catalysts can be used in condensation reactions. The use of eco-friendly and reusable catalysts is a growing trend in line with the principles of green chemistry.
B. The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to grow a crystal that is well-ordered, of sufficient size (typically >0.1 mm in all dimensions), and free from defects.
Step-by-Step Protocol for Slow Evaporation Crystallization:
-
Purification of the Compound: Ensure the synthesized compound is of the highest possible purity. Techniques such as column chromatography or recrystallization are essential.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The ideal solvent will allow the compound to be fully dissolved at a higher temperature and become supersaturated as the solution cools or the solvent evaporates. Common solvents for benzothiazole derivatives include ethanol, methanol, and acetone.
-
Preparation of a Saturated Solution: Gently warm the solvent and dissolve the minimum amount of the purified compound to create a saturated or near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter or a fluted filter paper to remove any insoluble impurities.
-
Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has small perforations or with parafilm punctured with a few pinholes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitoring: Observe the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.
This meticulous process is designed to allow the molecules to self-assemble into a highly ordered crystalline lattice, which is the prerequisite for a successful crystal structure determination.
II. The Interrogation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
An In-depth Technical Guide on the Crystal Structure Analysis of this compound Derivatives ### III. The Blueprint Revealed: Structure Solution and Refinement
Once a high-quality diffraction dataset has been collected, the next phase is to translate this raw data into a three-dimensional model of the molecule. This is a multi-step process involving structure solution and refinement, often performed using specialized software suites like SHELX.[1]
A. Structure Solution: Solving the Phase Problem
The diffraction experiment provides the intensities of the diffracted X-rays, but the phase information is lost. This is known as the "crystallographic phase problem." Structure solution methods are computational techniques used to estimate these missing phases.
-
Direct Methods (SHELXS): For small molecules like the this compound derivatives, "direct methods" are the most common approach for structure solution. This method, implemented in programs like SHELXS, uses statistical relationships between the intensities of the reflections to directly calculate the phases.[1] The program generates a ranked list of possible solutions, and the one with the best figures of merit is typically the correct one.
-
Patterson Methods (SHELXS): If the molecule contains a heavy atom (an atom with a high atomic number, such as a halogen or a metal), the Patterson method can be very effective. This method uses a map of the vectors between atoms in the crystal (the Patterson map) to locate the position of the heavy atom(s). Once the heavy atoms are located, their contribution to the diffraction pattern can be used to determine the phases of the other reflections.
B. Structure Refinement: Honing the Model (SHELXL)
The initial model obtained from structure solution is a good starting point, but it needs to be refined to best fit the experimental data. This is an iterative process of adjusting the atomic positions, and their thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns. The program SHELXL is widely used for this purpose.[1]
Key Parameters in Refinement:
-
Atomic Coordinates (x, y, z): These define the position of each atom in the unit cell.
-
Displacement Parameters (Uiso/Uaniso): These describe the thermal motion of the atoms. Isotropic displacement parameters (Uiso) assume the atom vibrates equally in all directions, while anisotropic displacement parameters (Uaniso) model the vibration as an ellipsoid, which is a more accurate representation for most atoms.
-
Occupancy Factors: These indicate the fraction of a particular atom present at a specific site, which is important for modeling disorder in the crystal.
Self-Validation through Refinement Statistics:
The quality of the refined crystal structure is assessed using several statistical indicators:
-
R-factor (R1): This is a measure of the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit. For a good quality small-molecule structure, the R1 value is typically below 5%.
-
Weighted R-factor (wR2): This is a weighted version of the R-factor that takes into account the uncertainties in the experimental data.
-
Goodness of Fit (GoF or S): This parameter should be close to 1 for a good refinement. A value significantly different from 1 may indicate an incorrect model or an improper weighting scheme.
-
Residual Electron Density (Δρ): After a successful refinement, the difference electron density map should be relatively flat, with no significant positive or negative peaks. Large residual peaks may indicate missing atoms or errors in the model.
C. The Final Output: The Crystallographic Information File (CIF)
The culmination of the crystal structure analysis is the Crystallographic Information File (CIF). This is a standard text file format developed by the International Union of Crystallography (IUCr) for archiving and exchanging crystallographic data. The CIF contains all the essential information about the crystal structure, including:
-
Unit cell parameters
-
Space group
-
Atomic coordinates and displacement parameters
-
Bond lengths, bond angles, and torsion angles
-
Details of the data collection and refinement
The CIF is a self-validating document, as it contains all the necessary information for other researchers to independently verify the structure.
Experimental Workflow for Single-Crystal X-ray Diffraction:
Caption: Workflow for DFT-based Computational Analysis.
V. The Molecular Tapestry: Analysis of Intermolecular Interactions
The way molecules pack together in a crystal is determined by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for comprehending the physical properties of the material and for designing new materials with desired properties.
A. Hydrogen Bonding: The Master Weaver
In the crystal structures of this compound derivatives, hydrogen bonding is expected to play a dominant role. The hydrazine group (-NH-NH2) provides both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). These hydrogen bonds can link the molecules together into one-, two-, or three-dimensional networks.
B. Hirshfeld Surface Analysis: Visualizing the Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts. Red spots on the Hirshfeld surface indicate close contacts, such as strong hydrogen bonds, while blue regions represent weaker interactions.
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
VI. Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the process of determining and analyzing the crystal structures of this compound derivatives. From the rational design of the synthesis to the intricate details of single-crystal X-ray diffraction and the corroborative power of spectroscopic and computational methods, each step is a critical component of a self-validating workflow.
The insights gained from crystal structure analysis are not merely academic; they are the foundation upon which new and improved therapeutic agents can be designed. By understanding the precise three-dimensional architecture of these promising molecules, we can begin to unravel the structure-activity relationships that govern their biological function. This knowledge will empower researchers to rationally modify the molecular structure to enhance potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising compound to a life-saving drug. The future of drug discovery lies in this synergy of synthesis, analysis, and design, with crystal structure analysis serving as the indispensable compass guiding the way.
VII. References
-
International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]
-
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]
-
Brown, I. D. (1996). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 36(6), 1214–1218.
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]
-
OlexSys. (n.d.). Structure Solution. Retrieved from [Link]
-
Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
International Union of Crystallography. (2005). CIF 1.1 syntax specification. Retrieved from [Link]
-
SHELX. (n.d.). SHELXS - Direct Methods. Retrieved from [Link]
-
Clark, C. M., & Dutrow, B. L. (2018). Single-crystal X-ray Diffraction. SERC Carleton. Retrieved from [Link]
-
BragitOff. (2019, July 21). TUTORIAL on How to Read a .CIF File [Video]. YouTube. [Link]
-
Weiss, M. S. (2013). Data Collection Strategies. Retrieved from [Link]
-
Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
-
OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]
-
Single Crystal X-Ray Diffraction Data Collection. (2019, May 6). [Video]. YouTube. [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 275(1), 1-21.
-
Hubschle, C. (2020, November 22). Solving and refinig using SHELXS via Patterson function. [Video]. YouTube. [Link]
Sources
An In-depth Technical Guide to the Tautomeric Forms of 2-Hydrazinyl-1,3-benzothiazoles
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. 2-Hydrazinyl-1,3-benzothiazoles represent a class of molecules where tautomeric equilibria significantly dictate their chemical behavior, biological activity, and spectroscopic properties. This guide provides an in-depth exploration of the tautomeric landscape of these compounds, moving beyond a simple description to offer a mechanistic understanding grounded in experimental and computational evidence. We will dissect the causality behind the analytical techniques used for characterization, present detailed experimental protocols, and discuss the profound implications of tautomerism for drug design and molecular engineering.
Introduction: The Principle of Tautomerism in Heterocyclic Chemistry
Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton. In the realm of heterocyclic chemistry, the presence of multiple heteroatoms and delocalized π-electron systems creates a rich landscape for tautomeric equilibria. For derivatives of 2-hydrazinyl-1,3-benzothiazole, two primary forms of tautomerism are of critical interest: amino-imino and azo-hydrazone tautomerism.
Understanding which tautomer predominates under specific conditions is not merely an academic exercise. The spatial arrangement of atoms and the distribution of electron density in a given tautomer directly influence its:
-
Receptor Binding Affinity: The shape and hydrogen bonding capabilities of a molecule are crucial for its interaction with biological targets.
-
Physicochemical Properties: Solubility, lipophilicity, and pKa are all affected by the tautomeric form, which in turn impacts pharmacokinetics (ADME).
-
Chemical Reactivity: The presence of a labile proton or a nucleophilic center can be tautomer-dependent.
-
Spectroscopic Signature: Different tautomers will exhibit distinct signals in NMR, IR, and UV-Vis spectroscopy.
The 1,3-benzothiazole framework is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of this core structure is, in part, due to the nuanced chemical properties conferred by phenomena such as tautomerism.
The Tautomeric Landscape of 2-Hydrazinyl-1,3-benzothiazoles
The fundamental structure of 2-hydrazinyl-1,3-benzothiazole allows for the existence of two key tautomeric forms: the amino form and the imino form.[3][4]
-
Amino Tautomer (Hydrazine form): 2-hydrazinyl-1,3-benzothiazole. In this form, the exocyclic nitrogen atom is an amino group (-NHNH2).
-
Imino Tautomer (Hydrazone form): 2-hydrazono-2,3-dihydro-1,3-benzothiazole. Here, a proton has migrated from the exocyclic nitrogen to the endocyclic nitrogen of the thiazole ring, resulting in an exocyclic imine (=N-NH2) and a saturated endocyclic nitrogen.
It has been noted that the hydrazine (amino) form is favored in acidic media, while the hydrazone (imino) form is more prevalent in alkaline conditions.[5] In many reaction media, both tautomers can coexist.[5]
When the hydrazinyl moiety is further substituted to form a hydrazone (e.g., by condensation with an aldehyde or ketone), a second type of tautomerism, azo-hydrazone tautomerism , comes into play.[6]
-
Hydrazone Form: Characterized by a C=N-NH- moiety.
-
Azo Form: Characterized by a CH-N=N- moiety.
The equilibrium between these forms is influenced by the nature of the substituents, the solvent, pH, and temperature.[6][7]
Below is a graphical representation of the primary amino-imino tautomeric equilibrium.
Caption: Amino-imino tautomerism in 2-hydrazinyl-1,3-benzothiazole.
Methodologies for Tautomer Elucidation: A Scientist's Perspective
Determining the predominant tautomeric form and the position of the equilibrium is a multi-faceted challenge. A combination of spectroscopic, crystallographic, and computational methods is required for a comprehensive and unambiguous assignment.
Spectroscopic Characterization
Spectroscopic techniques provide insights into the structure of molecules in solution, which is often the most relevant medium for biological applications.
NMR is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide critical data.
-
Causality of Method Choice: ¹H NMR allows for the direct observation of protons attached to nitrogen (NH). The chemical shift, multiplicity, and exchangeability of these protons with D₂O can differentiate between the -NH-NH₂ of the amino form and the =N-NH₂ and ring N-H of the imino form. ¹³C NMR is sensitive to the hybridization of carbon atoms; for instance, the chemical shift of the C2 carbon in the benzothiazole ring will differ significantly between the sp²-hybridized state in the amino form and the sp³-like state in some resonance structures of the imino form.
-
Self-Validating Protocol: ¹H NMR for Tautomer Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 2-hydrazinyl-1,3-benzothiazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is particularly useful as it can slow down the rate of proton exchange on the NMR timescale, leading to sharper NH peaks.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Observe the aromatic region (typically 6.5-8.5 ppm) and pay close attention to the downfield region for exchangeable NH protons.[5]
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. Protons attached to heteroatoms (like N-H) will exchange with deuterium and their corresponding signals will disappear or significantly diminish. This confirms the assignment of NH protons.
-
Data Interpretation:
-
Amino Form: Expect signals for the two protons of the exocyclic -NH₂ group and one proton for the -NH- group.
-
Imino Form: Expect signals for the two protons of the =N-NH₂ group and one proton for the endocyclic N-H group. The chemical shifts will be distinct from the amino form.
-
-
Cross-Validation: Correlate ¹H signals with ¹³C signals using 2D NMR techniques like HSQC and HMBC to confirm assignments and provide a more complete picture of the molecular structure.
-
IR spectroscopy is excellent for identifying functional groups and can provide clues about the tautomeric form, particularly in the solid state.
-
Causality of Method Choice: The stretching frequencies of N-H and C=N bonds are key indicators. The amino form will show characteristic N-H stretching bands for the -NHNH₂ group (typically two bands for asymmetric and symmetric stretches around 3200-3400 cm⁻¹).[3] The imino form will exhibit a strong C=N stretching vibration (around 1580-1650 cm⁻¹) and distinct N-H stretching bands.[5]
This technique is sensitive to the electronic structure of the molecule.
-
Causality of Method Choice: Tautomers have different conjugated systems, leading to different wavelengths of maximum absorption (λ_max). By studying how λ_max changes with solvent polarity or pH, one can infer shifts in the tautomeric equilibrium.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides the "gold standard" for structural elucidation in the solid state.
-
Causality of Method Choice: This technique generates a precise three-dimensional map of electron density in the crystal, allowing for the unambiguous determination of atomic positions and bond lengths. This directly reveals which tautomer is present in the crystal lattice. For example, a crystallographic study of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides confirmed that the compounds crystallize as the amino tautomer.[4]
-
Experimental Workflow:
Computational Chemistry
Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.
-
Causality of Method Choice: DFT allows for the calculation of the total electronic energy of each tautomer. The tautomer with the lower calculated energy is predicted to be the more stable form. These calculations can be performed in the gas phase or with solvent models (e.g., PCM) to simulate solution-phase behavior, providing a powerful complement to experimental data. [8]Studies have used DFT to investigate the stability of tautomers of benzothiazole derivatives, revealing that the thione form is more stable than the thiol form in 2-mercaptobenzothiazole, a related system. [8][9]
Data Analysis and Case Studies
A study by Gvozdjakova and Ivanovico-va investigated the tautomerism of 2-hydrazinobenzothiazole through chemical reactions. [5]They found that acetylation with an equivalent amount of acetic anhydride yielded different products depending on the starting tautomer, providing chemical proof for the existence of both forms. [5]
| Technique | Amino (Hydrazine) Form | Imino (Hydrazone) Form | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | Signals for -NH- and -NH₂ groups, exchangeable with D₂O. | Signals for endocyclic N-H and exocyclic =N-NH₂ groups, exchangeable with D₂O. | [3][5] |
| IR (Solid State) | Asymmetric and symmetric ν(NH₂) ~3200-3400 cm⁻¹, ν(NH) ~3100 cm⁻¹. | Strong ν(C=N) ~1580-1650 cm⁻¹, distinct ν(NH) bands. | [3][5] |
| X-ray Crystallography | Confirmed in derivatives like N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides. | Observed in related heterocyclic systems. | [4] |
| DFT Calculations | Relative stability can be calculated and compared to the imino form. | Relative stability depends on the specific derivative and computational model. | [8]|
Implications for Drug Design and Development
The tautomeric state of a 2-hydrazinyl-1,3-benzothiazole derivative is not a trivial detail; it is a critical determinant of its biological function.
-
Pharmacodynamics: The shape and hydrogen-bonding pattern of a drug molecule determine its fit and affinity for a target receptor or enzyme. A switch from an amino to an imino tautomer can drastically alter the hydrogen bond donor/acceptor profile, potentially abolishing or enhancing biological activity.
-
Pharmacokinetics: Properties like membrane permeability and aqueous solubility are influenced by tautomerism. For instance, the more polar tautomer might exhibit higher aqueous solubility but lower membrane permeability. The lipophilicity of 2-hydrazinyl-thiazole derivatives, which can be influenced by tautomerism, has been correlated with their antifungal activity. [10]* Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent law and the protection of new chemical entities.
The design of effective drugs requires a predictive understanding of tautomeric behavior. Computational models can be employed early in the drug discovery process to predict the likely tautomeric form, guiding medicinal chemists in the synthesis of compounds with optimized properties.
Conclusion
The tautomerism of 2-hydrazinyl-1,3-benzothiazoles is a complex interplay of structural and environmental factors. A definitive characterization of these systems demands a synergistic approach, integrating high-resolution spectroscopy, single-crystal X-ray diffraction, and computational modeling. For scientists in drug development, a thorough understanding of the tautomeric preferences of these and other heterocyclic scaffolds is essential for the rational design of molecules with desired biological activities and pharmacokinetic profiles. The insights and methodologies presented in this guide serve as a robust framework for navigating the challenges and harnessing the opportunities presented by the dynamic nature of tautomerism.
References
- ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
- Gvozdjakova, A., & Ivanovico-va, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797–800.
- National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central.
- Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007.
- Baghdad Science Journal. (2021).
- Holbová, E., & Perjéssy, A. (1986).
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
- National Institutes of Health. (n.d.). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PubMed Central.
- MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)
- National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. PubMed Central.
- ResearchGate. (n.d.). Azo-hydrazone tautomerism of azo dyes.
- ResearchGate. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- FOLIA. (n.d.). Tautomerism in azo dyes.
- Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine.
- MDPI. (n.d.). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Springer. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR.
- ResearchGate. (n.d.). Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study.
- Baik, M.-H., et al. (n.d.). Azo-Hydrazone Tautomerism – an Intriguing Balance. Indiana University.
- Royal Society of Chemistry. (n.d.). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions.
- International Journal of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 2-Benzothiazolol(934-34-9) 13C NMR spectrum.
- Avicenna Journal of Pharmaceutical Research. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. researchgate.net [researchgate.net]
- 7. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document synthesizes information from structurally similar analogs, analyzes its molecular structure to predict solubility behavior, and presents a rigorous, field-proven experimental protocol for its empirical determination. We delve into the theoretical underpinnings of its solubility in various organic solvents, discuss key factors influencing this profile, and provide actionable methodologies for researchers in drug discovery and development.
Introduction: The Critical Role of Solubility
This compound belongs to the benzothiazole class of compounds, a scaffold known for a wide range of pharmacological activities.[1] The utility of any such candidate molecule in preclinical and clinical development is fundamentally linked to its physicochemical properties, with solubility being paramount. Poor solubility can lead to low absorption, inadequate bioavailability, and erratic dose-response relationships, representing a major hurdle in drug development.[2]
This guide serves as a foundational resource for scientists investigating this compound. It aims to bridge the gap left by the current lack of specific solubility data by providing a predictive analysis grounded in chemical principles and a practical framework for experimental determination.
Physicochemical Properties and Structural Analysis
While specific experimental data for this compound is not widely published, we can infer its likely properties by analyzing its structure and comparing it to known analogs like 2-Hydrazinobenzothiazole and 2-Hydrazinyl-4-methyl-1,3-benzothiazole.
Molecular Structure: C₈H₉N₃OS Molecular Weight: 195.24 g/mol
The key functional groups that dictate its solubility are:
-
Benzothiazole Core: A bicyclic aromatic system that is largely hydrophobic and planar.[3]
-
Hydrazinyl Group (-NHNH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly increases the potential for interaction with polar solvents.
-
Methoxy Group (-OCH₃): An electron-donating group that adds some polarity and can act as a hydrogen bond acceptor.
Based on this structure, a dichotomous solubility profile is expected. The aromatic core favors solubility in nonpolar or moderately polar solvents, while the polar hydrazinyl and methoxy groups will drive solubility in polar protic and aprotic solvents.
Table 1: Predicted Physicochemical Properties and Data from Analogs
| Property | Predicted/Known Value for Analogs | Relevance to Solubility | Source |
| Melting Point | High (e.g., 2-Hydrazinobenzothiazole: 198-202 °C) | A high melting point often correlates with lower solubility due to strong crystal lattice energy that must be overcome by solvent-solute interactions. | [4] |
| Hydrogen Bond Donors | 2 (from -NHNH₂) | Enhances solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that are H-bond acceptors (e.g., DMSO). | [5] |
| Hydrogen Bond Acceptors | 4 (from N in thiazole, N's in hydrazine, O in methoxy) | Broadens the range of favorable interactions with various polar solvents. | [5] |
| LogP (Predicted) | ~1.5 - 2.5 | Suggests moderate lipophilicity, indicating a balance between aqueous and organic solvent solubility. | N/A |
| Analog Solubility | 2-Hydrazinobenzothiazole is soluble in hot methanol. | Indicates that small polar protic solvents are effective, particularly with thermal energy. | [4] |
| Analog Crystallization | 2-Hydrazinyl-4-methyl-benzothiazole can be crystallized from ethanol. | Confirms that alcohols are suitable solvents for this class of compounds. | [3] |
Theoretical Solubility Profile & Intermolecular Interactions
The principle of "like dissolves like" provides a foundational framework for predicting solubility. The interaction between this compound and various solvent classes is governed by specific intermolecular forces.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are expected to be effective due to their ability to engage in hydrogen bonding with the hydrazinyl group. The synthesis of a related compound, 2-hydrazinobenzothiazole, specifies dissolving it in hot 96% ethanol, indicating good solubility under these conditions.[6] For the target compound, the methoxy group further enhances these interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can accept hydrogen bonds, allowing them to interact favorably with the polar groups of the molecule. DMSO is often an excellent solvent for such compounds due to its high polarity and hydrogen bond accepting capability.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents. While the benzothiazole ring has nonpolar characteristics, the highly polar hydrazinyl group will strongly disfavor interaction with nonpolar solvent molecules.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents offer moderate polarity and can act as weak hydrogen bond acceptors, suggesting they may provide moderate solubility.
The following diagram illustrates the key intermolecular forces at play.
Caption: Predicted intermolecular interactions driving solubility.
Gold-Standard Protocol for Experimental Solubility Determination
To move from theoretical prediction to empirical fact, a rigorous and reproducible experimental method is required. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold standard for determining thermodynamic solubility.[7][8][9]
Causality Behind the Method: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solvent phase.[8] Each step is critical: using excess solid ensures saturation, prolonged agitation at a constant temperature ensures equilibrium is reached, and careful phase separation and analysis prevent artifacts.
Step-by-Step Experimental Workflow:
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials or flasks. Rationale: An excess is required to ensure a saturated solution is formed with solid remaining.[7]
-
Add a precise volume of the desired organic solvent (e.g., Methanol, Acetonitrile, DMSO, Toluene) to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath (e.g., 25 °C or 37 °C). Rationale: Solubility is temperature-dependent; a constant temperature is crucial for reproducibility.
-
Agitate the samples for a predetermined period, typically 24 to 48 hours.[8] A preliminary study should confirm that equilibrium is reached within this timeframe (i.e., solubility values do not change between 24 and 48 hours).
-
-
Phase Separation:
-
Allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow solid particles to settle. Rationale: This minimizes the amount of solid carried over into the analysis step.
-
Carefully withdraw a sample from the supernatant. The most robust method is to centrifuge the sample at the same constant temperature and then sample the supernatant. Filtration can also be used, but one must validate that the compound does not adsorb to the filter material.[10]
-
-
Quantification:
-
Immediately dilute the supernatant sample with a suitable mobile phase to prevent precipitation.
-
Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
The following diagram outlines this self-validating workflow.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While direct, quantitative solubility data for this compound remains to be published, a robust scientific forecast is possible. Its molecular structure suggests a favorable solubility profile in polar solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, driven by its hydrogen-bonding capabilities. Conversely, poor solubility is anticipated in nonpolar organic solvents. This predictive analysis provides a critical starting point for formulation scientists and medicinal chemists. For definitive characterization, the detailed shake-flask protocol provided herein offers a reliable and authoritative method to generate the empirical data necessary to advance the development of this promising compound.
References
-
2-Hydrazinyl-4-methyl-1,3-benzothiazole. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Juboori, F. A., et al. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Retrieved from [Link]
-
Gomha, S. M., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. Retrieved from [Link]
-
Uher, M., et al. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]
-
Glombitza, B., & Sugiono, E. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]
- Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (n.d.). Google Patents.
-
Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. (n.d.). U.S. EPA. Retrieved from [Link]
-
Bergström, C. A., et al. (2011). What is the Solubility of My Compound?. American Pharmaceutical Review. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]
-
OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved from [Link]
-
Synthesis of 4-methyl-2-hydrazinobenzothiazole. (n.d.). PrepChem.com. Retrieved from [Link]
-
OECD 105 - Water Solubility Test at 20°C. (2017). Analytice. Retrieved from [Link]
-
Benzothiazole, 2-hydrazinyl-4-methyl-. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. scispace.com [scispace.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. filab.fr [filab.fr]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Pharmacological Potential of Substituted Hydrazinylbenzothiazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The landscape of medicinal chemistry is continually evolving, with an ongoing demand for novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. Among the myriad of heterocyclic compounds, benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, has emerged as a "privileged structure." This designation stems from its recurring presence in a wide array of pharmacologically active compounds, demonstrating a remarkable versatility in interacting with diverse biological targets.[1][2] The inherent structural features of the benzothiazole nucleus, including its aromaticity, planarity, and the presence of heteroatoms (nitrogen and sulfur), contribute to its ability to engage in various non-covalent interactions with biological macromolecules.
This guide focuses on a particularly promising class of benzothiazole derivatives: substituted hydrazinylbenzothiazoles . The incorporation of a hydrazinyl moiety at the 2-position of the benzothiazole ring system introduces a flexible and reactive functional group that can be readily modified to generate a diverse library of compounds. This structural adaptability, coupled with the inherent biological activity of the benzothiazole core, has made substituted hydrazinylbenzothiazoles a focal point of intensive research, revealing a broad spectrum of potential therapeutic applications. This document will provide a comprehensive technical overview of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of these compelling molecules.
General Synthesis of 2-Hydrazinylbenzothiazole Derivatives
The synthesis of the core 2-hydrazinylbenzothiazole scaffold is a critical first step in the exploration of this class of compounds. A common and efficient method involves the reaction of a substituted 2-aminobenzothiazole with hydrazine hydrate.[3] Further derivatization is typically achieved through condensation of the resulting 2-hydrazinylbenzothiazole with a variety of aldehydes or ketones to form the corresponding hydrazone derivatives. This modular synthetic approach allows for the systematic introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships.
Anticancer Activity: A Multi-pronged Approach to Combat Malignancy
Substituted hydrazinylbenzothiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[4][5]
Mechanism of Action
The anticancer activity of these compounds is not attributed to a single mechanism but rather a combination of pathways that disrupt cancer cell proliferation and survival.
-
Induction of Apoptosis: A primary mechanism by which hydrazinylbenzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can modulate the expression of key apoptosis-regulating proteins. For instance, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis.[6]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of many anticancer agents. Substituted hydrazinylbenzothiazoles have been shown to induce cell cycle arrest at various phases, most notably the G2/M phase, preventing cancer cells from progressing through mitosis and ultimately leading to cell death.
-
Inhibition of Tyrosine Kinases: Many signaling pathways that are crucial for cancer cell growth and survival are regulated by tyrosine kinases. Certain hydrazinylbenzothiazole derivatives have been identified as potent inhibitors of specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6] By blocking the activity of these enzymes, these compounds can effectively shut down downstream signaling cascades that promote tumor growth.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the benzothiazole ring allows some derivatives to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell death. Furthermore, some compounds have been shown to inhibit the activity of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication, further contributing to their cytotoxic effects.
Below is a diagram illustrating the multifaceted anticancer mechanisms of substituted hydrazinylbenzothiazoles.
Caption: Antimicrobial Mechanisms of Hydrazinylbenzothiazoles
Structure-Activity Relationship (SAR)
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a significant role in its ability to penetrate the bacterial cell wall and membrane.
-
Electronic Effects: The presence of electron-withdrawing groups on the aromatic rings can enhance the antimicrobial activity, likely by increasing the compound's ability to interact with target enzymes.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative hydrazinylbenzothiazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Substituent (R) | Microorganism | MIC (µg/mL) | Reference |
| 3a | 4-Fluorophenyl | Staphylococcus aureus | 16 | [7] |
| 3b | 4-Chlorophenyl | Escherichia coli | 32 | [7] |
| 3c | 4-Bromophenyl | Candida albicans | 8 | [7] |
| 4a | 2-Hydroxyphenyl | Bacillus subtilis | 12.5 | [8] |
| 4b | 4-Nitrophenyl | Aspergillus niger | 25 | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory and Antioxidant Activities: Quelling the Flames of Inflammation and Oxidative Stress
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Substituted hydrazinylbenzothiazoles have emerged as promising candidates for the development of novel anti-inflammatory and antioxidant agents.
Mechanism of Action
-
Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antioxidant Activity: The antioxidant properties of hydrazinylbenzothiazoles stem from their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The hydrazone moiety and the benzothiazole ring system can act as hydrogen donors or electron donors to neutralize reactive oxygen species (ROS).
Quantitative Data: In Vitro Anti-inflammatory and Antioxidant Activities
| Compound ID | Substituent (R) | Assay | IC50 (µM) | Reference |
| 5a | 4-Hydroxyphenyl | DPPH radical scavenging | 15.2 | |
| 5b | 3,4-Dihydroxyphenyl | ABTS radical scavenging | 8.9 | |
| 6a | 4-Dimethylaminophenyl | NO production inhibition | 12.5 | |
| 6b | Indole | COX-2 inhibition | 5.8 |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Materials:
-
DPPH solution (in methanol)
-
Methanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well plates
Procedure:
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The ability of substituted hydrazinylbenzothiazoles to selectively inhibit specific enzymes makes them attractive candidates for the treatment of various diseases.
Target Enzymes and Therapeutic Implications
-
Carbonic Anhydrases (CAs): Some hydrazinylbenzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. [5]Inhibition of these enzymes can disrupt the pH regulation in tumors, leading to an anticancer effect.
-
Monoamine Oxidases (MAOs): Selective inhibition of MAO-A or MAO-B is a therapeutic strategy for depression and neurodegenerative diseases, respectively. Certain hydrazinylbenzothiazoles have shown selective inhibitory activity against these enzymes.
-
Aldose Reductase: This enzyme is implicated in the development of diabetic complications. Hydrazinylthiazole derivatives have demonstrated potent inhibition of aldose reductase, suggesting their potential in managing diabetes-related pathologies. [9]
Quantitative Data: Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | Ki (µM) | Reference |
| 7a | Carbonic Anhydrase II | 0.85 | [10] |
| 7b | Carbonic Anhydrase IX | 0.23 | [10] |
| 8a | Monoamine Oxidase B | 0.045 | |
| 9a | Aldose Reductase | 0.12 | [9] |
Conclusion and Future Perspectives
Substituted hydrazinylbenzothiazoles represent a versatile and promising class of compounds with a wide range of biological activities. Their modular synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The multifaceted mechanisms of action, particularly in the context of cancer and infectious diseases, make them attractive candidates for further drug development.
Future research in this area should focus on:
-
Lead Optimization: Systematic modification of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
In Vivo Studies: Evaluation of the most promising candidates in relevant animal models to assess their in vivo efficacy and safety.
-
Mechanism Elucidation: Deeper investigation into the molecular mechanisms of action to identify specific cellular targets and pathways.
-
Clinical Translation: While still in the early stages of development, the therapeutic potential of some benzothiazole derivatives is being explored in clinical trials for various diseases. [11][12] The continued exploration of substituted hydrazinylbenzothiazoles holds great promise for the discovery of novel and effective therapeutic agents to address a range of unmet medical needs.
References
-
Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). PMC. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). PMC. [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). PMC. [Link]
-
Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). PubMed. [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]
-
Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents. (n.d.). PubMed. [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (n.d.). Chemical Papers. [Link]
-
(PDF) Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2025). ResearchGate. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2025). ResearchGate. [Link]
-
Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2025). ResearchGate. [Link]
-
Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... (n.d.). ResearchGate. [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). PMC. [Link]
-
Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (n.d.). PMC. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]
-
Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (n.d.). ResearchGate. [Link]
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (n.d.). ScienceDirect. [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central. [Link]
-
Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (2022). PubMed. [Link]
-
(PDF) Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. (n.d.). ResearchGate. [Link]
-
Structure–activity relationship of the most active compounds. (n.d.). ResearchGate. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (n.d.). PMC. [Link]
-
2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. (n.d.). ScienceDirect. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). ResearchGate. [Link]
Sources
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydrazinyl-4-methoxy-1,3-benzothiazole: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] Its unique electronic and structural features allow for diverse interactions with biological targets. When functionalized with a hydrazinyl group at the 2-position, the resulting 2-hydrazinylbenzothiazole derivatives serve as versatile building blocks for the synthesis of more complex molecules, including hydrazones, pyrazoles, and other heterocyclic systems. These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The introduction of a methoxy group at the 4-position of the benzothiazole ring is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile.
Chemical Identification and Physicochemical Properties
IUPAC Name: (4-methoxy-1,3-benzothiazol-2-yl)hydrazine
Table 1: Physicochemical Properties (Predicted and Comparative)
| Property | This compound (Predicted) | 2-Hydrazinyl-4-methyl-1,3-benzothiazole[2] | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole[3][4] |
| CAS Number | Not assigned | 20174-68-9 | 20174-70-3 |
| Molecular Formula | C₈H₉N₃OS | C₈H₉N₃S | C₈H₉N₃OS |
| Molecular Weight | 195.24 g/mol | 179.24 g/mol | 195.24 g/mol |
| Appearance | Predicted to be a light-colored solid | Light brown to yellow solid[5] | Data not available |
| Melting Point | Predicted to be in the range of 160-180 °C | 167-169 °C[5] | Data not available |
| Boiling Point | > 350 °C (Predicted) | 351.5±35.0 °C (Predicted)[5] | Data not available |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. | Insoluble in water[6] | Data not available |
Synthesis of this compound: A Proposed Protocol
The synthesis of 2-hydrazinylbenzothiazoles is typically achieved through the reaction of a corresponding 2-aminobenzothiazole with hydrazine hydrate.[7] The availability of 2-Amino-4-methoxybenzothiazole as a starting material makes this a feasible and logical synthetic route.[8]
Proposed Synthetic Pathway
The proposed synthesis involves a nucleophilic substitution reaction where the amino group of 2-Amino-4-methoxybenzothiazole is displaced by a hydrazinyl group from hydrazine hydrate. This reaction is typically carried out at an elevated temperature in a high-boiling point solvent such as ethylene glycol.[1]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous compounds.[1]
Materials:
-
2-Amino-4-methoxybenzothiazole
-
Hydrazine hydrate (85% solution in water)
-
Ethylene glycol
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-Amino-4-methoxybenzothiazole (1 equivalent) and ethylene glycol.
-
Stir the mixture to ensure homogeneity.
-
Carefully add hydrazine hydrate (4-5 equivalents) to the flask.
-
Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Induce precipitation of the product by adding deionized water to the cooled reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Justification of Experimental Choices:
-
Ethylene Glycol as Solvent: Its high boiling point allows the reaction to be conducted at the necessary elevated temperatures for the nucleophilic substitution to proceed efficiently.
-
Nitrogen Atmosphere: Prevents potential oxidation of the hydrazine hydrate and other reactants at high temperatures.
-
Excess Hydrazine Hydrate: Drives the reaction equilibrium towards the formation of the desired product.
Potential Applications in Drug Development
The 2-hydrazinylbenzothiazole scaffold is a precursor to a multitude of derivatives with significant therapeutic potential.
Anticancer Agents
Derivatives of 2-hydrazinylbenzothiazole, particularly hydrazones, have shown promising anticancer activity. The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. The methoxy substituent at the 4-position may influence the compound's interaction with target proteins and its pharmacokinetic properties.
Antimicrobial Agents
The benzothiazole nucleus is present in several antimicrobial agents. The hydrazinyl group can be further modified to create compounds that interfere with microbial growth and replication. The electron-donating nature of the 4-methoxy group could enhance the electron density of the benzothiazole ring system, potentially modulating its antimicrobial efficacy.
Enzyme Inhibitors
The structural features of this compound make it a candidate for the design of enzyme inhibitors. The hydrazine moiety can act as a key pharmacophore, interacting with the active sites of various enzymes implicated in disease.
Safety and Handling
Hydrazine and its derivatives are known to be toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. For the 4-methyl analog, GHS hazard statements indicate it is harmful if swallowed, in contact with skin, and if inhaled, and causes skin and serious eye irritation.[2] Similar precautions should be taken with the 4-methoxy derivative.
Conclusion
This compound represents a valuable, albeit less-documented, member of the benzothiazole family of heterocyclic compounds. Its synthesis is readily achievable from its 2-amino precursor, opening avenues for its use as a versatile intermediate in the development of novel therapeutic agents. The presence of the 4-methoxy group is anticipated to confer unique physicochemical and pharmacological properties, making this compound a compelling subject for further investigation in drug discovery programs.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 88394, Benzothiazole, 2-hydrazinyl-4-methyl-". PubChem. [Link].
-
ChemBK. "2-hydrazine-4-methylbenzothiazole". ChemBK. [Link].
- Google Patents. "CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole".
- Uher, M., et al. "Synthesis and properties of 2-hydrazinobenzothiazole derivatives". Chemical Papers, 40(6), 791-796 (1986).
-
ResearchGate. "(PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity". ResearchGate. [Link].
- Google Patents. "CN103833674A - Method for synthesizing 4-methyl-2-diazanyl benzothiazole".
-
PrepChem. "Synthesis of 4-methyl-2-hydrazinobenzothiazole". PrepChem.com. [Link].
-
Royal Society of Chemistry. "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs". RSC Publishing. [Link].
-
Pharmaffiliates. "CAS No : 20174-68-9 | Product Name : 2-Hydrazinyl-4-methylbenzo[d]thiazole". Pharmaffiliates. [Link].
-
National Center for Biotechnology Information. "Synthesis of biologically active derivatives of 2-aminobenzothiazole". PubMed Central. [Link].
-
MDPI. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities". MDPI. [Link].
-
National Center for Biotechnology Information. "2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases". PubMed Central. [Link].
-
Angene Chemical. "Benzothiazole, 2-hydrazinyl-6-methoxy-(CAS# 20174-70-3 )". angenechemical.com. [Link].
-
National Center for Biotechnology Information. "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents". PubMed Central. [Link].
-
ResearchGate. "Synthesis of bioactive substituted pyrazolylbenzothiazinones | Request PDF". ResearchGate. [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 76792, 4-Methoxybenzohydrazide". PubChem. [Link].
Sources
- 1. prepchem.com [prepchem.com]
- 2. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 20174-70-3: 2-hydrazinyl-6-methoxy-1,3-benzothiazole [cymitquimica.com]
- 4. angenesci.com [angenesci.com]
- 5. 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CN103833674A - Method for synthesizing 4-methyl-2-diazanyl benzothiazole - Google Patents [patents.google.com]
- 8. 2-氨基-4-甲氧基苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Theoretical Investigation of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole using Density Functional Theory
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole, a heterocyclic compound of significant interest due to the pharmacological importance of the benzothiazole scaffold. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate the molecule's structural, spectroscopic, and electronic properties. This paper details the rationale behind the selection of computational methods, including the B3LYP functional with a 6-311++G(d,p) basis set, and provides a step-by-step guide to analyzing key quantum chemical parameters. We explore molecular geometry, vibrational frequencies (FT-IR), Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Non-Linear Optical (NLO) properties. The insights generated serve as a foundational dataset for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the molecule's reactivity, stability, and potential as a drug candidate or optoelectronic material.
Introduction: The Significance of Benzothiazoles and Computational Chemistry
The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The molecule of interest, this compound, combines this privileged scaffold with two key functional groups: a hydrazinyl moiety, known to be a reactive site and a precursor for various derivatives, and a methoxy group, a common substituent used to modulate electronic properties and lipophilicity.
Understanding the intricate relationship between the structure of this molecule and its potential function is paramount for rational drug design and materials engineering. While experimental synthesis and characterization are indispensable, computational chemistry offers a powerful, predictive lens to explore molecular properties at an atomic level.[1] Density Functional Theory (DFT) has emerged as a leading method, providing a remarkable balance of computational efficiency and accuracy for studying organic molecules.[2][3]
This guide serves as a detailed protocol for conducting a thorough DFT analysis of this compound, explaining not just the steps to be taken, but the scientific reasoning that underpins each computational choice and analytical interpretation.
The Computational Protocol: A Self-Validating Workflow
The integrity of any theoretical study rests on the reproducibility and justification of its methodology. The following protocol is designed as a self-validating system, where each step logically follows from the last, ensuring a stable and reliable computational model.
Software and Model Selection
All calculations are performed using the Gaussian 09/16 software suite. The initial geometry of this compound is constructed and a preliminary optimization can be performed using molecular mechanics before proceeding to more rigorous quantum methods.
-
Functional and Basis Set Selection: The choice of functional and basis set is the most critical decision in a DFT study.
-
Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is a workhorse in computational organic chemistry because it incorporates a portion of exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT, providing excellent descriptions of molecular geometries and energies for a vast range of organic systems.[2][4]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta valence Pople-style basis set that offers high flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) specifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for correctly modeling bond angles and anisotropic electron distributions in molecules with heteroatoms like nitrogen, oxygen, and sulfur.[5][6][7]
-
Experimental Workflow
The computational experiment follows a precise sequence to ensure the final data is derived from a true energy minimum structure.
Caption: A standard workflow for DFT calculations.
Step-by-Step Protocol:
-
Geometry Optimization: The molecule's geometry is optimized to find the most stable conformation, corresponding to the lowest point on the potential energy surface. This is a crucial first step as all subsequent properties are dependent on the molecular structure.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. This serves two purposes:
-
Thermodynamic Correction: It provides zero-point vibrational energy and thermal corrections to the electronic energy.
-
Minimum Verification: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, necessitating further geometry optimization.[5]
-
-
Property Calculations: Once a stable minimum is confirmed, single-point energy calculations are performed using the optimized geometry to derive the electronic and spectroscopic properties.
Results and Discussion: Unveiling Molecular Insights
Molecular Geometry
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=N (thiazole) | ~1.38 Å |
| C-S (thiazole) | ~1.76 Å | |
| C-N (hydrazinyl) | ~1.37 Å | |
| N-N (hydrazinyl) | ~1.40 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | C-S-C | ~89.5° |
| | C-N=C | ~110.2° |
Note: These are representative values based on typical DFT calculations for similar structures.
Vibrational Analysis (FT-IR)
Theoretical vibrational frequencies correspond to the characteristic stretching, bending, and torsional modes of the molecule. These calculated frequencies are typically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are often scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental FT-IR spectra.[4]
Table 2: Key Theoretical Vibrational Frequencies
| Frequency (cm⁻¹, Scaled) | Assignment | Vibrational Mode |
|---|---|---|
| ~3400-3300 | ν(N-H) | Asymmetric & Symmetric N-H Stretch (NH₂) |
| ~3080 | ν(C-H) | Aromatic C-H Stretch |
| ~2950 | ν(C-H) | Methyl C-H Stretch (OCH₃) |
| ~1620 | ν(C=N) | Thiazole Ring C=N Stretch |
| ~1580 | δ(N-H) | N-H Scissoring (NH₂) |
| ~1250 | ν(C-O) | Asymmetric C-O-C Stretch (Methoxy) |
Electronic Properties and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[10] A smaller gap suggests the molecule is more polarizable and more reactive.[10][11]
Caption: The HOMO-LUMO gap dictates electronic transitions.
Analysis of the orbital distributions reveals where these electronic activities are localized. For this compound, the HOMO is typically expected to be distributed over the electron-rich benzothiazole ring and the hydrazinyl group, while the LUMO may be centered on the thiazole moiety. This distribution governs intramolecular charge transfer (ICT) characteristics.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -5.8 to -6.2 |
| E_LUMO | -1.5 to -1.9 |
| ΔE (HOMO-LUMO Gap) | ~4.3 |
Note: Representative values.
From these energies, global reactivity descriptors can be calculated to quantify chemical behavior:
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[12] It is invaluable in drug design for understanding how a ligand might interact with a protein's active site.[13][14] The map is colored according to electrostatic potential:
-
Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen.
-
Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., the N-H protons of the hydrazinyl group).
For the title compound, the most negative regions are expected around the nitrogen atoms of the thiazole and hydrazinyl groups, and the oxygen of the methoxy group. The most positive regions would be associated with the amine protons.
Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large non-linear optical responses.[15] The key parameter for second-order NLO effects is the first hyperpolarizability (β₀). A high β₀ value suggests potential applications in optoelectronic technologies.[16][17] The calculation of β₀ using DFT provides a theoretical screening tool for new NLO materials. The value is often compared to that of a standard reference material like urea to gauge its relative strength.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous DFT-based protocol for the theoretical characterization of this compound. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the molecule's optimized geometry, vibrational spectrum, and key electronic properties.
The analysis of the HOMO-LUMO gap and global reactivity descriptors provides quantitative measures of the molecule's kinetic stability and reactivity. Furthermore, the MEP map offers a qualitative roadmap to its interactive behavior, highlighting the electron-rich nitrogen and oxygen centers as likely sites for electrophilic interaction. The calculated NLO properties can further indicate its potential utility in materials science.
The data and methodologies presented here provide a robust foundation for future research, guiding synthetic efforts, aiding in the interpretation of experimental results, and accelerating the discovery of new benzothiazole-based therapeutic agents and functional materials.
References
-
A. D. Becke, “Density‐functional thermochemistry. III. The role of exact exchange,” The Journal of Chemical Physics, vol. 98, no. 7, pp. 5648–5652, 1993. [Link]
-
Gaussian 16, Revision C.01, M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]
-
P. Geerlings, F. De Proft, and W. Langenaeker, “Conceptual Density Functional Theory,” Chemical Reviews, vol. 103, no. 5, pp. 1793–1873, 2003. [Link]
-
R. G. Pearson, “Hard and Soft Acids and Bases,” Journal of the American Chemical Society, vol. 85, no. 22, pp. 3533–3539, 1963. [Link]
-
S. S. C. Ammal, C. Anandan, S. Muthu, and S. Sudha, “DFT and Molecular Docking Study of 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole,” Journal of Applicable Chemistry, vol. 8, no. 3, pp. 1234-1245, 2019. [Link]
-
A. A. El-Rayyes, "DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives," Journal of Materials Science and Chemical Engineering, 2017. [Link]
-
N. A. Wazzan, "DFT investigation on the linear and nonlinear optical properties of the tautomers and derivatives of 2-aminobenzothiazole (ABT) in the gas phase and different solvents," Journal of King Saud University - Science, vol. 32, no. 1, pp. 1045-1055, 2020. [Link]
-
P. Politzer and J. S. Murray, “The fundamental nature and role of the electrostatic potential in atoms and molecules,” Theoretical Chemistry Accounts, vol. 108, pp. 134–142, 2002. [Link]
-
A. S. K. Reddy, "A theoretical evaluation on benzothiazole derivatives as corrosion inhibitors on mild Steel," Der Pharma Chemica, vol. 7, no. 10, pp. 248-255, 2015. [Link]
-
S. Ahmad et al., "Synthesis, single crystal X-ray, spectroscopic and computational (DFT) studies 2,1-benzothiazine based hydrazone derivatives," Journal of Molecular Structure, vol. 1230, p. 129854, 2021. [Link]
-
F. A. Lafta et al., "Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity," IOP Conference Series: Materials Science and Engineering, vol. 1090, p. 012072, 2021. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 7. DFT investigation on the linear and nonlinear optical properties of the tautomers and derivatives of 2-aminobenzothiazole (ABT) in the gas phase and different solvents - Journal of King Saud University - Science [jksus.org]
- 8. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Synthesis, single crystal X-ray, spectroscopic and computational (DFT) studies 2,1-benzothiazine based hydrazone derivatives / Journal of Molecular Structure, 2021 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. sciencepub.net [sciencepub.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. journaleras.com [journaleras.com]
Deconstructing 2-Hydrazinyl-4-methoxy-1,3-benzothiazole: A Guide to its Mass Spectrometric Fragmentation
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable analytical technique, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This technical guide provides an in-depth exploration of the anticipated mass spectrometric fragmentation behavior of 2-hydrazinyl-4-methoxy-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry.
This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a mere cataloging of potential fragments to explain the underlying principles of bond cleavages and rearrangements. By understanding the "why" behind the fragmentation, analysts can more confidently identify this molecule and its analogs in complex matrices. The forthcoming sections will dissect the probable fragmentation pathways under common ionization techniques, detail experimental protocols for acquiring high-quality mass spectra, and provide visual aids to clarify these complex processes.
Predicted Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of this compound in a mass spectrometer is dictated by the inherent chemical properties of its constituent functional groups: the benzothiazole core, the hydrazinyl substituent, and the methoxy group. The stability of the resulting fragment ions is a primary driver of the observed fragmentation pattern. While no direct experimental data for this specific molecule is publicly available, we can predict its fragmentation by drawing parallels with structurally similar compounds.[1][2][3]
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), the molecule is expected to form a radical cation (M+•) which then undergoes a series of characteristic fragmentation reactions.
Key Fission Events:
-
Alpha-Cleavage of the Hydrazinyl Group: The N-N bond in the hydrazinyl moiety is relatively weak and prone to cleavage. This would result in the loss of a nitrogen-containing radical, such as •NH2, leading to a prominent ion.
-
Loss of the Methoxy Group: Aromatic methoxy groups are known to be labile under EI conditions.[4] The initial fragmentation may involve the loss of a methyl radical (•CH3) followed by the elimination of carbon monoxide (CO).
-
Benzothiazole Ring Fission: The benzothiazole ring system, while relatively stable, can undergo cleavage.[3] This may involve the loss of small molecules like hydrogen cyanide (HCN) or thioformaldehyde (H2CS).
The interplay of these fragmentation pathways will generate a unique fingerprint for the molecule. The relative abundance of each fragment ion will depend on the stability of the ion and the neutral species lost.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a softer ionization technique that typically produces a protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.
Probable Fragmentation of the Protonated Molecule:
-
Loss of Ammonia: Protonation is likely to occur on one of the nitrogen atoms of the hydrazinyl group. Subsequent fragmentation can lead to the neutral loss of ammonia (NH3).
-
Loss of Methanol: The methoxy group can be eliminated as a neutral methanol molecule (CH3OH) following protonation.
-
Ring Opening and Cleavage: The protonated benzothiazole ring may undergo ring-opening, followed by the loss of small neutral molecules.
Experimental Protocols for Mass Spectrometric Analysis
To obtain a reliable mass spectrum of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Compound Acquisition: Synthesize this compound according to established literature procedures.[5][6][7][8]
-
Solvent Selection: Dissolve the purified compound in a suitable solvent at a concentration of approximately 1 mg/mL. For ESI, a mixture of methanol or acetonitrile with 0.1% formic acid is recommended to promote protonation. For EI, a volatile solvent such as dichloromethane or methanol is appropriate.
Instrumentation and Parameters
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Mode | Positive | Positive |
| Ion Source Temperature | 200-250 °C | 100-150 °C |
| Electron Energy | 70 eV | N/A |
| Mass Range | m/z 50-500 | m/z 50-500 |
| Precursor Ion Selection | N/A | [M+H]+ |
| Collision Energy | N/A | Ramped (e.g., 10-40 eV) |
| Collision Gas | N/A | Argon or Nitrogen |
Visualizing the Fragmentation
To better illustrate the proposed fragmentation pathways, the following diagrams were generated using the DOT language.
Electron Ionization (EI) Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Electrospray Ionization (ESI) MS/MS Fragmentation Pathway
Sources
- 1. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. article.sapub.org [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. prepchem.com [prepchem.com]
Methodological & Application
protocol for synthesizing hydrazone derivatives from 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
An Application Guide for the Synthesis of Novel Hydrazone Derivatives from 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Introduction: The Benzothiazole-Hydrazone Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone strategy for developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the benzothiazole nucleus is a "privileged" structure, forming the core of compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of the benzothiazole ring, particularly its amenability to substitution at the 2-position, allows for extensive structural diversification.[3][4]
When the benzothiazole moiety is chemically linked to a hydrazone group (–NH–N=CH–), the resulting derivatives often exhibit synergistic or amplified biological effects.[5] The hydrazone linker is not merely a spacer; its azomethine group is crucial for biological activity, often acting as a key site for interacting with biological targets like enzymes and receptors.[5][6] This application note provides a detailed, field-proven protocol for the synthesis of hydrazone derivatives starting from this compound, a key intermediate for building a library of potentially bioactive compounds. This guide is designed for researchers in synthetic chemistry and drug development, offering both a step-by-step protocol and the underlying scientific rationale for each procedure.
Part 1: The Core Chemical Transformation - Mechanism and Rationale
The synthesis of hydrazones from this compound is fundamentally a nucleophilic addition-elimination reaction. This condensation reaction occurs between the nucleophilic nitrogen atom of the hydrazine group and the electrophilic carbonyl carbon of an aldehyde or ketone.
The Causality Behind the Catalysis:
The reaction is most efficiently carried out under mild acidic catalysis (e.g., using a few drops of glacial acetic acid). The acid plays a critical role by protonating the carbonyl oxygen of the aldehyde or ketone. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic terminal nitrogen of the hydrazine. Without the catalyst, the reaction would be impractically slow. However, excessive acid is counterproductive as it would protonate the hydrazine, neutralizing its nucleophilicity. The process culminates in the elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone linkage.
Caption: Logical flow of the hydrazone synthesis reaction.
Part 2: Detailed Experimental Protocols
This section outlines the complete workflow, from the preparation of the starting material to the synthesis and purification of the final hydrazone derivatives.
Protocol 2.1: Synthesis of the Precursor, this compound
While the target synthesis starts with this precursor, its preparation is a critical first step if not commercially available. A common and effective method involves the reaction of a 2-mercaptobenzothiazole derivative with hydrazine hydrate.[7]
Materials and Reagents:
-
4-Methoxy-2-mercaptobenzothiazole
-
Hydrazine hydrate (80-99%)
-
Ethanol or Isopropanol
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Beakers, filter funnel, filter paper
Step-by-Step Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle. Perform this procedure in a well-ventilated fume hood.
-
Reagent Addition: To the flask, add 4-Methoxy-2-mercaptobenzothiazole (1 equivalent). Add ethanol (or isopropanol) to create a stirrable slurry (approx. 10-15 mL per gram of starting material).
-
Hydrazine Addition: While stirring, carefully add an excess of hydrazine hydrate (approx. 5-10 equivalents). Hydrazine hydrate is corrosive and toxic; handle with extreme care.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Cool further in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid cake thoroughly with cold water to remove excess hydrazine hydrate, followed by a wash with a small amount of cold ethanol.
-
Drying: Dry the purified white or off-white solid product under vacuum to obtain this compound.
Protocol 2.2: General Procedure for the Synthesis of Hydrazone Derivatives
This is a robust protocol adaptable to a wide range of aromatic and heterocyclic aldehydes.
Materials and Reagents:
-
This compound (from Protocol 2.1)
-
Substituted aldehyde or ketone (e.g., salicylaldehyde, 4-nitrobenzaldehyde, etc.)
-
Absolute Ethanol or Methanol (as solvent)
-
Glacial Acetic Acid (as catalyst)
-
Standard reflux and filtration apparatus
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15-20 mL) with gentle warming and stirring until a clear solution is obtained.
-
Aldehyde/Ketone Addition: To this solution, add the desired aldehyde or ketone (1.0 mmol, equimolar).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The addition of the catalyst is crucial for protonating the carbonyl group and accelerating the reaction.[8]
-
Reaction (Reflux): Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-5 hours. The reaction time will vary depending on the reactivity of the aldehyde/ketone used (see Table 1).
-
Monitoring: Track the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot corresponding to the hydrazone product and the disappearance of the starting material spots indicate completion.
-
Product Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The product will typically precipitate out of the solution as a crystalline solid. Cooling in an ice bath for 30 minutes will maximize the yield.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Recrystallization (If Necessary): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.
-
Drying: Dry the final, purified hydrazone derivative in a vacuum oven at 50-60 °C.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydrazinyl-4-methoxy-1,3-benzothiazole as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Importance of the Benzothiazole Scaffold
The 1,3-benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring transforms this scaffold into a highly versatile precursor for the synthesis of a diverse array of fused and substituted heterocyclic systems. This guide focuses on the utility of 2-hydrazinyl-4-methoxy-1,3-benzothiazole, a key building block for generating novel pyrazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives with potential applications in drug discovery, particularly in the development of new antimicrobial agents. The methoxy group at the 4-position can significantly influence the electronic properties and bioavailability of the final compounds, making this precursor particularly interesting for structure-activity relationship (SAR) studies.
Synthesis of the Precursor: this compound
The synthesis of this compound is a critical first step. A reliable and safe method to obtain this precursor is a two-step process starting from the corresponding 2-amino-4-methoxy-1,3-benzothiazole. This approach avoids the use of highly toxic and explosive hydrazine hydrate in the final step.
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis for the 4-methyl analog.[1]
Step 1: Diazotization of 2-Amino-4-methoxy-1,3-benzothiazole
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methoxy-1,3-benzothiazole (0.1 mol) in concentrated hydrochloric acid (30 mL).
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.105 mol in 20 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the mixture at 0-5 °C for 1 hour after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Reduction of the Diazonium Salt
-
In a separate 500 mL flask, prepare a solution of stannous chloride dihydrate (0.25 mol) in concentrated hydrochloric acid (50 mL).
-
Cool this reducing solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.
-
The precipitated product, this compound hydrochloride, is collected by filtration.
-
To obtain the free base, suspend the hydrochloride salt in water and neutralize with a suitable base, such as sodium bicarbonate solution, until the pH is approximately 8.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.
Caption: Synthesis of the key precursor.
Application in Heterocyclic Synthesis
The synthesized this compound is a versatile building block for constructing various five-membered heterocyclic rings. The presence of the nucleophilic hydrazinyl group is key to its reactivity.
Synthesis of Pyrazole Derivatives via Knorr Cyclization
The Knorr pyrazole synthesis is a classic and efficient method for constructing pyrazole rings through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4] This reaction is highly valuable for generating a library of substituted pyrazoles for biological screening.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the more basic terminal nitrogen of the hydrazine onto one of the carbonyl groups of the β-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[5]
Caption: Knorr Pyrazole Synthesis Workflow.
Protocol 2: Synthesis of a 1-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazole
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Add acetylacetone (11 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
Table 1: Synthesis of Pyrazole Derivatives
| 1,3-Dicarbonyl Compound | Reaction Time (h) | Yield (%) |
| Acetylacetone | 4 | 85 |
| Ethyl acetoacetate | 6 | 78 |
| Dibenzoylmethane | 8 | 72 |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of heterocycles with diverse biological activities. They can be synthesized from this compound through cyclization with various one-carbon synthons like formic acid, orthoesters, or by the reaction with acyl chlorides followed by cyclization.[6]
Mechanistic Insight: The reaction with an orthoester, for instance, involves the initial formation of a hydrazono-ether intermediate. This is followed by an intramolecular nucleophilic attack of the benzothiazole ring nitrogen or the secondary amine nitrogen onto the electrophilic carbon, leading to cyclization and subsequent elimination of alcohol molecules to form the stable triazole ring.
Protocol 3: Synthesis of 3-(4-methoxy-1,3-benzothiazol-2-yl)-[2][6][7]triazolo[4,3-a]pyridine
-
In a round-bottom flask, suspend this compound (10 mmol) and 2-chloropyridine (10 mmol) in n-butanol (30 mL).
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with a small amount of cold ethanol, and then with diethyl ether.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF/water.
Table 2: Synthesis of 1,2,4-Triazole Derivatives
| Reagent | Reaction Conditions | Yield (%) |
| Formic acid | Reflux, 6h | 82 |
| Triethyl orthoformate | Reflux, 8h | 75 |
| Acetyl chloride, then reflux | Room temp, then heat | 70 |
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are well-known for their wide range of pharmacological properties. A common method for their synthesis involves the reaction of a hydrazine derivative with carbon disulfide in a basic medium.[6]
Mechanistic Insight: The reaction proceeds through the formation of a dithiocarbazate salt upon reaction of the hydrazine with carbon disulfide in the presence of a base. This intermediate then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to afford the 1,3,4-thiadiazole-2-thione.
Caption: 1,3,4-Thiadiazole Synthesis Workflow.
Protocol 4: Synthesis of 5-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-thiadiazole-2-thiol
-
Dissolve potassium hydroxide (12 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Add this compound (10 mmol) to the solution and stir for 15 minutes.
-
Add carbon disulfide (15 mmol) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for purification.
Antimicrobial Potential of the Synthesized Heterocycles
Benzothiazole-containing heterocyclic compounds are frequently reported to exhibit significant antimicrobial activities.[8][9][10][11] The newly synthesized pyrazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives bearing the 2-(4-methoxy-1,3-benzothiazole) scaffold are promising candidates for antimicrobial screening. The combination of the benzothiazole ring with other heterocyclic systems can lead to synergistic effects and enhanced biological activity.
Table 3: Representative Antimicrobial Activity Data (MIC in µg/mL) of Benzothiazole-Hybrid Heterocycles
| Compound Type | S. aureus | E. coli | C. albicans | Reference |
| Benzothiazole-Thiazole Hybrid | 3.90 | 7.81 | 15.63 | [1][12] |
| Benzothiazole-Pyrimidine Derivative | 6.25 | 12.5 | 25 | [9] |
| Benzothiazole-Oxazole Derivative | 25 | 50 | 100 | [10] |
Note: The data in this table is illustrative and represents the range of activities often observed for similar classes of compounds. The actual MIC values for the derivatives of this compound would need to be determined experimentally.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the chemical space around this scaffold. The resulting pyrazole, 1,2,4-triazole, and 1,3,4-thiadiazole derivatives are promising candidates for further investigation as novel antimicrobial agents. The synthetic routes are robust and can be adapted to generate a diverse library of compounds for SAR studies, ultimately contributing to the discovery of new therapeutic agents.
References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Synthesis of new triazolo and pyrazolo benzothiazoles. ResearchGate. [Link]
- Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Molecules. [Link]
-
An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. ResearchGate. [Link]
-
Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... ResearchGate. [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules. [Link]
-
(PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]
-
2-Hydrazinyl-4-methyl-1,3-benzothiazole. National Institutes of Health. [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
-
Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one. Chemija. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [Link]
-
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. Indian Journal of Chemistry. [Link]
-
Synthesis of New Thiadiazoles, 1,2,4-Triazolo[3,4- b ]-1,3,4-thiadiazoles, and 1,2,4-Triazolo[2,3-c]quinazoline Derivatives from 3,1-Benzoxazin(4H)-one Derivative. Sci-Hub. [Link]
-
SYNTHESIS OF OXADIAZOLES, THIADIAZOLES AND TRIAZOLES: REVIEW. International Research Journal of Modernization in Engineering Technology and Science. [Link]
-
Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine. ResearchGate. [Link]
Sources
- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole in Medicinal Chemistry
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, promising derivative: 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. We will delve into its synthetic pathways, explore its vast potential in medicinal chemistry—particularly in oncology and infectious diseases—and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is designed to be a comprehensive resource, empowering researchers to unlock the full therapeutic potential of this versatile molecule.
Introduction: The Significance of the Benzothiazole Core
Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Its derivatives have been reported to possess a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects. The structural rigidity of the benzothiazole ring system, combined with its ability to participate in various non-covalent interactions with biological macromolecules, makes it an ideal starting point for the design of novel therapeutic agents.
The introduction of a hydrazinyl group at the 2-position of the benzothiazole ring provides a reactive handle for further molecular elaboration, most notably through the formation of hydrazones. Hydrazones themselves are a class of compounds with well-documented biological activities, and their combination with the benzothiazole scaffold often leads to synergistic effects, enhancing the overall pharmacological profile. Furthermore, the presence of a methoxy group at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, electronic nature, and metabolic stability.
This guide will provide a detailed exploration of this compound as a key building block in drug discovery.
Synthesis of this compound and Its Derivatives
The synthesis of this compound is a multi-step process that begins with the formation of the core benzothiazole ring, followed by the introduction of the hydrazinyl group. The subsequent reaction with various aldehydes and ketones allows for the creation of a diverse library of hydrazone derivatives.
Synthesis of the Precursor: 2-Amino-4-methoxybenzothiazole
The synthesis of the key intermediate, 2-Amino-4-methoxybenzothiazole, can be achieved through the cyclization of o-aminothiophenol derivatives or related precursors. A common and effective method involves the reaction of 3-methoxy-aniline with a thiocyanating agent.
Protocol 1: Synthesis of 2-Amino-4-methoxybenzothiazole
-
Materials: 3-Methoxyaniline, Potassium thiocyanate (KSCN), Bromine, Glacial acetic acid.
-
Procedure:
-
Dissolve 3-methoxyaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-Amino-4-methoxybenzothiazole.
-
Synthesis of this compound
The conversion of the 2-amino group to a 2-hydrazinyl group is a critical step. This can be accomplished through a diazotization reaction followed by reduction.
Protocol 2: Synthesis of this compound
-
Materials: 2-Amino-4-methoxybenzothiazole, Sodium nitrite (NaNO₂), Concentrated hydrochloric acid (HCl), Stannous chloride (SnCl₂).
-
Procedure:
-
Suspend 2-Amino-4-methoxybenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker placed in an ice-salt bath.
-
Cool the suspension to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride (3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
The resulting precipitate, this compound hydrochloride, is collected by filtration.
-
To obtain the free base, the hydrochloride salt is suspended in water and neutralized with a suitable base, such as sodium carbonate solution, until the pH is alkaline.
-
The free base is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.
-
Caption: General scheme for hydrazone synthesis.
Applications in Medicinal Chemistry
The this compound scaffold and its hydrazone derivatives have shown significant promise in several therapeutic areas, primarily driven by their anticancer and antimicrobial activities.
Anticancer Activity
Benzothiazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression. T[2][3]he introduction of a hydrazone linkage often enhances these activities.
Mechanism of Action: While the precise mechanism for the 4-methoxy substituted hydrazinyl benzothiazole is yet to be fully elucidated, related compounds have been shown to target several key pathways in cancer cells:
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives have been identified as potent inhibitors of tyrosine kinases, such as EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in various cancers. I[4]nhibition of these kinases disrupts downstream signaling pathways responsible for cell growth and proliferation.
-
Tubulin Polymerization Inhibition: Some benzothiazole-based compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. *[4] Induction of Apoptosis: Benzothiazole hydrazones can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.
Structure-Activity Relationship (SAR): Studies on related benzothiazole hydrazones have provided valuable insights into their SAR:
-
The presence of a methoxy group at the C6 position of the benzothiazole ring has been shown to contribute to strong antiproliferative effects across various cancer cell lines. I[4]t is plausible that a methoxy group at the C4 position would have a similar or even enhanced effect due to its electronic and steric influence.
-
The nature of the substituent on the aromatic ring of the hydrazone moiety plays a crucial role in determining the anticancer potency. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl) at specific positions can significantly modulate the activity.
[3]Table 1: Anticancer Activity of Representative Benzothiazole Hydrazone Derivatives
| Compound ID | Benzothiazole Substituent | Hydrazone Aromatic Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 6-Chloro | 3-Fluorophenyl | Capan-1 (Pancreatic) | 0.6 | |
| B | 6-Chloro | 3-Fluorophenyl | NCI-H460 (Lung) | 0.9 | |
| C | 6-Methoxy | 3-Methoxyphenyl | Various | 1.3 - 12.8 | |
| D | 6-Methoxy | 3-Fluorophenyl | Various | 1.3 - 12.8 |
Note: Data for the specific 4-methoxy derivative is not yet available in the public domain. The data presented is for structurally related compounds to indicate the potential of this chemical class.
Antimicrobial Activity
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.
[5]Mechanism of Action: The antimicrobial action of benzothiazoles is believed to involve multiple targets:
-
Enzyme Inhibition: They can inhibit essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), which are crucial for DNA replication and folate synthesis, respectively. *[6] Disruption of Cell Membrane Integrity: Some derivatives may disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Benzothiazoles have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.
Structure-Activity Relationship (SAR):
-
Substitutions on the benzothiazole ring, including methoxy groups , have been shown to enhance antibacterial activity. *[5] The lipophilicity of the molecule, influenced by the substituents on both the benzothiazole and hydrazone moieties, is a critical factor for cell penetration and antimicrobial efficacy.
Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives
| Compound Class | Substituents | Target Organism | MIC (µg/mL) | Reference |
| Benzothiazole-Thiazole Hybrids | Electron-withdrawing groups | S. aureus, M. tuberculosis | 3.90 - 15.63 | |
| Isatin-Benzothiazole Hybrids | Various | E. coli | 3.1 | |
| Isatin-Benzothiazole Hybrids | Various | P. aeruginosa | 6.2 | |
| Methoxy-substituted Benzothiazoles | Various | E. coli | Potent Activity |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the in vitro evaluation of the synthesized compounds.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA solution.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
-
Diagram 3: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
- Fungal strains (e.g., Candida albicans).
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- Sterile 96-well microplates.
- Test compounds dissolved in DMSO.
- Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Saline solution (0.85% NaCl).
- McFarland 0.5 turbidity standard.
-
Procedure:
-
Inoculum Preparation:
-
From a fresh overnight culture of the microorganism on an appropriate agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of the appropriate broth to all wells.
-
Add 50 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
-
Diagram 4: Broth Microdilution Workflow
Caption: Workflow for MIC determination.
Conclusion and Future Directions
This compound represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization into a wide array of hydrazones make it an attractive starting point for medicinal chemistry campaigns. The potent anticancer and antimicrobial activities exhibited by structurally related compounds underscore the significant potential of this chemical class.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound hydrazone derivatives to establish a clear structure-activity relationship for the 4-methoxy series. Elucidation of the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies in relevant animal models will be necessary to assess the therapeutic efficacy and pharmacokinetic profiles of the most promising compounds. The information and protocols provided in this guide are intended to serve as a solid foundation for these future endeavors.
References
- (Reference to a general medicinal chemistry textbook or a review on privileged scaffolds)
- (Reference to a review on the biological activities of benzothiazoles)
- (Reference to a paper describing the synthesis of 2-aminobenzothiazoles)
-
Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35:1, 174-194. [Link] 5[3][9]. (Reference to a paper on the synthesis of 2-hydrazinobenzothiazoles)
- (Reference to a paper on the synthesis of hydrazones)
-
A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link] 8[1]. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054. [Link] 9[2]. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. European Commission. [Link] 1[7]0. (Reference for MTT assay protocol)
- (Reference for broth microdilution protocol)
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15, 1004. [Link] 1[10]3. (Reference to a specific research article on anticancer benzothiazoles)
-
Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1282, 135246. [Link] 1[5]5. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 30(21), 5031. [Link] 1[4]6. Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 449-453. [Link] 1[11]7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6681. [Link] 1[6]8. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
Sources
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. CN103833674A - Method for synthesizing 4-methyl-2-diazanyl benzothiazole - Google Patents [patents.google.com]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Application Note: A Researcher's Guide to Condensation Reactions with Aromatic Aldehydes
Introduction
Condensation reactions involving aromatic aldehydes are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. These reactions are pivotal in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and materials. This guide provides an in-depth exploration of the experimental setup for these reactions, with a focus on the Claisen-Schmidt and Knoevenagel condensations. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into reaction optimization and product characterization.
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with an aliphatic ketone or aldehyde to yield an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] These chalcones are not only important synthetic intermediates but also exhibit a broad spectrum of biological activities.[1] The Knoevenagel condensation, on the other hand, is the reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base, to produce a substituted olefin.[3][4] This reaction is highly versatile for the synthesis of functionalized alkenes.
This application note is designed for researchers, scientists, and drug development professionals, providing the necessary technical details and theoretical background to successfully implement these powerful synthetic methods in the laboratory.
Mechanistic Insights: The "Why" Behind the Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. Both the Claisen-Schmidt and Knoevenagel condensations proceed through a series of well-defined steps.
Claisen-Schmidt Condensation Mechanism
The Claisen-Schmidt condensation is typically base-catalyzed. The mechanism involves the following key steps[5]:
-
Enolate Formation: A strong base, such as sodium hydroxide, abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The aldol product readily dehydrates under the reaction conditions to yield the final α,β-unsaturated ketone (chalcone).
Knoevenagel Condensation Mechanism
The Knoevenagel condensation is catalyzed by a weak amine base. The mechanism is as follows[3][6]:
-
Enolate Formation: The amine catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate.[3]
-
Iminium Ion Formation: The amine also reacts with the aromatic aldehyde to form an iminium ion, which is a more reactive electrophile than the aldehyde itself.[3]
-
Nucleophilic Attack: The enolate attacks the iminium ion.[3]
-
Proton Transfer and Elimination: A series of proton transfers and the elimination of the amine catalyst lead to the formation of the α,β-unsaturated product.
Experimental Protocols
The following protocols are provided as a general guideline. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the synthesis of dibenzalacetone from benzaldehyde and acetone.[7]
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of the aromatic aldehyde (e.g., p-anisaldehyde, 1.2 mL, 10 mmol) in a minimal amount of a suitable solvent like acetone (15 mL).[8] Add a magnetic stir bar to the flask.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (1.0 g) in water (20 mL).[8] Slowly add the NaOH solution to the stirred aldehyde solution over approximately 2 minutes.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9] To do this, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.[9] Elute the plate with an appropriate solvent system (e.g., hexane:ethyl acetate) and visualize the spots under UV light. The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Precipitation and Isolation: Continue stirring for about 20 minutes.[8] Add approximately 40 mL of water to the reaction mixture to ensure complete precipitation of the product.[8]
-
Filtration and Washing: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[8] Wash the solid with cold water to remove any remaining NaOH and other water-soluble impurities.
-
Drying and Purification: Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a pure product.[8]
Protocol 2: Knoevenagel Condensation of an Aromatic Aldehyde with an Active Methylene Compound
This protocol outlines a general procedure for the Knoevenagel condensation.
Materials:
-
Aromatic aldehyde
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Weak base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1 equivalent), the active methylene compound (1-1.2 equivalents), and the solvent.
-
Catalyst Addition: Add a catalytic amount of the weak base (e.g., a few drops of piperidine).
-
Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The workup procedure will depend on the properties of the product. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Data Presentation: Optimizing Reaction Conditions
The success of a condensation reaction is highly dependent on the choice of reactants, catalyst, solvent, and temperature. The following table summarizes typical reaction conditions and outcomes for the Claisen-Schmidt condensation.
| Aromatic Aldehyde | Ketone/Aldehyde | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetone | NaOH | Ethanol/Water | Room Temp | 0.5 | >90 | [10] |
| 4-Methoxybenzaldehyde | Acetone | KOH | Water | Room Temp | 0.33 | High | [8] |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | 2-3 | 85-95 | [2] |
| Various | Various | NaOH | Solvent-free | Room Temp | 0.25-1 | High | [11] |
Experimental Workflow and Safety
A well-defined workflow is crucial for efficiency and safety in the laboratory.
Safety Precautions
Working with aromatic aldehydes and the reagents involved in condensation reactions requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber are recommended for handling aldehydes).[12]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful chemicals.[13]
-
Handling of Reagents:
-
Aromatic Aldehydes: Many aromatic aldehydes are irritants and can be harmful if inhaled or absorbed through the skin.[12]
-
Bases: Strong bases like sodium hydroxide are corrosive and can cause severe burns.[14] Handle with care.
-
Solvents: Organic solvents are often flammable. Avoid open flames and use appropriate heating methods like a heating mantle or oil bath.
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[15]
Conclusion
Condensation reactions of aromatic aldehydes are indispensable tools in modern organic synthesis. A solid grasp of the underlying mechanisms, coupled with meticulous experimental technique, is the key to success. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to confidently and safely perform these reactions, paving the way for the discovery and development of novel molecules with significant applications.
References
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
JoVE. (2025). Video: Aldol Condensation with β-Diesters. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Scribd. (n.d.). Claisen Schmidt Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved from [Link]
-
YouTube. (2021). Olefination of Aldehydes, Part 3: Condensations. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]
-
Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Water mediated condensation reaction of aldehydes and amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]
-
ResearchGate. (2025). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
ACS Publications. (n.d.). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Preparation of Dibenzalacetone. Retrieved from [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 6 - Aldol Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (2006). THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. Retrieved from [Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from [Link]
-
RPS Group. (n.d.). Aldehydes exposure analysis. Retrieved from [Link]
- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
-
OSHA. (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
-
Scribd. (n.d.). Aldol Condensation Lab Report. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]
-
YouTube. (2023). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. Retrieved from [Link]
-
Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. jove.com [jove.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. webassign.net [webassign.net]
- 8. magritek.com [magritek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. homework.study.com [homework.study.com]
- 13. osha.gov [osha.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. artsci.usu.edu [artsci.usu.edu]
Application Notes and Protocols for Antimicrobial Activity Screening of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global health, necessitating an urgent and continuous search for novel therapeutic agents.[1][2] Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities, including significant antimicrobial properties.[3][4][5] Derivatives of 2-hydrazinyl-4-methoxy-1,3-benzothiazole, in particular, represent a focal point for research due to their structural novelty and potential for diverse chemical modifications.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial activity of novel this compound derivatives. The protocols detailed herein are grounded in established methodologies to ensure scientific rigor, reproducibility, and the generation of reliable data for hit-to-lead optimization.
Scientific Rationale: Why Benzothiazoles?
Benzothiazole derivatives have been shown to exert their antimicrobial effects through various mechanisms of action.[1] These can include the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and others crucial for bacterial survival.[1][7] Some derivatives have also been found to disrupt the bacterial cell membrane or interfere with DNA integrity.[8] The hydrazinyl moiety at the 2-position and the methoxy group at the 4-position of the benzothiazole core in the target compounds offer unique electronic and steric properties that can be systematically modified to enhance potency and selectivity against a panel of clinically relevant pathogens.
Part 1: Preliminary Antimicrobial Screening - The Agar Well Diffusion Assay
The agar well diffusion method is a widely adopted, cost-effective, and straightforward technique for the initial screening of a large number of compounds to identify those with potential antimicrobial activity.[2][9][10] This method relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism, resulting in a zone of growth inhibition if the compound is active.[2]
Causality Behind Experimental Choices:
-
Why Agar Well Diffusion for Primary Screening? This method allows for the simultaneous and qualitative assessment of multiple compounds against a single microbial strain, making it highly efficient for initial screening.[9] The size of the inhibition zone provides a preliminary indication of the compound's potency.
-
Choice of Growth Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its non-interference with most antibiotics.[10][11] For fungi, Sabouraud Dextrose Agar (SDA) is commonly used.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture, pick several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Press the swab against the inside of the tube to remove excess fluid.[11]
-
Evenly swab the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[11]
-
-
Preparation of Wells and Application of Test Compounds:
-
Allow the inoculated plates to dry for 3-5 minutes.
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar.[2]
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a separate well.
-
Controls are critical: Include a positive control (a known antibiotic), a negative control (the solvent, e.g., DMSO), and a blank (empty well).
-
-
Incubation and Data Interpretation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Part 2: Quantitative Assessment - Determination of Minimum Inhibitory Concentration (MIC)
Following the identification of active compounds from the primary screen, a quantitative assessment is necessary to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC).[12][13][14] The broth microdilution method is a standardized and widely used technique for MIC determination and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Causality Behind Experimental Choices:
-
Why Broth Microdilution for MIC? This method provides a quantitative result (in µg/mL or mM), which is more informative than the qualitative data from diffusion assays.[13][17] It is also amenable to high-throughput screening using 96-well plates.
-
Standardization is Key: Adherence to CLSI guidelines ensures that the results are reproducible and can be compared across different laboratories and studies.[15][18]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.[16]
-
Prepare a standardized microbial inoculum as described for the agar well diffusion assay and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Plate Setup and Serial Dilution:
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (contains CAMHB and inoculum, but no compound).
-
Well 12 serves as the sterility control (contains only CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 11 with 100 µL of the diluted microbial suspension to achieve the final target inoculum and compound concentrations.
-
Cover the plate and incubate at 37°C for 16-20 hours.[16]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12][16] Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Part 3: Bacteriostatic vs. Bactericidal Activity - Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[20][21]
Causality Behind Experimental Choices:
-
Why Determine MBC? For certain infections, particularly in immunocompromised patients, a bactericidal agent is preferred.[12] Determining the MBC provides crucial information about the killing activity of the compound.[17][22]
-
The 99.9% Kill Threshold: This is the standard definition for bactericidal activity and provides a stringent measure of the compound's ability to kill the bacteria.[20][21]
Detailed Protocol: MBC Determination
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
-
Spread the aliquot onto a fresh, antibiotic-free MHA plate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 37°C for 24-48 hours.
-
After incubation, count the number of colonies on each plate.
-
-
MBC Determination:
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured table for easy comparison of the antimicrobial activity of the different derivatives.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus ATCC 25922 | E. coli ATCC 25922 | C. albicans ATCC 10231 | |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | |
| Derivative 1 | 8 | 16 | 64 |
| Derivative 2 | 4 | 8 | 32 |
| Derivative 3 | 16 | 32 | >128 |
| Ciprofloxacin | 0.5 | 1 | 0.25 |
| Fluconazole | N/A | N/A | N/A |
N/A: Not Applicable
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the systematic screening and evaluation of the antimicrobial activity of this compound derivatives. By following these standardized methods, researchers can generate reliable and comparable data, enabling the identification of promising lead compounds for further development. Future studies should focus on elucidating the mechanism of action of the most potent derivatives, evaluating their cytotoxicity against mammalian cell lines, and assessing their efficacy in in vivo models of infection.
References
-
Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4983. Available at: [Link]
-
Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(14), 6939-6970. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, reactions and antimicrobial activity of benzothiazoles. Journal of the Chinese Chemical Society, 65(7), 778-793. Available at: [Link]
-
Patel, N. B., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(3), 225-235. Available at: [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Available at: [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
-
Siddiqui, N., et al. (2011). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4567-4573. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 107(18), 5585-5606. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Available at: [Link]
-
Shields, R. K., & Clancy, C. J. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Inter-American Institute for Cooperation on Agriculture. (2014). Methodologies for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Bondock, S., et al. (2013). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 6(2), 125-131. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985-1988. Available at: [Link]
-
Garner, W. L., & Friedman, D. W. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. Available at: [Link]
-
World Organisation for Animal Health. (2013). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. Available at: [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
World Organisation for Animal Health. (2021). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Balouiri, M., et al. (2016). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
-
Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(41), 21430-21439. Available at: [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
NUI Galway. (2019). Determination of Minimum Inhibitory Concentration (MIC). YouTube. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research, 8(4), 101-113. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]
-
Microbiology Investigations. (n.d.). Broth Microdilution. Available at: [Link]
-
Medium. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. botanyjournals.com [botanyjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistnotes.com [chemistnotes.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. emerypharma.com [emerypharma.com]
- 18. researchgate.net [researchgate.net]
- 19. rr-asia.woah.org [rr-asia.woah.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 22. microchemlab.com [microchemlab.com]
Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Scaffolds
An in-depth guide to the development of novel anticancer agents from 2-hydrazinyl-4-methoxy-1,3-benzothiazole scaffolds, designed for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Introduction: The Rationale for Benzothiazole Scaffolds in Oncology
The benzothiazole (BTA) nucleus is a privileged bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] BTA derivatives exert their anticancer effects through diverse mechanisms, such as the inhibition of crucial enzymes like tyrosine kinases, topoisomerase II, and tumor-associated carbonic anhydrase isoforms (CA IX and XII).[2][3] The inhibition of CAs, in particular, presents a promising strategy for targeting hypoxic tumors, which are often resistant to conventional therapies.[2]
The 2-hydrazinyl moiety on the benzothiazole ring serves as a versatile synthetic handle. It allows for the straightforward creation of hydrazone derivatives through condensation with a wide array of aldehydes and ketones. This chemical tractability enables the systematic exploration of the structure-activity relationship (SAR), allowing researchers to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize anticancer potency and selectivity. This guide provides a comprehensive framework for the synthesis of a novel library of this compound derivatives and outlines the subsequent protocols for their rigorous evaluation as potential anticancer agents.
Synthesis and Characterization
The development of a novel compound library begins with the robust synthesis and purification of the core scaffold and its derivatives. The protocols below are designed to be self-validating through clear checkpoints and analytical verification.
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold is a critical first step. While various methods exist for related compounds, a common and effective route involves the reaction of a substituted 2-aminobenzothiazole precursor. An alternative approach involves the use of hydrazine hydrate with a corresponding 2-mercaptobenzothiazole.[4] A method for a similar compound, 4-methyl-2-hydrazinobenzothiazole, avoids the highly toxic hydrazine hydrate by using a diazo reaction followed by reduction, which is a safer and more environmentally friendly approach.[5]
Protocol 1: Synthesis of this compound
-
Starting Material: 2-Amino-4-methoxy-1,3-benzothiazole.
-
Step 1: Diazotization.
-
Dissolve 2-amino-4-methoxy-1,3-benzothiazole in an acidic solution (e.g., HCl/H₂SO₄).
-
Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Causality Explanation: The diazotization reaction converts the primary amine into a diazonium group, which is an excellent leaving group and is readily susceptible to nucleophilic substitution or reduction.
-
-
Step 2: Reduction.
-
Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.
-
Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, keeping the temperature below 10°C.
-
Stir the reaction mixture for several hours at room temperature.
-
Causality Explanation: Stannous chloride reduces the diazonium group to a hydrazine moiety, yielding the desired product.
-
-
Step 3: Work-up and Purification.
-
Neutralize the reaction mixture with a suitable base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).
-
Library Synthesis: Creating Hydrazone Derivatives
The hydrazinyl group is now available for reaction with various aromatic or heterocyclic aldehydes to generate a library of Schiff bases (hydrazones). This allows for the introduction of diverse functional groups to probe the SAR.
Caption: Synthetic workflow for generating a library of this compound hydrazone derivatives.
Protocol 2: General Procedure for Hydrazone Synthesis
-
Dissolve 1 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of the desired aldehyde (R-CHO) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Wash the solid with cold ethanol and dry.
-
Purify the product by recrystallization or column chromatography as needed.
-
Characterize each derivative by NMR, MS, and FT-IR to confirm its structure.
In Vitro Anticancer Evaluation: A Tiered Screening Approach
A systematic, multi-stage screening process is essential to identify promising lead compounds. This process begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies for the most active compounds.
Caption: A tiered workflow for the in vitro evaluation of novel benzothiazole derivatives.
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
The initial screen aims to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The NCI-60 panel is a comprehensive resource, but a smaller, representative panel is often sufficient for primary screening.[6]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Culture:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
-
Cell Seeding:
-
Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Allow cells to adhere by incubating overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds in DMSO. It is critical to ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).[8]
-
Add 100 µL of medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) to the wells.
-
Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality Explanation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis. The IC₅₀ value is a quantitative measure of a drug's potency.[9]
-
Data Presentation: IC₅₀ Values
Summarize the results in a clear, tabular format to compare the potency of different derivatives across multiple cell lines.
| Compound ID | R-Group (on Hydrazone) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 |
| BZT-M-01 | 4-Fluorophenyl | Data | Data | Data |
| BZT-M-02 | 4-Methoxyphenyl | Data | Data | Data |
| BZT-M-03 | 3-Nitrophenyl | Data | Data | Data |
| Doxorubicin | (Positive Control) | Data | Data | Data |
Tier 2: Mechanistic Assays for 'Hit' Compounds
Compounds that demonstrate significant cytotoxicity (e.g., IC₅₀ < 10 µM) are advanced to mechanistic studies to determine the mode of cell death.
Protocol 4: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the 'hit' compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol 5: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Interpretation: An accumulation of cells in the G2/M or Sub-G1 phase is indicative of cell cycle arrest or apoptosis, respectively, which are common mechanisms for anticancer agents.
-
Potential Mechanisms and Pathway Analysis
Recent studies on benzothiazole derivatives have shown that they can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the AKT and ERK pathways.[10] 'Hit' compounds should be investigated for their effect on these pathways.
Caption: Benzothiazole derivatives may inhibit key pro-survival pathways like AKT and ERK.
Protocol 6: Western Blot Analysis
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, PARP, Caspase-3).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Causality Explanation: A decrease in the ratio of phosphorylated to total AKT or ERK suggests the compound inhibits these pathways. Cleavage of PARP or Caspase-3 provides further confirmation of apoptosis.
-
Transition to In Vivo Models
Compounds that demonstrate potent in vitro activity, a well-defined mechanism of action, and favorable preliminary toxicity profiles are candidates for in vivo testing. Human tumor xenograft models in immunocompromised mice are the most common starting point for preclinical efficacy studies.[11]
-
Subcutaneous Xenograft Model: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., Athymic Nude or NOD/SCID). Once tumors are established, mice are treated with the test compound, and tumor volume is monitored over time to assess efficacy.[12] This model is crucial for evaluating a compound's bioavailability and therapeutic effect in a complex biological system.[13][11]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By following a structured approach of chemical synthesis, tiered in vitro screening, and detailed mechanistic investigation, researchers can efficiently identify and optimize lead compounds. The protocols and strategies outlined in this guide provide a robust framework to navigate the early stages of the drug discovery pipeline, from initial concept to a validated preclinical candidate.
References
-
Benzothiazole derivatives as anticancer agents - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI. Retrieved January 22, 2026, from [Link]
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (n.d.). Google Patents.
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]
-
(PDF) In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2021). Bitesize Bio. Retrieved January 22, 2026, from [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. Retrieved January 22, 2026, from [Link]
-
Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. (2023). Retrieved January 22, 2026, from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 22, 2026, from [Link]
-
The NCI In Vitro Anticancer Drug Discovery Screen. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole. (n.d.). Google Patents.
-
In vivo screening models of anticancer drugs. (2013). Tel Aviv University. Retrieved January 22, 2026, from [Link]
-
Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (2010). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved January 22, 2026, from [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Retrieved January 22, 2026, from [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2023). MDPI. Retrieved January 22, 2026, from [Link]
-
2-Hydrazinyl-4-methyl-1,3-benzothiazole. (2011). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. (1986). Chemical Papers. Retrieved January 22, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. cris.tau.ac.il [cris.tau.ac.il]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
Application Note: A Comprehensive Guide to the Synthesis of Novel 4-Thiazolidinones from 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Hydrazones
Abstract
This technical guide provides a detailed protocol for the synthesis of biologically significant 4-thiazolidinone derivatives, commencing from 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. The synthesis is a robust two-step process involving the initial formation of an intermediate hydrazone (Schiff base), followed by a cyclocondensation reaction with thioglycolic acid to yield the target 4-thiazolidinone ring. This document elucidates the underlying chemical mechanisms, provides step-by-step experimental procedures, and discusses the critical parameters that ensure a successful and high-yield synthesis. The protocols are designed for researchers in medicinal chemistry and drug development, offering insights into the synthesis of heterocyclic compounds with significant therapeutic potential.
Introduction: The Significance of the Benzothiazole-Thiazolidinone Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with nitrogen- and sulfur-containing rings forming the backbone of countless therapeutic agents.[1] The 4-thiazolidinone core is recognized as a "privileged scaffold" due to its consistent appearance in molecules exhibiting a wide array of biological activities.[2][3][4] These activities include antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antitumor properties.[5][6][7][8]
Similarly, the benzothiazole moiety is associated with a diverse range of pharmacological effects, including antimicrobial and antiproliferative activities.[5][9] The strategic fusion of these two pharmacophores into a single molecular entity is a well-established approach in drug design, aiming to create hybrid molecules with enhanced potency and novel mechanisms of action.[7][9] This application note details a reliable pathway to synthesize such hybrid molecules, specifically focusing on derivatives of this compound.
Synthesis Overview & Workflow
The synthesis is logically divided into two primary stages:
-
Formation of the Hydrazone Intermediate: An aromatic aldehyde is condensed with this compound. This is a classic acid-catalyzed nucleophilic addition-elimination reaction that forms a C=N double bond, yielding the corresponding hydrazone (a type of Schiff base).
-
Cyclocondensation to form the 4-Thiazolidinone: The intermediate hydrazone is then reacted with thioglycolic acid. This key step involves the cyclization that forms the five-membered thiazolidinone ring.
The overall workflow is depicted below.
Caption: General workflow for the two-part synthesis of 4-thiazolidinones.
Mechanistic Insights: The Chemistry Behind the Synthesis
A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting.
Step 1: Hydrazone (Schiff Base) Formation This reaction is an acid-catalyzed condensation. The catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The terminal nitrogen of the hydrazinyl group then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule result in the formation of the stable carbon-nitrogen double bond (imine) of the hydrazone.
Step 2: 4-Thiazolidinone Ring Formation This is a cyclocondensation reaction. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The thiol (-SH) group of thioglycolic acid, a potent nucleophile, attacks the electrophilic carbon of the hydrazone's C=N bond.[10] A Lewis acid catalyst, such as anhydrous zinc chloride, enhances the electrophilicity of the imine carbon, facilitating this attack.
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The secondary nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety.
-
Dehydration: A molecule of water is eliminated, leading to the formation of the stable, five-membered 4-thiazolidinone heterocyclic ring.[10]
Caption: Simplified reaction mechanism for 4-thiazolidinone ring formation.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thioglycolic acid has a strong, unpleasant odor and is corrosive.
Protocol 1: General Procedure for the Synthesis of Hydrazone Intermediates (5a-j)
This protocol is adapted from established methodologies.[5]
Materials & Equipment:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Dimethylformamide (DMF) or Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker, crushed ice, Buchner funnel, filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 20 mL of DMF.
-
To this solution, add the appropriate substituted aromatic aldehyde (0.012 mol).
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene:ethyl acetate, 3:1).[5]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution slowly into a beaker containing crushed ice while stirring.
-
The solid hydrazone product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with cold water to remove any residual DMF and acid.
-
Recrystallize the crude product from ethanol to obtain the purified hydrazone. Dry the final product in a desiccator.
Protocol 2: General Procedure for the Synthesis of 4-Thiazolidinones (6a-j)
This protocol is a robust method for the cyclization step.[5][6][11]
Materials & Equipment:
-
Synthesized hydrazone intermediate (from Protocol 1)
-
Thioglycolic acid
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Dry 1,4-Dioxane (or ethanol/DMF)
-
10% Sodium Bicarbonate solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard filtration and recrystallization apparatus
Procedure:
-
In a dry 100 mL round-bottom flask, create a mixture of the appropriate hydrazone (0.01 mol) and thioglycolic acid (0.015 mol).[5]
-
Add a pinch of anhydrous zinc chloride (ZnCl₂) to act as a catalyst.
-
Add 30 mL of dry 1,4-dioxane as the solvent.
-
Equip the flask with a reflux condenser and reflux the mixture for 12-14 hours.[5] The reaction should be monitored by TLC (e.g., toluene:ethyl acetate, 3:1) until the starting hydrazone spot disappears.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker and neutralize it with a 10% sodium bicarbonate solution until effervescence ceases. This step removes excess thioglycolic acid.
-
The solid 4-thiazolidinone product will precipitate out of the solution.
-
Filter the solid, wash it extensively with water, and dry it.
-
Recrystallize the crude product from ethanol to yield the purified 4-thiazolidinone derivative.
Data Summary & Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Hydrazone Formation | Step 2: 4-Thiazolidinone Synthesis |
| Key Reagents | Hydrazine, Aldehyde | Hydrazone, Thioglycolic Acid |
| Molar Ratio | 1 : 1.2 (Hydrazine:Aldehyde) | 1 : 1.5 (Hydrazone:Thioglycolic Acid)[5] |
| Catalyst | Glacial Acetic Acid | Anhydrous ZnCl₂ |
| Solvent | DMF or Ethanol | Dry 1,4-Dioxane |
| Reaction Time | 5-6 hours | 10-14 hours[5][6] |
| Temperature | Reflux | Reflux |
| Work-up | Ice-water precipitation | Neutralization with 10% NaHCO₃[5] |
| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol) |
| Expected Yield | 65-85% | 50-75% |
Characterization: The structure of the newly synthesized compounds should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. For the final product, look for the characteristic C=O stretching of the thiazolidinone ring (around 1730-1740 cm⁻¹).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the overall structure by analyzing the chemical shifts and splitting patterns of protons. The methylene protons of the thiazolidinone ring typically appear as distinct signals.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The cyclization step (Protocol 2) is sensitive to water. Using anhydrous ZnCl₂ and dry solvent (1,4-dioxane) is crucial for achieving a good yield. Moisture can hydrolyze the catalyst and interfere with the reaction.
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material after the recommended reflux time, the reaction time can be extended. Ensure the reflux temperature is adequate and the stirring is efficient.
-
Purification Challenges: If the product is oily or difficult to crystallize, column chromatography may be required for purification.
-
Catalyst Choice: While ZnCl₂ is a common and effective catalyst, other Lewis acids can also be explored.
-
Solvent Choice: The choice of solvent can influence reaction rates and yields. Dioxane, DMF, and ethanol have all been used successfully in the literature.[5][6][11] The optimal solvent may vary depending on the specific substrates used.
Conclusion
This application note provides a validated and detailed framework for the synthesis of novel 4-thiazolidinones incorporating a 4-methoxy-1,3-benzothiazole moiety. By following the outlined two-step process—hydrazone formation followed by zinc-catalyzed cyclocondensation with thioglycolic acid—researchers can reliably access a class of compounds with significant potential for drug discovery programs. The emphasis on mechanistic understanding, procedural detail, and key experimental parameters provides a solid foundation for both the synthesis of the title compounds and the future exploration of related derivatives.
References
-
Jain, A. K., et al. (2012). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Bioorganic & Medicinal Chemistry Letters, 22(18), 5834-5838. [Link]
-
Lesyk, R., et al. (2018). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 156, 955-992. [Link]
-
Singh, D. P., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]
-
Gilani, S. J., et al. (2013). Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and in vitro antimicrobial evaluation. Arabian Journal of Chemistry, 10, S1316-S1322. [Link]
-
Patel, R. B., et al. (2012). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. Der Pharma Chemica, 4(2), 778-784. [Link]
-
Büyükkıdan, B., et al. (2009). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. Molecules, 14(6), 2059-2067. [Link]
-
Geronikaki, A., et al. (2018). New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. Medicinal Chemistry, 14(4), 335-345. [Link]
-
Kaminskyy, D., & Lesyk, R. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 36(1), 7-26. [Link]
-
Mudgal, S., et al. (2011). Synthesis and antimicrobial evaluation of 4- thiazolidinone derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(1), 281-288. [Link]
-
Cankara, E., et al. (2019). New hydrazide-hydrazones and 1,3-thiazolidin-4-ones with 3-hydroxy-2-naphthoic moiety: Synthesis, in vitro and in vivo studies. Bioorganic Chemistry, 86, 436-444. [Link]
-
Kędzierska, E., et al. (2022). The profile of 4-thiazolidinone-bearing molecules in medicinal chemistry. ResearchGate. [Link]
-
Kaminskyy, D., & Lesyk, R. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell. [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 6(1), 1-11. [Link]
-
Nizioł-Łukaszewska, Z., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6462. [Link]
-
Kumar, S., et al. (2016). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Journal of the Serbian Chemical Society, 81(1), 21-33. [Link]
-
Choudhary, A., et al. (2018). Mechanism of synthesis thiazolidine-4-one catalysed by HLE, where, A, is amine and B, is aldehyde fragment. ResearchGate. [Link]
-
Sharma, S., et al. (2012). Thiazolidin-4-one and hydrazone derivatives of capric acid as possible anti-inflammatory, analgesic and hydrogen peroxide-scavenging agents. Der Pharma Chemica, 4(2), 697-705. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives: Synthesis and <i>in vitro</i> antimicrobial evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
techniques for evaluating EGFR inhibition by benzothiazole derivatives
An Application Guide for the Comprehensive Evaluation of Benzothiazole Derivatives as EGFR Inhibitors
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the techniques and protocols for evaluating the inhibitory activity of benzothiazole derivatives against the Epidermal Growth Factor Receptor (EGFR). This guide emphasizes the rationale behind experimental choices, ensuring a robust and logical workflow from initial biochemical validation to cellular and mechanistic studies.
Introduction: Targeting EGFR with Benzothiazole Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][4] This makes EGFR a prime therapeutic target for anticancer drug development.[1]
Benzothiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[5][6][7] Their structural versatility allows for the design of potent and selective enzyme inhibitors, and numerous studies have highlighted their potential as EGFR inhibitors.[6][7][8][9] This guide outlines a systematic approach to rigorously validate and characterize the anti-EGFR activity of novel benzothiazole compounds.
The EGFR Signaling Cascade: A Visual Overview
Understanding the EGFR signaling pathway is fundamental to designing and interpreting inhibition assays. Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway, which drives proliferation, and the PI3K-AKT pathway, which promotes cell survival.[10][11]
Caption: A logical workflow for evaluating EGFR inhibitors.
Phase 1: Biochemical Assays - Direct Target Inhibition
The first critical step is to determine if the benzothiazole derivative directly inhibits the enzymatic activity of the EGFR tyrosine kinase. This is typically achieved using an in vitro kinase assay.
Principle and Rationale
In vitro kinase assays measure the transfer of a phosphate group from ATP to a tyrosine residue on a substrate peptide by the isolated EGFR kinase domain. An effective inhibitor will compete with ATP or the substrate, reducing the rate of phosphorylation. This assay provides a direct measure of the compound's potency (IC50) against the enzyme, independent of cellular factors like membrane permeability or off-target effects.
Application Protocol: Luminescent Kinase Assay (e.g., Kinase-Glo®)
This protocol is adapted from commercially available kits like the EGFR Kinase Assay Kit, which measures kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction. [1]Low ATP levels correspond to high kinase activity, and vice versa.
Materials:
-
Recombinant human EGFR kinase enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP solution
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35) [5]* Benzothiazole derivatives (dissolved in DMSO)
-
Positive control inhibitor (e.g., Gefitinib, Erlotinib)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the benzothiazole derivatives and the positive control in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
5 µL of assay buffer.
-
10 µL of the test compound or control (DMSO for no-inhibitor control).
-
10 µL of the EGFR enzyme/substrate mixture.
-
-
Initiate Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 40-60 minutes.
-
ATP Detection: Add 50 µL of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP.
-
Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Convert raw luminescence units (RLU) to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
| Compound | EGFR Kinase IC50 (µM) | Reference Drug IC50 (µM) |
| Benzothiazole Derivative A | 0.81 | Gefitinib: 0.90 |
| Benzothiazole Derivative B | 1.12 | Gefitinib: 0.90 |
| Benzothiazole Derivative C | 4.24 | Gefitinib: 0.90 |
| Data is illustrative, based on similar compound evaluations. | ||
| [12] |
Phase 2: Cell-Based Assays - Assessing Cellular Efficacy
Once direct target inhibition is confirmed, the next step is to evaluate the compound's effect on cancer cells that are dependent on EGFR signaling.
Principle and Rationale
Cell-based assays determine a compound's ability to inhibit cell proliferation or induce cell death in a biologically relevant context. These assays account for crucial drug-like properties such as cell permeability and stability. The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which generally correlates with the number of viable cells.
Application Protocol: MTT Cell Proliferation Assay
This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product. Materials:
-
EGFR-dependent cancer cell line (e.g., A549, NCI-H522, MDA-MB-468) [5][13]* Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzothiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. [14][15]Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells treated with DMSO vehicle (control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. [14][16]During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [16]Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
| Compound | Cell Line | GI50 (µM) |
| Benzothiazole Derivative X | NCI-H522 (NSCLC) | 0.022 |
| Benzothiazole Derivative Y | MDA-MB-468 (Breast) | 0.069 |
| Erlotinib (Reference) | NCI-H522 (NSCLC) | 1.0 |
| Data is illustrative, based on published findings. | ||
| [5] |
Phase 3: Mechanistic Validation - Confirming the Mode of Action
After demonstrating cellular efficacy, it is essential to confirm that the observed anti-proliferative effect is indeed due to the inhibition of the EGFR signaling pathway. Western blotting is the gold standard for this purpose.
Principle and Rationale
Western blotting allows for the detection and quantification of specific proteins from a cell lysate. [17]By using antibodies specific to the phosphorylated (active) forms of EGFR and its key downstream effectors (e.g., p-AKT, p-ERK), one can directly visualize the inhibitory effect of the compound on the signaling cascade. A successful inhibitor should decrease the levels of these phosphoproteins without affecting the total protein levels.
Application Protocol: Western Blot for EGFR Pathway Inhibition
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, which overexpresses EGFR)
-
Benzothiazole derivative and positive control
-
EGF ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR (total), anti-p-AKT (Ser473), anti-AKT (total), anti-p-ERK1/2, anti-ERK1/2 (total), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to attach. Serum-starve the cells overnight to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the benzothiazole derivative for 1-2 hours.
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. [18]Collect the lysate and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli sample buffer. [18]Separate the proteins by SDS-PAGE on an 8% or 10% acrylamide gel. [19]Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., total EGFR) and a loading control (e.g., β-actin). [18]10. Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target inhibition.
Phase 4: In Vivo Efficacy Assessment
Promising candidates from in vitro and cellular assays should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism setting.
Principle and Rationale
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to test the anti-tumor activity of novel compounds. [20][21]These models provide crucial information on the drug's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
Brief Overview of Xenograft Studies
-
Model Generation: Human cancer cells (e.g., A549, H1975) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NOD/SCID mice). [21][22]2. Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The benzothiazole derivative is administered (e.g., orally, intraperitoneally) according to a predetermined dosing schedule.
-
Efficacy Measurement: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., Western blot, immunohistochemistry) to confirm target inhibition in vivo.
Conclusion
The systematic evaluation of benzothiazole derivatives for EGFR inhibition requires a multi-faceted approach. By progressing from direct enzymatic assays to cell-based functional and mechanistic studies, and finally to in vivo models, researchers can build a comprehensive data package to validate their compounds. This structured workflow ensures that only the most promising candidates, with confirmed on-target activity and cellular efficacy, are advanced in the drug discovery pipeline.
References
-
Al-Suwaidan, I. A., et al. (2016). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. Available at: [Link]
-
Zayed, M. F., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]
-
Dredge, K., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Institutes of Health. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. National Institutes of Health. Available at: [Link]
-
Khan, I., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]
-
Kumar, R., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Publishing. Available at: [Link]
-
Uremiş, M. M., et al. (2024). Examples of benzothiazole-based epidermal growth factor receptor (EGFR) inhibitors. ResearchGate. Available at: [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
ResearchGate. (2025). Novel Benzothiazole Hybrids Targeting EGFR: Design, Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Rahman, M. A., et al. (2021). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. PubMed. Available at: [Link]
-
Caeser, R., et al. (2023). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. National Institutes of Health. Available at: [Link]
-
Caeser, R., et al. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv. Available at: [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. NCBI Bookshelf. Available at: [Link]
-
Frontiers. (2022). Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines. Frontiers. Available at: [Link]
-
Clarke, D. C., et al. (2013). Systems Analysis of EGF Receptor Signaling Dynamics with Micro-Western Arrays. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. Available at: [Link]
-
Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Bio-protocol. Available at: [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. Available at: [Link]
-
ResearchGate. (2016). How could I detect EGFR by western blot?. ResearchGate. Available at: [Link]
-
ACS Publications. (2024). Immuno-PET Imaging of EGFR with 64Cu-NOTA Panitumumab in Subcutaneous and Metastatic Nonsmall Cell Lung Cancer Xenografts. ACS Publications. Available at: [Link]
-
SciELO. (n.d.). EGFR and HER2 small molecules inhibitors as potential therapeutics in veterinary oncology. SciELO. Available at: [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]
-
Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. Wikimedia Commons. Available at: [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. EGFR (EGFR) | Abcam [abcam.com]
- 12. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. atcc.org [atcc.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 1,3,4-Oxadiazoles from 2-Hydrazinyl-4-methoxy-1,3-benzothiazole: A Guide for Medicinal Chemists
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities. This five-membered heterocycle is a cornerstone in the design of novel therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The benzothiazole moiety, another important pharmacophore, when coupled with the 1,3,4-oxadiazole ring, can lead to synergistic effects and the development of potent and selective drug candidates. This guide provides a detailed exploration of the synthesis of 1,3,4-oxadiazoles utilizing 2-hydrazinyl-4-methoxy-1,3-benzothiazole as a key building block, offering researchers a comprehensive resource for the rational design and synthesis of novel benzothiazole-containing 1,3,4-oxadiazoles.
Synthetic Strategy: A Two-Step Approach to the Target Scaffold
The synthesis of 2-aryl-5-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazoles from this compound is typically achieved through a robust and efficient two-step process. This strategy involves the initial formation of an N'-aroylhydrazone intermediate, followed by an oxidative or dehydrative cyclization to yield the desired 1,3,4-oxadiazole ring.
Figure 1: A high-level overview of the two-step synthetic workflow for the preparation of 1,3,4-oxadiazoles from this compound.
Mechanistic Insights: The Chemistry Behind the Transformation
The core of this synthetic approach lies in the chemical reactivity of the hydrazine and hydrazone functionalities.
Step 1: N'-Aroylhydrazone Formation
The initial step is a classic condensation reaction between the hydrazine group of this compound and an aromatic aldehyde. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate which then dehydrates to form the stable N'-aroylhydrazone. This reaction is typically catalyzed by a small amount of acid.
Step 2: Oxidative Cyclization
The subsequent cyclization of the N'-aroylhydrazone to the 1,3,4-oxadiazole ring is the key transformation. Several reagents can effect this cyclization, with phosphorus oxychloride (POCl₃) being a widely used and effective choice.[4] The mechanism is believed to proceed through the following key steps:
-
Activation of the Amide Oxygen: The lone pair of electrons on the amide oxygen of the hydrazone attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate.
-
Intramolecular Cyclization: The lone pair of electrons on the imine nitrogen then attacks the activated carbonyl carbon in an intramolecular fashion, leading to the formation of the five-membered ring.
-
Dehydration and Aromatization: Subsequent elimination of dichlorophosphoric acid and a proton results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.
Figure 2: A simplified mechanistic pathway for the POCl₃-mediated cyclization of an N'-aroylhydrazone to a 1,3,4-oxadiazole.
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis of 2-aryl-5-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazoles.
Protocol 1: Synthesis of the Starting Material - this compound
This protocol is adapted from established methods for the synthesis of substituted 2-hydrazinobenzothiazoles.[5]
Materials:
-
4-Methoxy-2-aminobenzothiazole
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (concentrated)
-
Ethylene glycol
-
Sodium hydroxide solution (10%)
-
Ethanol
Procedure:
-
To a solution of 4-methoxy-2-aminobenzothiazole (1 equivalent) in ethylene glycol, add concentrated hydrochloric acid until the solution is acidic.
-
Add hydrazine hydrate (10 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a 10% sodium hydroxide solution until a precipitate is formed.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis of N'-(Arylmethylene)-4-methoxy-1,3-benzothiazole-2-carbohydrazide (N'-Aroylhydrazone Intermediate)
Materials:
-
This compound
-
Substituted aromatic aldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash it with cold ethanol, and dry it to obtain the N'-aroylhydrazone intermediate.
Protocol 3: Synthesis of 2-Aryl-5-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazole
This protocol utilizes phosphorus oxychloride for the cyclization of the N'-aroylhydrazone.[4]
Materials:
-
N'-(Arylmethylene)-4-methoxy-1,3-benzothiazole-2-carbohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, carefully add phosphorus oxychloride (5-10 equivalents) to the N'-aroylhydrazone intermediate (1 equivalent) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes and then heat it to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with water until it is free of acid and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aryl-5-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazole.
Data Presentation: Expected Yields and Characterization
The following table provides a hypothetical representation of expected yields and key characterization data for a series of synthesized 2-aryl-5-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazoles. Actual results may vary based on the specific aromatic aldehyde used and reaction conditions.
| Compound ID | Aryl Substituent (Ar) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| OXD-1 | Phenyl | C₁₆H₁₁N₃O₂S | 309.34 | 75-85 | 190-192 | 3.95 (s, 3H, OCH₃), 7.2-8.1 (m, 8H, Ar-H) |
| OXD-2 | 4-Chlorophenyl | C₁₆H₁₀ClN₃O₂S | 343.79 | 80-90 | 215-217 | 3.96 (s, 3H, OCH₃), 7.3-8.0 (m, 7H, Ar-H) |
| OXD-3 | 4-Methoxyphenyl | C₁₇H₁₃N₃O₃S | 339.37 | 70-80 | 205-207 | 3.88 (s, 3H, Ar-OCH₃), 3.95 (s, 3H, OCH₃), 6.9-7.9 (m, 7H, Ar-H) |
| OXD-4 | 4-Nitrophenyl | C₁₆H₁₀N₄O₄S | 354.34 | 85-95 | 230-232 | 3.97 (s, 3H, OCH₃), 7.4-8.4 (m, 7H, Ar-H) |
Applications and Future Directions
The synthesized benzothiazole-bearing 1,3,4-oxadiazoles are prime candidates for screening in various biological assays. Given the known pharmacological activities of both heterocyclic systems, these novel compounds could exhibit potent antimicrobial, antifungal, anti-inflammatory, or anticancer properties.[6][7] Further derivatization of the aryl ring can be explored to optimize the structure-activity relationship (SAR) and enhance the therapeutic potential of these promising molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 6. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives as Potential EGFR Kinase Inhibitors
Abstract
This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2-Hydrazinyl-4-methoxy-1,3-benzothiazole derivatives, a class of compounds with significant potential in anticancer drug discovery. We will focus on their interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical workflows necessary to predict the binding affinities and interaction patterns of these promising molecules. By adhering to the principles of scientific integrity, this guide aims to be a self-validating system for reproducible and reliable in silico analysis.
Introduction: The Therapeutic Potential of Benzothiazoles and the Role of EGFR
Benzothiazole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound core, in particular, has garnered interest due to its structural features that are amenable to forming key interactions with biological targets.[3][4] Recent studies have highlighted the anticancer potential of benzothiazole-hydrazone derivatives, with some demonstrating potent cytotoxic effects against various cancer cell lines.[5][6]
A critical target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and metastasis.[7][8] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[8] Several benzothiazole derivatives have been investigated as EGFR inhibitors, suggesting that this scaffold can effectively bind to the ATP-binding site of the EGFR kinase domain.[7][8][9]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It allows us to visualize and quantify the interactions between a ligand (the benzothiazole derivative) and a protein target (EGFR), providing insights into the structural basis of its potential inhibitory activity.[10] This application note will detail a robust protocol for performing such a study using widely accepted software and methodologies.
The Molecular Docking Workflow: A Conceptual Overview
Before delving into the step-by-step protocol, it is essential to understand the logical flow of a molecular docking experiment. The process can be broken down into four main stages: preparation of the protein and ligand, defining the binding site, performing the docking calculations, and analyzing the results. Each step is critical for obtaining meaningful and reproducible outcomes.
Caption: A conceptual flowchart of the molecular docking process.
Detailed Protocol: Docking of this compound Derivatives against EGFR
This protocol will utilize AutoDock Vina, a widely used and validated open-source program for molecular docking.[2][8]
Part I: Preparation of the Receptor (EGFR)
The quality of the initial protein structure is paramount for a successful docking study.
-
Acquisition of the EGFR Structure:
-
Navigate to the Protein Data Bank (PDB) (rcsb.org).
-
Search for a suitable crystal structure of the human EGFR kinase domain. A good choice is a structure co-crystallized with a known inhibitor, for example, PDB ID: 1M17 (EGFR kinase domain in complex with Erlotinib).
-
Download the PDB file.
-
-
Protein Preparation using AutoDockTools (ADT):
-
Rationale: The raw PDB file often contains water molecules, co-factors, and other elements not relevant to the docking study, and lacks hydrogen atoms which are crucial for calculating interactions.
-
Open ADT and load the downloaded PDB file (e.g., 1M17.pdb).
-
Remove water molecules and any co-crystallized ligands and ions.
-
Add polar hydrogen atoms to the protein. This step is crucial for defining the correct ionization and tautomeric states of amino acid residues.
-
Assign Kollman charges to the protein atoms. These partial charges are used by the AutoDock scoring function to calculate electrostatic interactions.
-
Save the prepared protein in the PDBQT format (e.g., 1M17_protein.pdbqt). The PDBQT format includes the partial charges and atom types required by AutoDock Vina.
-
Part II: Preparation of the Ligands (this compound Derivatives)
Accurate 3D structures of the ligands are necessary for the docking algorithm to explore their conformational space.
-
Ligand Structure Generation:
-
Draw the 2D structures of your this compound derivatives using a chemical drawing software such as ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D structures.
-
Perform an initial energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94). This provides a low-energy starting conformation for the ligand.
-
-
Ligand Preparation using AutoDockTools (ADT):
-
Rationale: Similar to the protein, the ligand file needs to be in the PDBQT format with appropriate charges and rotatable bonds defined.
-
Load the 3D structure of a ligand (e.g., in MOL2 or PDB format) into ADT.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds. ADT will automatically detect and allow you to modify the active torsions. The flexibility of the ligand is a key parameter in docking.
-
Save the prepared ligand in the PDBQT format (e.g., ligand1.pdbqt).
-
Part III: Grid Box Generation and Docking Execution
The grid box defines the search space for the docking algorithm on the protein target.
-
Defining the Binding Site:
-
Rationale: To make the docking computationally efficient, the search for the best ligand pose is confined to a specific region of the protein, typically the active site.
-
In ADT, with the prepared protein loaded, define the grid box.
-
For target-specific docking, center the grid box on the co-crystallized inhibitor (if available) or on the known active site residues of EGFR (e.g., the ATP-binding pocket).
-
Ensure the grid box dimensions are large enough to accommodate the ligands and allow for sufficient rotation and translation. A typical size is 60x60x60 Å with a spacing of 1.0 Å.
-
-
Running AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Vina will perform the docking calculations and generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Analysis and Interpretation of Docking Results
The output of a docking simulation requires careful analysis to extract meaningful insights.
Validation of the Docking Protocol (Redocking)
A crucial step to ensure the reliability of your docking protocol is to perform redocking.[6]
-
Protocol: Dock the co-crystallized ligand (e.g., Erlotinib for PDB ID: 1M17) back into the active site of the protein.
-
Success Criteria: A successful redocking is generally indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand.[11][12] This validates that the chosen docking parameters can reproduce the experimentally observed binding mode.
Analyzing Binding Affinity and Poses
-
Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[11]
-
Pose Visualization: Use a molecular visualization software like PyMOL or Chimera to view the docked poses of your benzothiazole derivatives within the EGFR active site.
-
Clustering: AutoDock Vina provides multiple binding modes (poses). Often, these poses are clustered based on their conformational similarity. The lowest energy pose in the most populated cluster is often considered the most likely binding mode.
Interaction Analysis
The key to understanding the structure-activity relationship is to analyze the specific interactions between the ligand and the protein.
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein residues. The hydrazinyl group of the benzothiazole derivatives is a potential hydrogen bond donor and acceptor.
-
Hydrophobic Interactions: Analyze the hydrophobic interactions between the aromatic rings of the benzothiazole scaffold and nonpolar residues in the active site.
-
Pi-Pi Stacking: Look for stacking interactions between the aromatic systems of the ligand and residues like Phenylalanine (Phe) or Tyrosine (Tyr).
The following diagram illustrates the key interactions to look for:
Caption: Key molecular interactions between a ligand and its protein target.
Data Presentation
Summarize your docking results in a clear and concise table for easy comparison of different derivatives.
| Compound ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Derivative 1 | -8.5 | Thr790, Met793 | Leu718, Val726, Ala743 |
| Derivative 2 | -9.2 | Met793, Asp855 | Leu718, Leu844 |
| ... | ... | ... | ... |
| Erlotinib (Control) | -9.8 | Met793 | Leu718, Val726, Ala743, Leu844 |
Conclusion and Future Perspectives
Molecular docking provides valuable initial insights into the potential of this compound derivatives as EGFR inhibitors. The protocols outlined in this guide offer a systematic approach to predict binding modes and affinities, which can guide the selection of promising candidates for synthesis and further biological evaluation. It is crucial to remember that docking results are predictions and should be validated through experimental assays. Future work could involve more advanced computational methods like molecular dynamics simulations to study the stability of the ligand-protein complexes over time.
References
- Altwaijry, N. A., Omar, M. A., Mohamed, H. S., Mounier, M. M., Afifi, A. H., & Srour, A. M. (2025).
- Amr, A. E. G. E., & Al-Salahi, R. A. (2014).
- Barakat, K. H. (2009). Molecular Docking Tutorial.
- Bayrak, N., Onay, A., & Er, M. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(10), 2636.
- B-scientific. (2020, July 7).
- Chavan, R. D., Desai, A. S., Gaikwad, S. B., & Bhosale, R. B. (2023). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 11.
-
ChemAxon. (n.d.). Marvin Sketch. Retrieved from [Link]
- Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2007). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 3(11), 788-799.
- El-Sayed, M. A. F., Abbas, H. S., Ali, O. M., El-Tohamy, M. F., & El-serwy, W. S. (2022). Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 119, 105578.
- El-Sherbeny, M. A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2095.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
- Hameed, A., Zehra, S., Abbas, S. A., & Khan, K. M. (2018). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. Journal of the Chemical Society of Pakistan, 40(4).
- Singh, H., Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, & Chauhan, B. (2023). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Mini reviews in medicinal chemistry, 23(5), 537-575.
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
- Schrödinger, LLC. (2022). Protein Ligand Docking Lesson Plan.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
- Wang, Z., Cheng, H., Zheng, Z., & Li, Y. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type and T790M Mutant. Sains Malaysiana, 50(10), 3021-3033.
Sources
- 1. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel sulfonyl thiazolyl-hydrazone derivatives as EGFR inhibitors: Design, synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Welcome to the technical support center for the synthesis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to navigate the common challenges and optimize your reaction conditions for improved yield and purity.
Introduction to the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis typically involves the nucleophilic substitution of a suitable leaving group at the 2-position of the 4-methoxy-1,3-benzothiazole ring with hydrazine. The most common precursors are 2-amino, 2-mercapto, or 2-halo-4-methoxy-1,3-benzothiazoles. This guide will focus on the two most prevalent synthetic strategies: the reaction of 2-amino-4-methoxy-1,3-benzothiazole with hydrazine hydrate and a hydrazine-free alternative involving a diazonium salt intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main approaches for this synthesis:
-
Route A: Direct Hydrazinolysis. This is a common method that involves the reaction of a 2-substituted-4-methoxy-1,3-benzothiazole, most notably 2-amino-4-methoxy-1,3-benzothiazole, with hydrazine hydrate, often in a high-boiling solvent like ethylene glycol.[1]
-
Route B: Diazotization-Reduction. This is a hydrazine-free alternative that proceeds through a diazonium salt intermediate. 2-Amino-4-methoxy-1,3-benzothiazole is first diazotized using a nitrite source in an acidic medium, followed by reduction of the resulting diazonium salt to the hydrazine.[2]
Q2: Which starting material is best for the direct hydrazinolysis (Route A)?
A2: While 2-mercapto and 2-chloro-benzothiazoles can be used, 2-aminobenzothiazoles are frequently employed for this transformation. The reaction of 2-aminobenzothiazoles with a hydrazine-hydrazine hydrochloride mixture in ethylene glycol has been reported to give excellent yields for a range of substituted benzothiazoles.
Q3: Are there any safety concerns with using hydrazine hydrate?
A3: Yes, hydrazine hydrate is a toxic and potentially explosive reagent.[2] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The diazotization-reduction route (Route B) offers a safer alternative by avoiding the use of hydrazine hydrate.
Q4: How does the methoxy group at the 4-position affect the reaction?
A4: The methoxy group is an electron-donating group, which can influence the reactivity of the benzothiazole ring. While specific literature on the 4-methoxy derivative is scarce, in general, electron-donating groups can increase the electron density of the heterocyclic ring, potentially affecting the rate of nucleophilic substitution. It is advisable to monitor the reaction progress closely, for instance by using thin-layer chromatography (TLC), to determine the optimal reaction time.
Q5: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Expect signals for the aromatic protons on the benzothiazole ring, a singlet for the methoxy group protons, and signals for the hydrazine (-NH-NH₂) protons. The chemical shifts of the hydrazine protons can be broad and may exchange with D₂O.
-
¹³C NMR: Expect distinct signals for the carbon atoms of the benzothiazole ring, including the carbon bearing the methoxy group, and the methoxy carbon itself.
-
FT-IR: Look for characteristic stretching vibrations for N-H bonds of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C=N of the thiazole ring, and C-O of the methoxy group.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Reaction | Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC to ensure the starting material is fully consumed. For the reaction with hydrazine hydrate, refluxing for several hours is often necessary.[6] |
| Poor Quality Reagents | Use freshly opened or purified reagents. Hydrazine hydrate can decompose over time. Ensure the starting 2-amino-4-methoxybenzothiazole is pure. Impurities in solvents can also interfere with the reaction. |
| Suboptimal Solvent | Consider alternative high-boiling point solvents. While ethylene glycol is commonly used, other solvents like diethylene glycol or even water under reflux conditions have been reported for similar reactions.[1] For the diazotization-reduction route, maintaining a strongly acidic aqueous medium is crucial. |
| Decomposition of Product | Work up the reaction promptly upon completion. Heterocyclic hydrazines can be unstable, particularly in the presence of oxygen and base. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps & Explanation |
| Side Reactions with Hydrazine | Formation of bis-hydrazobenzothiazole: This impurity can arise from the reaction of the product with another molecule of the starting material. Using an excess of hydrazine hydrate can help to minimize this side reaction. |
| Decomposition of Diazonium Salt (Route B) | Maintain a low temperature (0-5 °C) during diazotization. Diazonium salts are thermally unstable and can decompose to form phenolic byproducts.[2] The dropwise addition of the nitrite solution is critical to control the reaction exotherm. |
| Incomplete Reduction (Route B) | Ensure sufficient reducing agent is used. For the reduction of the diazonium salt, an adequate amount of reducing agent (e.g., stannous chloride or sodium sulfite) is necessary for complete conversion. |
| Oxidation of the Product | Minimize exposure to air during workup and storage. The hydrazine moiety is susceptible to oxidation. Working under an inert atmosphere and storing the final product under nitrogen or argon is recommended. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Product is an Oil or Gummy Solid | Attempt recrystallization from a different solvent system. Common solvents for the recrystallization of benzothiazole derivatives include ethanol, acetone-water mixtures, and ethyl acetate/hexane.[7][8] A screening of different solvents is recommended to find the optimal conditions. |
| Co-precipitation of Impurities | Perform a hot filtration during recrystallization. If impurities are insoluble in the hot recrystallization solvent, a hot filtration step can effectively remove them before allowing the solution to cool and the product to crystallize. |
| Product is Highly Soluble | Use a solvent system where the product has lower solubility at room temperature. If the product is too soluble in common solvents, try a less polar solvent or a solvent mixture. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can also promote crystallization. |
Experimental Protocols (Guideline)
The following protocols are provided as a general guideline and are based on procedures for analogous compounds. Optimization of reaction conditions may be necessary for the synthesis of this compound.
Protocol A: Direct Hydrazinolysis of 2-Amino-4-methoxy-1,3-benzothiazole
Workflow for Direct Hydrazinolysis.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methoxy-1,3-benzothiazole (1 equivalent), hydrazine hydrate (excess, e.g., 10-20 equivalents), and hydrazine hydrochloride (catalytic amount) to ethylene glycol.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to 130-140 °C with stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Protocol B: Diazotization-Reduction of 2-Amino-4-methoxy-1,3-benzothiazole
Workflow for Diazotization-Reduction.
Step-by-Step Methodology:
Part 1: Diazotization
-
Dissolve 2-amino-4-methoxy-1,3-benzothiazole (1 equivalent) in a suitable acidic solution (e.g., dilute hydrochloric acid) in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (a slight excess, e.g., 1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for approximately 1 hour.
Part 2: Reduction
-
In a separate flask, prepare a solution of the reducing agent. For example, dissolve stannous chloride dihydrate (excess, e.g., 3-4 equivalents) in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with stirring, maintaining a low temperature.
-
Continue stirring until the reaction is complete (the absence of the diazonium salt can be checked with starch-iodide paper; a positive test indicates the presence of nitrous acid, which in turn suggests the presence of the diazonium salt).
-
Isolate the product, which may precipitate as a hydrochloride salt. This can be collected by filtration.
-
Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free hydrazine.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Data Summary Table: Reaction Conditions
| Parameter | Route A: Direct Hydrazinolysis | Route B: Diazotization-Reduction | Reference/Comments |
| Starting Material | 2-Amino-4-methoxy-1,3-benzothiazole | 2-Amino-4-methoxy-1,3-benzothiazole | |
| Key Reagents | Hydrazine hydrate, Hydrazine hydrochloride | Sodium nitrite, Strong acid (HCl), Reducing agent (SnCl₂, Na₂SO₃) | [1][2] |
| Solvent | Ethylene glycol, Diethylene glycol, Water | Water, Acidic aqueous solution | [1] |
| Temperature | 130-140 °C (reflux) | 0-5 °C (diazotization), 0-95 °C (reduction, depends on reductant) | [2] |
| Reaction Time | Several hours (monitor by TLC) | 1-2 hours (diazotization), Variable (reduction) | |
| Key Advantages | One-step reaction | Avoids use of hydrazine hydrate, potentially higher purity | [2] |
| Key Disadvantages | Use of toxic hydrazine hydrate, high temperatures | Two-step process, unstable intermediate | [2] |
Conclusion
The synthesis of this compound can be successfully achieved through either direct hydrazinolysis or a diazotization-reduction pathway. The choice of method will depend on factors such as the availability of reagents, safety considerations, and desired scale of the reaction. Careful control of reaction parameters, particularly temperature, and diligent monitoring of the reaction progress are key to obtaining a good yield of the desired product. This guide provides a foundation for troubleshooting and optimizing your synthesis. We encourage you to perform small-scale trial reactions to fine-tune the conditions for your specific laboratory setup.
References
-
2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, E67(8), o1641. Available at: [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available at: [Link]
- Synthesis method of 4-methyl-2-hydrazinobenzothiazole.Google Patents, CN115197166A.
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. Available at: [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 26(11), 3185. Available at: [Link]
-
Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394. PubChem. Available at: [Link]
-
2-(2-(4-Methylbenzylidene)hydrazinyl)-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203-210. Available at: [Link]
-
Mesogenic benzothiazole derivatives with methoxy substituents. Indian Academy of Sciences. Available at: [Link]
-
Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 24(19), 3583. Available at: [Link]
-
Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 6), 724-732. Available at: [Link]
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 401. Available at: [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15, 12345-12367. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 50-54. Available at: [Link]
- Method for preparing 2-hydrazino-4-methyl benzothiazole.Google Patents, KR940021540A.
-
Crystallographic investigations of benzothiazol-2-yl-hydrazine. ResearchGate. Available at: [Link]
-
Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. ResearchGate. Available at: [Link]
-
2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole | C9H8ClNOS | CID 2049881. PubChem. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 3. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole and its Intermediates
Welcome to the technical support center for the purification of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure you achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you might encounter during the purification of this compound and its precursors.
Question 1: My final product, this compound, has a persistent yellow or brownish tint after initial isolation. What are the likely impurities and how can I remove them?
Answer: A persistent off-color hue in your this compound product typically points to the presence of residual starting materials or side products. The most common culprits are unreacted 2-amino-4-methoxybenzothiazole and oxidation byproducts.
-
Causality: The synthesis of 2-hydrazinylbenzothiazoles often involves the reaction of a 2-aminobenzothiazole with hydrazine hydrate. Incomplete reaction can leave unreacted starting material, which can be difficult to remove due to similar polarities. Furthermore, the hydrazinyl group is susceptible to oxidation, leading to colored impurities.
-
Troubleshooting Protocol:
-
Recrystallization: This is the most effective first-line purification technique. Ethanol is a commonly used solvent for recrystallizing 2-hydrazinylbenzothiazole derivatives.[1] For your specific compound, a mixed solvent system can also be highly effective.
-
Column Chromatography: If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a good starting point.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 10% to 50% Ethyl Acetate in Hexane |
| TLC Visualization | UV light (254 nm) or Iodine vapor |
Question 2: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" is a common issue in crystallization, particularly with polar heterocyclic compounds. It occurs when the compound comes out of solution at a temperature above its melting point, or when the solution is supersaturated.
-
Causality: The high polarity of the benzothiazole ring and the hydrazinyl group can lead to strong solute-solvent interactions, hindering the orderly arrangement into a crystal lattice. The presence of impurities can also disrupt crystallization.
-
Troubleshooting Protocol:
-
Re-dissolve and Slow Cool: Heat the solution to re-dissolve the oil. Add a small amount of the "soluble" solvent to prevent immediate re-precipitation. Allow the solution to cool very slowly to room temperature, and then gradually cool it further in a refrigerator.
-
Solvent Polarity Adjustment: If using a single solvent, try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[2]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Question 3: My column chromatography purification of this compound is not giving good separation. The product is co-eluting with impurities. How can I optimize the separation?
Answer: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, column overloading, or the use of the wrong stationary phase.
-
Causality: The polarity of your target compound and its impurities are too similar for the chosen mobile phase to effectively differentiate between them on the stationary phase.
-
Troubleshooting Protocol:
-
Fine-tune the Mobile Phase: The key to good separation is to find a solvent system where the Rf value of your target compound on a TLC plate is between 0.2 and 0.4.
-
For polar compounds: A common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone). Start with a low percentage of the polar solvent and gradually increase it.
-
For very polar compounds: If your compound is not moving from the baseline even with high concentrations of ethyl acetate, consider using a more polar mobile phase, such as dichloromethane/methanol.
-
-
Use a Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution where the polarity of the mobile phase is gradually increased during the separation can significantly improve the resolution of closely eluting compounds.
-
Check for Column Overloading: As a general rule, the amount of crude material loaded onto the column should be about 1-5% of the weight of the silica gel. Overloading will lead to broad bands and poor separation.
-
Consider a Different Stationary Phase: If you are still struggling with separation on silica gel, consider using a different stationary phase. For basic compounds like hydrazines, neutral or basic alumina can sometimes provide better results than the slightly acidic silica gel.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of this compound and its intermediates.
Question 4: What is the best way to purify the precursor, 2-amino-4-methoxybenzothiazole, before using it in the synthesis of the hydrazinyl derivative?
Answer: The purity of your starting material is critical for a clean reaction and straightforward purification of the final product. 2-amino-4-methoxybenzothiazole can be effectively purified by recrystallization.
-
Recommended Protocol: Dissolve the crude 2-amino-4-methoxybenzothiazole in hot ethanol. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Question 5: How can I effectively remove unreacted hydrazine hydrate from my reaction mixture?
Answer: Hydrazine hydrate is a polar and water-soluble reagent. Its removal is crucial, especially if it interferes with subsequent purification steps.
-
Work-up Procedure:
-
Aqueous Wash: After the reaction is complete, if your product is soluble in an organic solvent (like ethyl acetate or dichloromethane), you can perform an aqueous work-up. Dilute the reaction mixture with the organic solvent and wash it several times with water in a separatory funnel. The hydrazine hydrate will preferentially partition into the aqueous layer.
-
Precipitation: If your product is a solid and poorly soluble in water, you may be able to precipitate it by adding water to the reaction mixture (if the reaction was run in a water-miscible solvent like ethanol). The hydrazine hydrate will remain in the aqueous phase.[3]
-
Column Chromatography: If residual hydrazine hydrate persists, it can often be removed during silica gel column chromatography, as it tends to adhere strongly to the silica.
-
Question 6: What are the key analytical techniques to assess the purity of my final this compound?
Answer: A combination of techniques should be used to confidently assess the purity of your compound.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot. Running the TLC in a few different solvent systems of varying polarity can help to reveal impurities that might co-elute in a single system.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically 1-2 °C). A broad melting point range is indicative of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for determining the structure and purity of a compound. The presence of unexpected signals or integration values that do not match the expected structure can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure compound will show a single major peak. The area of this peak relative to the total area of all peaks gives the percentage purity.
-
Mass Spectrometry (MS): MS confirms the molecular weight of your compound. The presence of ions corresponding to potential impurities can also be detected.
III. Visual and Data Summaries
Workflow for Purification of this compound
Caption: A typical workflow for the purification and analysis of this compound.
Recommended Solvents for Recrystallization
| Solvent/Solvent System | Compound Type | Notes |
| Ethanol | 2-Hydrazinylbenzothiazole derivatives | A good starting point for many benzothiazoles.[1] |
| Methanol | 2-Aminobenzothiazole derivatives | Effective for the precursor. |
| Acetone/Water | Acetylated hydrazinylbenzothiazoles | Useful for more polar derivatives.[4] |
| Hexane/Ethyl Acetate | Less polar benzothiazole derivatives | Good for compounds that are too soluble in pure ethyl acetate. |
IV. References
-
Method for synthesizing 4-methyl-2-diazanyl benzothiazole. CN103833674A.
-
Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules. 2023; 28(2): 831. [Link]
-
Synthesis method of 4-methyl-2-hydrazinobenzothiazole. CN115197166A.
-
Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853(1), 012007. [Link]
-
2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E. 2011; 67(7): o1641. [Link]
-
Purification of 2-mercaptobenzothiazole. US4343946A.
-
How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules. 2022; 27(21): 7283. [Link]
-
Purification of mercaptobenzothiazole. US4515957A.
-
Process for the preparation of 2-chloro-benzothiazole. EP0103817B1.
-
Process for removing residual hydrazine from caustic solutions. US4366130A.
-
7.6. Two-Solvent Recrystallization Guide. MIT DSpace. [Link]
-
Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203-210. [Link]
-
Removal of aqueous benzothiazoles using immobilized bacteria. ResearchGate. [Link]
-
Recrystallization. Chem.libretexts.org. [Link]
-
Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. IUCrData. 2018; 3(1): x171801. [Link]
-
1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Organic Syntheses. 2003; 80: 178. [Link]
-
2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. [Link]
-
Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. 2021; 6(28): 18274–18282. [Link]
-
Hydrazine hydrate removal by column chromatography. Reddit. [Link]
-
3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
Method for recovering 2-mercaptobenzothiazole from crystallization mother liquor of ceflriarone sodium. CN102351809B.
-
Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of Substituted 2-Hydrazinylbenzothiazoles
Welcome to the technical support center for the synthesis of substituted 2-hydrazinylbenzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The inherent reactivity of the hydrazine moiety, coupled with the electronic nature of the benzothiazole ring system, presents a unique set of challenges.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and achieve higher yields of pure, well-characterized products.
Overview of Primary Synthetic Challenges
The synthesis of 2-hydrazinylbenzothiazoles is not always straightforward. Key difficulties often arise from:
-
Competing Tautomeric Forms: The target molecule can exist in equilibrium between the 2-hydrazinylbenzothiazole and the 2-hydrazonobenzothiazoline tautomers, which can complicate subsequent reactions and spectroscopic analysis.[1]
-
Reactivity of Starting Materials: Precursors like 2-mercaptobenzothiazole (MBT) or 2-aminobenzothiazole have their own reactivity profiles that can lead to side reactions.
-
Product Instability and Purification: The final products can be prone to aerial oxidation or degradation, and their purification is often hampered by poor solubility or the presence of persistent, colored impurities.[2]
-
Safety Concerns: The use of hydrazine hydrate, a common reagent in these syntheses, requires careful handling due to its toxicity and potential instability.[3][4]
Let's explore these challenges through a structured troubleshooting guide.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common experimental failures and unexpected outcomes.
Category 1: Reaction Initiation and Low Conversion
Question: My reaction between 2-mercaptobenzothiazole (MBT) and hydrazine hydrate is sluggish, with a significant amount of starting material remaining even after prolonged reflux. What are the primary causes and solutions?
Answer: This is a frequent issue stemming from several potential factors.
-
Inadequate Temperature or Inefficient H₂S Removal: The reaction is a nucleophilic substitution that liberates hydrogen sulfide (H₂S) gas.[5] If the reaction temperature is too low or the H₂S is not effectively removed from the reaction medium, the equilibrium can be pushed back towards the starting materials.
-
Causality: Le Chatelier's principle dictates that the removal of a product (H₂S) will drive the reaction forward. In a sealed or poorly vented system, H₂S saturation can inhibit the reaction.
-
Troubleshooting Protocol:
-
Ensure your reaction is conducted at a vigorous reflux in a solvent like ethanol.[1]
-
Use a reflux condenser that is open to a scrubbing system (e.g., a beaker with bleach or NaOH solution) to safely trap H₂S and prevent pressure buildup.
-
Consider the concentration of hydrazine hydrate. While an 80% solution is common, adjusting the concentration and molar excess can sometimes drive the reaction more effectively.[5]
-
-
-
Quality of Hydrazine Hydrate: Hydrazine hydrate can degrade over time, especially if not stored properly under an inert atmosphere.
-
Causality: Oxidation or absorption of CO₂ can reduce the effective concentration of the nucleophilic hydrazine.
-
Solution: Use a fresh bottle of hydrazine hydrate or titrate an older bottle to determine its exact concentration before use.
-
Question: I am attempting the synthesis from a substituted 2-aminobenzothiazole via a diazonium intermediate, but my yields are poor and I'm observing tar formation. Why is this happening?
Answer: This two-step route (diazotization followed by reduction) is sensitive to temperature and the choice of reagents.[3]
-
Diazonium Salt Instability: Benzothiazole diazonium salts can be unstable at elevated temperatures.
-
Causality: If the temperature during diazotization (reaction with NaNO₂) or the subsequent reduction rises above the recommended 0-5 °C, the diazonium salt can decompose, leading to a complex mixture of byproducts and tar formation.[3]
-
Troubleshooting Protocol:
-
Maintain strict temperature control (0-5 °C) throughout the entire process using an ice/salt bath.
-
Add the sodium nitrite solution dropwise to prevent exothermic spikes.
-
Immediately use the prepared diazonium salt solution in the subsequent reduction step without allowing it to warm up.
-
-
-
Choice of Acid and Reducing Agent: The acid used to form the diazonium salt and the reducing agent play a critical role in yield and purity.
-
Causality: Tetrafluoroboric acid (HBF₄) has been shown to produce cleaner reactions and higher yields compared to HCl or H₂SO₄, likely by forming a more stable diazonium tetrafluoroborate salt. Stannous chloride (SnCl₂) is an effective reducing agent for this step.[3]
-
Solution: If you are using HCl, consider switching to HBF₄ for the diazotization step. Ensure the stannous chloride is of high quality.
-
Category 2: Side Reactions and Impurity Formation
Question: My crude product is a mixture of two closely-related compounds according to TLC and ¹H NMR, making purification difficult. What is the likely side product?
Answer: You are almost certainly observing the presence of both the 2-hydrazinylbenzothiazole (amine form) and the 2-hydrazonobenzothiazoline (imine form) tautomers.[1]
-
Causality: Heterocyclic hydrazines are well-known to exist in this tautomeric equilibrium. The position of the equilibrium can be influenced by the solvent, pH, and temperature. The imine form (hydrazone) can be particularly stable.
-
Identification and Management:
-
Spectroscopic Analysis: In the IR spectrum, the imine tautomer may show a more intense C=N stretching band around 1580 cm⁻¹.[1] In ¹H NMR, you will see two distinct sets of signals for the N-H and aromatic protons.
-
Reaction Control: The concentration of hydrazine hydrate used in the synthesis can influence the initial ratio of tautomers formed. For example, one study reported that using 30% hydrazine hydrate yielded the hydrazine form, while 70% hydrazine hydrate produced the hydrazone form.[1]
-
Purification Strategy: Instead of trying to separate the tautomers (which may re-equilibrate), it is often more practical to use the mixture directly in the next step. Many subsequent reactions, such as condensation with aldehydes or ketones, will proceed from either tautomer to form the same hydrazone product.[6]
-
Caption: Common synthetic pathways to 2-hydrazinylbenzothiazoles.
Q2: What are the most critical safety precautions when working with hydrazine hydrate?
A2: Hydrazine hydrate is classified as toxic if swallowed, causes skin and eye irritation, and is a suspected carcinogen. [4]Always handle it with extreme care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; check compatibility charts for butyl or Viton), safety goggles, and a lab coat.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood.
-
Quenching: Never dispose of neat hydrazine hydrate down the drain. It can be quenched by slowly adding it to a large excess of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite in the fume hood. This is an exothermic reaction, so proceed with caution.
-
Storage: Store in a cool, well-ventilated area away from oxidizing agents and acids.
Q3: How do electron-donating or electron-withdrawing substituents on the benzothiazole ring affect the synthesis?
A3: Substituents can significantly impact the reactivity of the C2 position.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl at the 5, 6, or 7-positions make the C2 carbon more electrophilic. This generally accelerates the rate of nucleophilic substitution, for example, in the reaction of a 2-chlorobenzothiazole with hydrazine.
-
Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ make the C2 carbon less electrophilic, potentially slowing down nucleophilic substitution reactions. However, in the case of synthesis from 2-aminobenzothiazoles, EDGs can stabilize the diazonium salt intermediate, which may lead to cleaner reactions.
Appendix: General Experimental Protocol
Synthesis of 2-Hydrazinylbenzothiazole from 2-Mercaptobenzothiazole (Adapted from Gvozdjakova, A. & Ivanovičová, H., 1986)[1]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptobenzothiazole (1.0 eq) and ethanol (approx. 10 mL per gram of MBT).
-
While stirring, add hydrazine hydrate (e.g., 30% aqueous solution, 2.0 eq) to the suspension.
-
Heat the mixture to a steady reflux. The reaction will produce H₂S gas, which should be vented to a scrubber. The reaction can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the disappearance of the MBT spot. Reflux for the recommended time (typically 8 hours or until completion by TLC). [1]4. After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
The product often crystallizes or precipitates from the solution upon cooling.
-
Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as chloroform or an ethanol/water mixture. [1]8. Dry the purified product under vacuum. The expected melting point is in the range of 185-202 °C, depending on the tautomeric form isolated. [1][7]
References
-
Uher, M., Gvozdjakova, A., Jendrichovsky, J., & Martvon, A. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]
-
Al-Juboori, A. M., Fadhel, A. A., & Abed, A. H. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. [Link]
-
Gvozdjakova, A., & Ivanovičová, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800. [Link]
-
ResearchGate. (n.d.). Mechanism of prepared 2-Hydrazobenzothiazole by nucleophilic substitution reactions.[Link]
-
Moseev, D. S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4983. [Link]
- Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 797-824. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted benzo[d]thiazoles 4a‒e. [Link]
- Google Patents. (1982). DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES.
-
ResearchGate. (n.d.). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, 18, 2147-2164. [Link]
-
Sharma, N., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 164-210. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(23), 8560. [Link]
- Google Patents. (2001). US6222041B1 - Method for the production of 2-mercaptobenzothiazole.
-
Aday, B., et al. (2021). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1853. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]
-
PubChem. (n.d.). 2-Benzothiazolinone, hydrazone. [Link]
-
IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. [Link]
-
ResearchGate. (n.d.). Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. [Link]
- Google Patents. (2019).
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. CN108495847B - Process for producing 2-hydrazinobenzothiazole derivatives - Google Patents [patents.google.com]
- 3. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 4. 2-Benzothiazolinone, hydrazone | C7H7N3S | CID 11988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 615-21-4 CAS MSDS (2-HYDRAZINOBENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Hydrazone Formation from 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis and optimization of hydrazone derivatives. This guide is specifically tailored to address the challenges encountered during the formation of hydrazones from 2-Hydrazinyl-4-methoxy-1,3-benzothiazole, a crucial scaffold in medicinal chemistry and drug development. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies necessary to improve your reaction yields, ensure product purity, and streamline your synthetic workflow.
Part 1: Foundational Principles of Hydrazone Formation
Understanding the underlying mechanism is critical for effective troubleshooting. The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a nucleophilic addition-elimination reaction. The process is typically acid-catalyzed and reversible.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable C=N double bond of the hydrazone.
dot digraph "Hydrazone_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: General mechanism of acid-catalyzed hydrazone formation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of hydrazones from this compound.
Q1: My reaction yield is very low or I'm not seeing any product formation. What's going wrong?
This is a common issue that can often be traced back to the reaction's pH.
A1: The Cause and the Chemistry
Hydrazone formation is highly pH-dependent. A mildly acidic environment (typically pH 4-6) is required to catalyze the reaction.[1]
-
Why it's necessary: An acid catalyst protonates the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.
-
The "Too Acidic" Problem: If the pH is too low (highly acidic), the hydrazine nucleophile itself gets protonated (R-NHNH₂ + H⁺ ⇌ R-NHNH₃⁺). This protonated form has no lone pair of electrons available for the nucleophilic attack, effectively stopping the reaction.[1]
Troubleshooting Steps:
-
Verify pH: Use pH paper to check the pH of your reaction mixture.
-
Select an Appropriate Catalyst: If no catalyst was used, add a catalytic amount of a suitable acid. Glacial acetic acid is a common and effective choice.
| Catalyst | Typical Amount | Notes |
| Glacial Acetic Acid | 2-5 drops per 10 mL solvent | Most common, provides the ideal pH range. |
| Hydrochloric Acid (HCl) | 1-2 drops of dilute solution | Use with caution; easy to make the solution too acidic. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic amount (0.01-0.05 eq) | A solid catalyst, easy to handle. |
-
Check Reagent Quality: Ensure your this compound and aldehyde/ketone starting materials are pure and have not degraded. The hydrazine moiety can be susceptible to oxidation over time.
Q2: My TLC shows my starting materials are consumed, but I have multiple product spots. What are these impurities?
The most likely culprit is the formation of an azine, a common side product in hydrazone synthesis.
A2: The Cause and the Chemistry
An azine is formed when the newly-formed hydrazone product reacts with a second molecule of the aldehyde or ketone starting material.[1][2] This is especially prevalent when using hydrazines with an unsubstituted terminal -NH₂ group.
dot digraph "Side_Reaction" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} } Caption: Competing reaction pathways leading to hydrazone vs. azine.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound relative to the aldehyde or ketone. This ensures the carbonyl compound is the limiting reagent and is fully consumed before it can react with the product.
-
Modify Addition Order: Dissolve the this compound and catalyst in your solvent first. Then, add the aldehyde or ketone dropwise, preferably at room temperature or below, to maintain a low instantaneous concentration of the carbonyl compound.[3]
-
Monitor Closely: Track the reaction by TLC. Stop the reaction as soon as the limiting reagent (the carbonyl compound) has been consumed to prevent further reaction.
Q3: The reaction worked, but I'm losing a significant amount of product during purification. Why?
Hydrazones can be susceptible to hydrolysis, especially during aqueous workups or silica gel chromatography.
A3: The Cause and the Chemistry
The formation of a hydrazone is a reversible reaction. The presence of excess water, particularly under acidic or basic conditions, can drive the equilibrium back towards the starting hydrazine and carbonyl compound.[1][4] Silica gel is inherently acidic and has a high surface area, creating an ideal environment for hydrolysis during column chromatography. This can lead to streaking on the column and low recovery of the desired product.[4]
Troubleshooting Steps:
-
Anhydrous Workup: If possible, avoid an aqueous workup. Quench the reaction, filter any solids, and concentrate the filtrate directly before moving to purification.
-
Purification by Recrystallization: This is often the best method for purifying hydrazones. It avoids the issues associated with silica gel. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Methanol) to find optimal conditions.
-
Deactivate Silica Gel: If chromatography is unavoidable, consider deactivating the silica gel. This can be done by preparing a slurry of silica gel in your eluent system containing 1-2% triethylamine (or another volatile base) before packing the column. This neutralizes the acidic sites on the silica surface.
Part 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Synthesis of a Hydrazone Derivative
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.05 eq.) in a suitable solvent (e.g., absolute ethanol, 5-10 mL per mmol of hydrazine).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution.
-
Reagent Addition: In a separate vial, dissolve the aldehyde or ketone (1.0 eq.) in a minimal amount of the same solvent. Add this solution dropwise to the stirring hydrazine solution over 5-10 minutes at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 30 minutes using TLC (see Protocol 2). If the reaction is slow, it can be gently heated to reflux.
-
Isolation: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and then in an ice bath. The hydrazone product will often precipitate. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and air dry.
-
Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent system.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare Plate: On a silica TLC plate, draw a baseline in pencil. Mark three lanes: "H" (Hydrazine), "A" (Aldehyde/Ketone), and "R" (Reaction).
-
Spot Plate: Using separate capillaries, spot the starting hydrazine solution on "H", the starting aldehyde/ketone on "A", and a small aliquot of your reaction mixture on "R".
-
Develop Plate: Place the plate in a developing chamber containing an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). Allow the solvent to run up the plate.
-
Visualize: Remove the plate and visualize under a UV lamp (254 nm). The disappearance of the starting material spots in the "R" lane and the appearance of a new product spot indicates reaction progress.
Part 4: Characterization Guide
Confirming the identity and purity of your final product is essential.
| Technique | Key Signal to Observe | Interpretation |
| FT-IR | Disappearance of C=O stretch (from aldehyde/ketone) at ~1680-1720 cm⁻¹.Appearance of C=N stretch at ~1600-1650 cm⁻¹.Appearance of N-H stretch at ~3200-3400 cm⁻¹. | Confirms the conversion of the carbonyl to the imine and the presence of the N-H bond of the hydrazone. |
| ¹H NMR | Appearance of a singlet for the azomethine proton (CH=N) at δ 8.0-9.0 ppm.Appearance of a broad singlet for the N-H proton at δ 9.0-12.0 ppm. | These are highly characteristic signals for hydrazone formation. The exact chemical shift will depend on the full structure.[3] |
| ¹³C NMR | Disappearance of the carbonyl carbon signal (C=O) at δ 190-210 ppm.Appearance of the imine carbon signal (C=N) at δ 140-165 ppm. | Confirms the core structural change from a carbonyl to a hydrazone.[3] |
| Mass Spec | Observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the hydrazone product. | Confirms the correct molecular weight of the synthesized compound. |
References
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39143–39157. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved January 22, 2026, from [Link]
-
Al-Juboori, F. H., & Al-Janabi, A. S. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. [Link]
-
Karakuş, C., Çapan, A., & Alyar, S. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry, 88(21), 15383–15392. [Link]
-
Kowalczyk, M., & Albrecht, Ł. (2020). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters, 22(15), 5965–5970. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved January 22, 2026, from [Link]
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (2022).
-
Wikipedia. (2023). Hydrazone. In Wikipedia. [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved January 22, 2026, from [Link]
-
Zhang, L., & Wang, Y. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(9), 15967–15981. [Link]
-
Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ChemBioChem, 9(12), 1995–2001. [Link]
-
Radi, S., Tighadouini, S., & Feron, O. (2021). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 26(11), 3183. [Link]
-
El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2016). Analytical, physical and spectroscopic data of the hydrazones and their complexes. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Synthesis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during this specific synthesis. The selection of a solvent is not merely about dissolving reactants; it is a critical parameter that dictates reaction kinetics, yield, purity, and even the isomeric form of the final product. This guide provides in-depth, field-proven insights into the causality behind solvent choices and offers structured solutions to common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in the synthesis of this compound.
Q1: What is the primary synthetic route for this compound and where does the solvent have the most impact?
The most common and direct pathway is the nucleophilic aromatic substitution (SNAr) of a precursor, typically 2-chloro- or 2-mercapto-4-methoxy-1,3-benzothiazole, with hydrazine hydrate.[1] In this reaction, hydrazine acts as the nucleophile, displacing the leaving group at the C2 position of the benzothiazole ring.
The solvent's role is paramount in:
-
Solubilizing Reactants: Both the benzothiazole precursor and hydrazine hydrate must be adequately dissolved for the reaction to proceed efficiently.
-
Mediating Nucleophilicity: The solvent shell around the hydrazine molecule can either enhance or hinder its nucleophilic strength.
-
Stabilizing Intermediates: The charged intermediate (Meisenheimer complex) in the SNAr mechanism is heavily influenced by solvent polarity.
-
Controlling Tautomerism: The product, 2-hydrazinylbenzothiazole, can exist in equilibrium with its 2-hydrazono tautomer.[2] The solvent's nature (protic vs. aprotic) can shift this equilibrium, affecting product isolation and subsequent reactions.
Q2: How do protic and aprotic solvents differently affect the synthesis?
This is a crucial mechanistic consideration. The choice between a protic and an aprotic solvent directly influences the reactivity of the hydrazine nucleophile.
-
Protic Solvents (e.g., Ethanol, Water, Isopropanol): These solvents possess acidic protons (e.g., -OH groups) and can form strong hydrogen bonds. While often excellent for dissolving starting materials like hydrazine hydrate, they can form a "solvent cage" around the nucleophile. This solvation shell blunts the nucleophile's reactivity, potentially slowing the reaction rate. Procedures using ethanol are common, often requiring heat to drive the reaction to completion.[2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents lack acidic protons. They are highly effective at solvating cations but leave anions and nucleophiles relatively "bare" and highly reactive. For an SNAr reaction, a polar aprotic solvent can dramatically increase the reaction rate, often allowing the synthesis to proceed at a lower temperature compared to protic counterparts.
Q3: My starting material (2-chloro-4-methoxy-1,3-benzothiazole) is poorly soluble. What is the best approach?
Poor solubility is a common cause of low yield. A systematic approach to solvent selection is recommended.
-
Start with Protic Solvents: Ethanol is a common starting point due to its safety profile and ability to dissolve hydrazine.[2][3] Heating the mixture to reflux is often necessary to achieve sufficient solubility and reaction rate.[2]
-
Consider Polar Aprotic Solvents: If yields in ethanol are low, switching to DMF or DMSO can be highly effective. These solvents have superior solvating power for many organic molecules and will also accelerate the SNAr reaction.
-
Use Co-solvents: A mixture of solvents can sometimes provide the optimal balance of solubility and reactivity. For example, a toluene/ethanol mixture might improve the solubility of a highly nonpolar starting material while still benefiting from the properties of ethanol.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the experiment.
Problem: Low or No Product Yield
Q: I am refluxing my 2-chloro-4-methoxy-1,3-benzothiazole with hydrazine hydrate in ethanol, but my TLC analysis shows mostly unreacted starting material even after several hours. What is the cause?
Answer: This classic issue points to two likely solvent-related problems: insufficient reaction temperature or poor nucleophile reactivity.
-
Causality: While ethanol is a convenient solvent, its protic nature can suppress the nucleophilicity of hydrazine through hydrogen bonding. Furthermore, the boiling point of ethanol (78 °C) may not provide enough thermal energy to overcome the activation energy barrier for this specific substituted system.
-
Troubleshooting Steps:
-
Switch to a Higher-Boiling Protic Solvent: Consider using n-butanol (boiling point: 118 °C). The higher temperature can significantly increase the reaction rate.
-
Transition to a Polar Aprotic Solvent: The most robust solution is often to switch the solvent to DMF or DMSO. These solvents will enhance hydrazine's nucleophilicity and typically have better solvating power. The reaction may proceed efficiently even at a moderate temperature (e.g., 80-100 °C).
-
Catalysis: While not strictly a solvent effect, the addition of a non-nucleophilic base (like K₂CO₃) can sometimes help by deprotonating the hydrazine, increasing its nucleophilicity, although this must be done with caution to avoid side reactions.
-
Problem: Significant Impurity Profile
Q: My reaction produces the desired product, but I have several persistent side products that are difficult to remove. Could the solvent be the cause?
Answer: Absolutely. The solvent can influence the reaction pathway, leading to impurities.
-
Causality: The primary issue is often related to the tautomeric equilibrium between the desired 2-hydrazinyl form and the 2-hydrazono tautomer.[2] This equilibrium is sensitive to the solvent environment. Acidic or basic conditions, sometimes inadvertently created by the solvent or impurities within it, can favor one form over the other or promote side reactions like dimerization or oxidation.
-
Troubleshooting Steps:
-
Control the pH: Ensure your hydrazine hydrate is of high quality. If using an acidic salt of your starting material, neutralize it first. The solvent choice can help; for instance, a neutral solvent like acetonitrile or toluene may minimize acid/base-catalyzed side reactions.
-
Optimize Temperature: Excessive heat can lead to the degradation of both starting materials and products. If using a high-boiling solvent like DMSO, try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Work-up Procedure: The method of product isolation is key. Crashing the product out of the reaction mixture by adding an anti-solvent (like cold water) can help isolate the desired product before it has time to degrade or isomerize in solution.
-
Problem: Difficult Product Isolation
Q: My product forms, but it remains dissolved in the reaction solvent (e.g., DMF), making isolation by filtration impossible. How should I proceed?
Answer: This is a common challenge when using powerful solvents like DMF or DMSO.
-
Causality: The same properties that make DMF an excellent reaction solvent (high polarity, strong solvating power) also make it difficult to precipitate products from it.
-
Troubleshooting Steps:
-
Anti-Solvent Precipitation: The standard method is to pour the reaction mixture into a large volume of a vigorously stirred anti-solvent. Ice-cold water is the most common and effective choice. The highly polar product is often insoluble in water, causing it to precipitate.
-
Extraction: If precipitation is ineffective, you may need to perform a liquid-liquid extraction. First, dilute the DMF mixture with a large volume of water. Then, extract your product into an immiscible organic solvent like ethyl acetate or dichloromethane. This is followed by washing the organic layer multiple times with water or brine to remove the residual DMF.
-
Solvent Evaporation (with caution): High-boiling solvents like DMF and DMSO are difficult to remove under reduced pressure. This should be the last resort and requires a high-vacuum pump and gentle heating.
-
Part 3: Protocols & Data
Data Presentation: Solvent Selection Guide
The table below summarizes the properties and expected outcomes for common solvents in this synthesis.
| Solvent | Type | Boiling Point (°C) | Expected SNAr Rate | Solubility of Precursor | Key Considerations |
| Ethanol | Polar Protic | 78 | Moderate | Moderate | Standard choice, safe, may require reflux.[2] Can suppress nucleophilicity. |
| n-Butanol | Polar Protic | 118 | Moderate to Fast | Good | Higher reaction temperature can improve rate and solubility. |
| DMF | Polar Aprotic | 153 | Very Fast | Excellent | Excellent for accelerating slow reactions. Difficult to remove. |
| DMSO | Polar Aprotic | 189 | Very Fast | Excellent | Similar to DMF but with a higher boiling point. Can promote oxidation. |
| Acetonitrile | Polar Aprotic | 82 | Fast | Moderate | Good alternative to DMF/DMSO if a lower boiling point is needed.[4] |
| Toluene | Nonpolar | 111 | Slow | Variable | Generally not recommended as the primary solvent for SNAr. Can be used as a co-solvent.[5] |
Experimental Protocols
Protocol 1: Synthesis in a Protic Solvent (Ethanol)
This protocol is a baseline method adapted from procedures for similar benzothiazole syntheses.[2][3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methoxy-1,3-benzothiazole (1.0 eq).
-
Solvent Addition: Add 96% ethanol (approx. 10-15 mL per gram of starting material).[3]
-
Reagent Addition: Add hydrazine hydrate (80% solution, 2.0-3.0 eq) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C). Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction may take 4-8 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and then in an ice bath. The product may crystallize directly.
-
Work-up: If crystallization occurs, collect the solid by vacuum filtration and wash with cold ethanol. If no solid forms, slowly pour the reaction mixture into a beaker of ice-cold water to precipitate the product. Filter, wash with water, and dry under vacuum.
Protocol 2: Synthesis in a Polar Aprotic Solvent (DMF)
This protocol is designed for situations where the reaction in ethanol is sluggish.
-
Setup: To a round-bottom flask with a magnetic stirrer and a nitrogen inlet, add 2-chloro-4-methoxy-1,3-benzothiazole (1.0 eq).
-
Solvent Addition: Add dry DMF (approx. 8-12 mL per gram of starting material).
-
Reagent Addition: Add hydrazine hydrate (80% solution, 1.5-2.0 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the mixture to 80-90 °C. Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
Isolation: Cool the reaction mixture to room temperature.
-
Work-up: Pour the cooled DMF solution into a large beaker containing vigorously stirred ice-cold water (at least 10x the volume of DMF). A precipitate should form. Stir for 30 minutes to allow for complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMF, and dry under vacuum.
Part 4: Visualizations
Diagram 1: Solvent Selection Workflow
Caption: Decision workflow for solvent selection in the synthesis.
Diagram 2: Solvent Influence on SNAr Mechanism
Caption: Contrasting nucleophile reactivity in protic vs. aprotic solvents.
References
-
Fathalla, O. A., et al. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate.
-
Liu, F., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
-
Gvozdjakova, A., & Cernayova, M. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796.
-
Gvozdjakova, A., & IvanovicoVa, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.
-
Shaheen, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 169-211.
-
CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (2022). Google Patents.
-
Liu, Z-L. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641.
-
Ghiurca, M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Pharmaceuticals, 15(11), 1339.
-
Hassan, W. M. I., & Al-Abdullah, E. S. (2022). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one. European Journal of Advanced Chemistry Research, 3(2), 24-27.
-
El-Sharkawy, M. A., et al. (2023). Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ResearchGate.
-
Organic Chemistry Portal. Benzothiazole synthesis.
-
Liu, F., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
-
Aday, B., et al. (2019). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Molecules, 24(23), 4247.
-
Singh, H., et al. (2024). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
Sources
Technical Support Center: Scaling the Synthesis of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole for Preclinical Supply
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. Recognizing the critical need for robust and scalable synthetic routes to support preclinical trials, this document addresses common challenges, offers troubleshooting solutions, and outlines a validated protocol. Our focus is on ensuring scientific integrity, safety, and reproducibility as you transition from bench-scale discovery to larger-scale production.
Strategic Overview of the Synthesis
The synthesis of 2-hydrazinyl-1,3-benzothiazole derivatives is a cornerstone for accessing a wide range of bioactive molecules, including potential anticancer and antitubercular agents.[1] The most prevalent and industrially viable pathway involves the nucleophilic substitution of a suitable leaving group at the C2 position of the benzothiazole ring with hydrazine hydrate.
The primary precursors for this transformation are typically:
-
2-Amino-4-methoxy-1,3-benzothiazole: Often preferred due to its relative stability and accessibility. The reaction proceeds via a displacement mechanism, often requiring elevated temperatures.
-
2-Chloro-4-methoxy-1,3-benzothiazole: A highly reactive precursor that allows for milder reaction conditions but may be less stable and require more careful handling.
-
2-Mercapto-4-methoxy-1,3-benzothiazole: A viable route, though it can sometimes lead to different side products compared to the amino or chloro precursors.[2][3]
For preclinical scale-up, the route beginning with 2-amino-4-methoxy-1,3-benzothiazole is frequently selected for its balance of reactivity, precursor stability, and cost-effectiveness. A key consideration in this process is the choice of solvent. While high-boiling point solvents like ethylene glycol have been traditionally used to achieve the necessary reaction temperatures[4][5], they present significant challenges in large-scale operations, including difficulty of removal and toxicity concerns. Recent advancements have demonstrated the viability of using water as a solvent, offering a greener, safer, and more cost-effective alternative.
General Synthetic Workflow
The diagram below illustrates the typical workflow for the synthesis and purification of the target compound.
Caption: High-level workflow for synthesis and purification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Question 1: My reaction yield is poor (<60%) even though TLC shows full consumption of the starting material. What are the likely causes?
Answer: Poor yield despite complete conversion of the starting material typically points to three main issues: side reactions, product decomposition, or mechanical loss during workup.
-
Causality - Side Reactions: The primary competing reaction is often the formation of bis(4-methoxy-1,3-benzothiazol-2-yl)hydrazine, especially if the reaction is run for an extended period or if localized "hot spots" occur in the reactor. Additionally, the hydrazine moiety is susceptible to oxidation; ensure the reaction is run under an inert atmosphere (Nitrogen or Argon), particularly during scale-up where surface area exposure to air is greater during transfers.
-
Causality - Workup Losses: this compound has some solubility in polar organic solvents and even slightly in hot water. If the reaction mixture is not cooled sufficiently before filtration, you will lose a significant amount of product to the filtrate.
-
Solution 1 (Process Control): Strictly control the reaction temperature and time. Once the starting material is consumed (as per TLC/LC-MS), proceed to the workup. Do not prolong heating unnecessarily.
-
Solution 2 (Inert Atmosphere): For scales larger than 10g, purging the reactor with nitrogen and maintaining a positive pressure throughout the reaction and cooling phases is highly recommended.
-
Solution 3 (Optimized Isolation): Ensure the reaction mixture is cooled to at least 0-5 °C and held for a minimum of 1-2 hours before filtration to maximize precipitation. Analyze the mother liquor by HPLC to quantify losses and determine if a second crop can be obtained.
-
Question 2: The isolated product is off-color (e.g., pink, brown, or tan) instead of the expected white or pale yellow solid. How can I improve its purity and color?
Answer: An off-color product is almost always indicative of impurities. These can be residual starting materials, byproducts, or degradation products.
-
Causality - Oxidative Impurities: The hydrazine group is readily oxidized, leading to colored impurities. This is exacerbated by exposure to air at high temperatures.
-
Causality - Tautomerization: 2-Hydrazinylbenzothiazoles can exist in tautomeric forms (amino and imino).[2][3] While this doesn't necessarily lead to color, it can affect crystallization behavior and the impurity profile if one tautomer is more prone to degradation.
-
Solution 1 (Charcoal Treatment): During the recrystallization step, add a small amount of activated charcoal (0.5-1% w/w relative to the crude product) to the hot solution. The charcoal will adsorb many of the colored impurities. Hot filter the solution through a pad of Celite® to remove the charcoal before allowing it to cool. Caution: Do not add charcoal to a solution at or near its boiling point to avoid violent bumping.
-
Solution 2 (Recrystallization Solvent System): The choice of solvent is critical. Ethanol is commonly used for recrystallization.[4] For stubborn impurities, consider a multi-solvent system such as Ethanol/Water or Dichloromethane/Hexane. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Solution 3 (Acid Wash): In some cases, dissolving the crude product in a dilute acid (like 1M HCl), treating with charcoal, filtering, and then re-precipitating the product by neutralizing with a base (e.g., NaHCO₃ solution) can effectively remove non-basic colored impurities.
-
Question 3: During scale-up to 100g, I encountered a strong exotherm upon adding hydrazine hydrate, and the mixture became difficult to stir. How should I manage this?
Answer: These are classic scale-up challenges related to heat and mass transfer. What is manageable at the 1g scale can become hazardous at the 100g scale.
-
Causality - Heat Transfer: The reaction between the benzothiazole precursor and hydrazine is exothermic.[6] On a small scale, the flask's large surface-area-to-volume ratio allows for easy dissipation of this heat. On a large scale, this ratio decreases dramatically, and heat can build up, leading to a dangerous runaway reaction.
-
Causality - Mass Transfer: The product often precipitates from the reaction mixture as it forms, creating a thick slurry.[4] Inadequate stirring will result in poor mixing, leading to localized overheating and incomplete reaction.
-
Solution 1 (Reverse Addition & Dosing Control): Instead of adding hydrazine hydrate to the precursor, consider adding the precursor portion-wise to a solution of hydrazine hydrate and the solvent at a controlled temperature. Alternatively, add the hydrazine hydrate slowly via an addition funnel or a dosing pump over 30-60 minutes to allow the reactor's cooling system to manage the exotherm.
-
Solution 2 (Mechanical Stirring): A magnetic stir bar is insufficient for this scale. A reactor equipped with an overhead mechanical stirrer (preferably with a paddle or anchor-shaped impeller) is mandatory to ensure proper agitation of the slurry.
-
Solution 3 (Solvent Volume): Increase the solvent volume to create a more dilute, mobile slurry. While this may increase cycle time due to longer heat-up/cool-down periods, it significantly improves safety and process control. A typical starting point for scale-up is 10-15 mL of solvent per gram of limiting reagent.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the critical safety precautions when handling hydrazine hydrate, especially at scale?
-
A1: Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive.[7][8] Always handle it inside a certified chemical fume hood.[7] Personal Protective Equipment (PPE) is non-negotiable and must include chemical-resistant gloves (butyl rubber or laminate), a lab coat, and chemical splash goggles with a face shield. Accidental contact with skin or eyes requires immediate and prolonged flushing with water for at least 30 minutes, followed by medical attention.[9] Plan for quenching excess hydrazine hydrate in the reaction vessel and decontaminating equipment with a dilute solution of sodium hypochlorite (bleach).
-
-
Q2: How should I monitor the reaction's progress effectively?
-
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 30-50% Ethyl Acetate in Hexane. The product is typically more polar than the 2-amino or 2-chloro precursor and will have a lower Rf value. Stain with potassium permanganate or visualize under UV light. For more quantitative analysis during process development, HPLC is recommended.
-
-
Q3: What are the ideal storage conditions for the final product, this compound?
-
A3: The compound should be stored in a tightly sealed container, protected from light and air to prevent oxidation. Storing at reduced temperatures (2-8 °C) under an inert atmosphere (argon or nitrogen) is best practice for long-term stability, especially for the material intended for preclinical studies.
-
Scalable Synthesis Protocol
This protocol is adapted from established literature procedures and optimized for a 50-gram scale.[4]
Table 1: Reagent Stoichiometry and Conditions (50g Scale)
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Amino-4-methoxy-1,3-benzothiazole | 180.23 | 50.0 g | 0.277 | 1.0 |
| Hydrazine Hydrate (~64% soln) | 50.06 | 86.7 g (84 mL) | ~1.11 | ~4.0 |
| Deionized Water | 18.02 | 750 mL | - | - |
| Parameter | Value | |||
| Temperature | Reflux (~100 °C) | |||
| Reaction Time | 4-6 hours |
Step-by-Step Methodology
-
Reactor Setup: Equip a 2L, 3-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
-
Charging Reagents: To the flask, add 2-Amino-4-methoxy-1,3-benzothiazole (50.0 g, 0.277 mol) and deionized water (750 mL).
-
Inerting: Begin stirring and purge the system with nitrogen for 15 minutes.
-
Hydrazine Addition: Slowly add hydrazine hydrate (84 mL, ~4.0 eq) to the slurry at room temperature.
-
Heating: Heat the mixture to reflux (~100 °C) and maintain for 4-6 hours.
-
Monitoring: After 4 hours, take a small aliquot, quench with water, extract with ethyl acetate, and check for the disappearance of the starting material by TLC.
-
Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Then, place the flask in an ice-water bath and cool to 0-5 °C. Hold at this temperature for at least 2 hours with slow stirring.
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved. Expected yield: 45-50 g (83-92%).
-
Purification (if required): Recrystallize the crude solid from hot ethanol (~10-15 mL per gram of product) to obtain a highly pure, crystalline solid.
References
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2025). ResearchGate. Available at: [Link]
- CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole. (n.d.). Google Patents.
-
2-Hydrazinyl-4-methyl-1,3-benzothiazole. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.). ResearchGate. Available at: [Link]
- Gvozdjakova, A., & Ivanovicova, H. (1986). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 40(6), 797-800.
- Holbova, E., & Perjessy, A. (1986).
- KR940021540A - Method for preparing 2-hydrazino-4-methyl benzothiazole. (n.d.). Google Patents.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
-
1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli. (n.d.). SciSpace. Available at: [Link]
-
Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Available at: [Link]
-
Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. (n.d.). Degres Journal. Available at: [Link]
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles from benzo[d]thiazol-2-amines. (n.d.). CSIR-NIScPR Online Periodicals Repository. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (n.d.). MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Benzothiazole and its Derivatives. (2025). ResearchGate. Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]
-
Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
Technical Support Center: Managing Tautomerism in 2-Hydrazinylbenzothiazole Reactions
Welcome to the technical support center for researchers working with 2-hydrazinylbenzothiazoles. This guide is designed to provide you with a deep, practical understanding of the tautomeric challenges inherent to this heterocyclic system and to offer robust, field-proven strategies for managing them. My goal is to move beyond simple protocols and explain the causal chemistry, enabling you to troubleshoot effectively and innovate in your own work.
Section 1: Foundational Concepts - Understanding the Tautomerism of 2-Hydrazinylbenzothiazole
Before troubleshooting reactions, it's critical to grasp the dynamic nature of the starting material. 2-Hydrazinylbenzothiazole is not a single, static molecule but exists as a dynamic equilibrium of two tautomeric forms.
Q1: What are the primary tautomeric forms of 2-hydrazinylbenzothiazole?
A: 2-Hydrazinylbenzothiazole exists in a dynamic equilibrium between two primary forms: the amino form (2-hydrazinobenzothiazole) and the imino form (2-hydrazono-2,3-dihydrobenzothiazole).[1] These forms are constitutional isomers that readily interconvert, primarily through the migration of a proton.
-
2-Hydrazinobenzothiazole (Amino/Hydrazine Form): This tautomer features an exocyclic hydrazine (-NH-NH₂) group attached to the C2 position of the benzothiazole ring. The aromaticity of the benzothiazole ring is fully retained.
-
2-Hydrazono-2,3-dihydrobenzothiazole (Imino/Hydrazone Form): This tautomer has an exocyclic hydrazono (=N-NH₂) group and a proton has shifted to the nitrogen atom within the ring (N3). This disrupts the endocyclic C=N bond, and the structure is often referred to as a benzothiazolinone derivative.
Caption: Tautomeric equilibrium of 2-hydrazinylbenzothiazole.
Q2: What factors control the equilibrium between the amino and imino tautomers?
A: The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the chemical environment. Understanding and controlling these factors is the key to managing reactivity.
| Factor | Effect on Equilibrium | Causality (The "Why") |
| pH | Acidic (Low pH): Favors the Amino (Hydrazine) form.[1] | In an acidic medium, the endocyclic nitrogen of the imino form gets protonated. This positive charge destabilizes the imino structure, shifting the equilibrium to the neutral, aromatic amino tautomer.[2] |
| Alkaline (High pH): Favors the Imino (Hydrazone) form.[1] | A basic medium facilitates the deprotonation of the endocyclic N-H in the imino form's conjugate acid, making the imino tautomer more accessible and stable. | |
| Solvent Polarity | Polar Protic (e.g., Methanol, Water): Can favor the Imino (Hydrazone) form. | These solvents are effective at forming hydrogen bonds and can stabilize the greater charge separation and the N-H bond of the imino tautomer.[3] |
| Non-Polar (e.g., Chloroform, CCl₄): Can favor the Amino (Hydrazine) form. | In non-polar solvents, intramolecular hydrogen bonding within a tautomer can be a stabilizing factor. The amino form is less polar overall and may be more soluble and stable in such environments.[3][4] | |
| Physical State | Solid vs. Solution: The dominant tautomer can differ. | Crystal packing forces in the solid state can lock the molecule into a specific, often more stable, conformation which may not be the dominant form in solution where solvent interactions preside.[5][6] |
Q3: How can I identify the dominant tautomer in my sample before starting a reaction?
A: Spectroscopic analysis is essential for pre-reaction characterization. Relying on the label of the bottle is insufficient.
-
Infrared (IR) Spectroscopy: This technique provides valuable, albeit sometimes subtle, clues. The key is to look for the C=N stretching frequency. The imino (hydrazone) form, with its exocyclic C=N bond, will show a more intense band around 1580 cm⁻¹ compared to the amino form, where the C=N bond is endocyclic.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for this analysis in solution. The chemical shifts of the N-H and C-H protons will be distinct for each tautomer. For example, the N-H proton of the ring in the imino form will appear at a different chemical shift than the protons of the -NH-NH₂ group in the amino form. Due to potential low solubility, using a strong solvent like DMSO-d₆ and acquiring spectra at elevated temperatures may be necessary.[1]
-
UV-Visible Spectroscopy: The two tautomers have different chromophores. The more conjugated system will absorb at a longer wavelength. By running spectra in different solvents (e.g., polar vs. non-polar), you can observe shifts in the absorption maxima, indicating a change in the tautomeric equilibrium.[7]
Section 2: Troubleshooting Common Reactions
Unpredictable outcomes in reactions involving 2-hydrazinylbenzothiazole can almost always be traced back to its tautomeric nature.
Q4: I'm trying to synthesize a pyrazole by reacting 2-hydrazinylbenzothiazole with a 1,3-diketone, but I'm getting a mixture of regioisomers and low yield. What's happening?
A: This is a classic problem rooted in the ambident nucleophilicity of the tautomeric mixture. The reaction with a 1,3-dicarbonyl compound, a standard route to pyrazoles, proceeds via a condensation-cyclization mechanism.[8][9] However, the two tautomers initiate the reaction differently.
-
Amino Tautomer Reactivity: The terminal -NH₂ group is the most nucleophilic site. It will attack one of the carbonyls, leading to a hydrazone intermediate that then cyclizes to form the desired pyrazole.
-
Imino Tautomer Reactivity: The endocyclic N-H nitrogen can also act as a nucleophile, or the exocyclic NH₂ can react. This can lead to different cyclization pathways or undesired side products, potentially resulting in a mixture of regioisomers or a stalled reaction.
Caption: Tautomer-dependent pathways in pyrazole synthesis.
Troubleshooting Protocol:
-
Force the Equilibrium: Drive the equilibrium towards the amino tautomer. The most reliable method is to perform the reaction in an acidic medium. Acetic acid is an excellent choice as it serves as both the solvent and the acid catalyst.[10]
-
Step-by-Step Protocol for Clean Pyrazole Synthesis:
-
Step 1: Dissolve the 2-hydrazinylbenzothiazole starting material in glacial acetic acid. Stir for 10-15 minutes at room temperature to ensure the tautomeric equilibrium favors the amino form.
-
Step 2: Add the 1,3-diketone (1.0 equivalent) to the solution.
-
Step 3: Heat the reaction mixture under reflux and monitor by TLC. The reaction is typically complete within a few hours.
-
Step 4 (Validation): Upon completion, the formation of a single major product spot on TLC (compared to a smear or multiple spots in a neutral solvent) indicates successful control over the tautomerism.
-
Step 5: Work up the reaction by pouring it into ice water and collecting the precipitated product.
-
Q5: My acylation/sulfonylation reaction is giving an unexpected isomer. Why?
A: This issue arises from the different nucleophilic sites available in the two tautomers. You are likely getting a mixture of N-acylated (on the exocyclic hydrazine) and N'-acylated (on the endocyclic nitrogen) products. The reaction of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride has been shown to yield different products depending on the solvent, a direct consequence of the tautomeric equilibrium.[11][12]
-
Reaction on Amino Tautomer: The terminal NH₂ is the primary nucleophile, leading to the expected product acylated on the exocyclic nitrogen.
-
Reaction on Imino Tautomer: The endocyclic ring nitrogen (N3) is often the most nucleophilic site in this form, leading to acylation on the ring.[1]
Troubleshooting Strategy:
-
Solvent Control is Key:
-
To favor exocyclic acylation (on the -NH-NH₂ group), use a non-polar aprotic solvent (like benzene or toluene) with a non-nucleophilic base (like triethylamine). This environment favors the amino tautomer.
-
To favor endocyclic acylation (on the ring nitrogen), a more polar solvent might be used, but this can be complex. A more robust method is to protect the exocyclic amine first.
-
-
"Locking" the Tautomer (See Q9): The most definitive method is to use a protecting group strategy. Acetylation has been used to derivatize and prove the existence of each tautomer separately.[1]
Q6: The reaction works in acetone but gives a complex mixture in methanol. How does the solvent impact the reaction so drastically?
A: This is a critical issue that highlights the interplay between the solvent, the electrophile, and the tautomeric equilibrium. A study by Morscher et al. demonstrated this exact problem.[12] When reacting 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride:
-
In Acetone: An unexpected product was formed where the hydrazine reacted with the acetone solvent itself to form a hydrazone, which then precipitated as a salt.[12] This indicates that under these conditions, the hydrazine is reactive enough to condense with the ketone solvent.
-
In Methanol: A mixture of the expected sulfonamide and its corresponding salt was isolated.[11][12] Methanol, being a polar protic solvent, likely shifted the equilibrium and solvated the ions differently, allowing the intended reaction to proceed, albeit not cleanly.
Core Insight: The solvent is not just a medium; it can be a participant. Its polarity influences the tautomeric ratio, and its own chemical nature (e.g., a ketone like acetone) can lead to side reactions.
Workflow for Solvent Selection:
Caption: Decision workflow for solvent selection.
Section 3: Protocols and Best Practices
Q7: How can I design an experiment to selectively favor the amino (hydrazine) tautomer for a reaction?
A: Protocol for Promoting the Amino Tautomer
This protocol is ideal for reactions where the nucleophilicity of the exocyclic -NH₂ group is desired, such as in pyrazole synthesis.
-
Reagent & Solvent Selection:
-
Solvent: Choose either a non-polar aprotic solvent (e.g., Toluene, Dioxane) or an acidic solvent (e.g., glacial Acetic Acid). Acetic acid is often preferred as it actively drives the equilibrium.
-
Acid Catalyst (if using a non-acidic solvent): Add a catalytic amount (0.1 eq) of a strong acid like p-toluenesulfonic acid (p-TsOH).
-
-
Pre-equilibration Procedure:
-
Step 1: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the 2-hydrazinylbenzothiazole in the chosen solvent.
-
Step 2: If using a catalyst, add it now.
-
Step 3: Stir the solution at room temperature for 30 minutes. This allows the tautomeric equilibrium to shift completely towards the amino form.
-
-
Reaction Execution:
-
Step 4: Add the electrophile (e.g., 1,3-diketone) to the pre-equilibrated solution.
-
Step 5: Proceed with the reaction under the required thermal conditions.
-
-
Self-Validation: Before adding the main electrophile, you can extract a small aliquot from the pre-equilibrated mixture and analyze it via ¹H NMR or quick IR to confirm the absence or significant reduction of the imino form.
Q8: Is it possible to "lock" a specific tautomer before my main reaction to guarantee selectivity?
A: Yes. This is an advanced but powerful strategy, particularly for multi-step syntheses where absolute regioselectivity is required. The principle is to derivatize one tautomer, effectively "locking" it, so the other tautomer's reactive sites are no longer accessible. Acetylation is a well-documented method for this.[1]
Protocol for Selective Acetylation to Isolate Tautomer Reactivity:
This protocol demonstrates how to selectively acylate each tautomer. The resulting acetylated compound can then be used in subsequent reactions.
-
To Synthesize 2-(N'-acetylhydrazino)benzothiazole (from the Amino tautomer):
-
Dissolve 2-hydrazinylbenzothiazole in benzene.
-
Add an equivalent amount of acetic anhydride.
-
Reflux the mixture. The reaction occurs on the terminal nitrogen of the hydrazine group, which is characteristic of the amino tautomer's reactivity.[1]
-
-
To Synthesize 3-acetyl-2-hydrazonobenzothiazolinone (from the Imino tautomer):
-
Isolate or prepare the 2-hydrazonobenzothiazolinone tautomer (can be favored under basic conditions).
-
Dissolve in benzene and add an equivalent of acetic anhydride.
-
Reflux the mixture. The acetylation occurs on the endocyclic nitrogen, locking the molecule in the imino form's scaffold.[1]
-
By performing your desired reaction on these "locked" intermediates, you eliminate any ambiguity arising from the tautomeric equilibrium.
References
-
Gvozdjakova, A., & Ivanovičová, H. (1985). Synthesis and reactions of both tautomers of 2-hydrazinobenzothiazole. Chemical Papers, 39(4), 525-530. [Link]
-
Al-Warhi, T., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5468. [Link]
-
Chemistry-For-Everyone. (2024). What Is Tautomerization In Organic Chemistry? YouTube. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Frey, P. A., & Hegeman, A. D. (2007). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. ResearchGate. [Link]
-
Gvozdjakova, A., & Kufčáková, K. (1986). Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers, 40(6), 791-796. [Link]
-
McNeill, J. N., et al. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. Chemistry – A European Journal, 28(36), e202200472. [Link]
-
Morscher, A., et al. (2018). Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents. Acta Crystallographica Section E, 74(Pt 5), 673–677. [Link]
-
Various Authors. Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. ResearchGate. [Link]
-
Morscher, A., et al. (2018). Expected and unexpected products of reactions of 2-hydrazinylbenzo-thia-zole with 3-nitro-benzene-sulfonyl chloride in different solvents. PubMed. [Link]
-
LibreTexts Chemistry. (2023). 22.2: Keto-Enol Tautomerism. [Link]
-
Reusch, W. Heterocyclic Compounds. Michigan State University Chemistry. [Link]
-
The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Fadda, A. A., et al. (2012). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. ResearchGate. [Link]
-
Kareem, A. M., et al. (2016). Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4475-4481. [Link]
-
McNeill, J. N., et al. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. PubMed. [Link]
-
Frank, W. C., & Tlemçani, M. (2010). A simple approach to the tautomerism of aromatic heterocycles. ResearchGate. [Link]
-
Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]
Sources
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expected and unexpected products of reactions of 2-hydrazinylbenzo-thia-zole with 3-nitro-benzene-sulfonyl chloride in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole derivatives in biological assays
Welcome to the technical support center for researchers working with 2-hydrazinyl-4-methoxy-1,3-benzothiazole derivatives. This class of compounds holds significant promise in drug discovery, but their characteristically low aqueous solubility can present a substantial hurdle in obtaining reliable and reproducible data in biological assays.[1][2]
This guide is designed to provide you with practical, in-depth solutions and a clear rationale for overcoming these solubility challenges. We will move from immediate troubleshooting for common problems to broader strategies for robust assay development.
Section 1: Troubleshooting Guide - Immediate Solutions for Common Problems
This section addresses the most frequent issues encountered during experimental work.
Question 1: My compound precipitated immediately after I diluted my DMSO stock solution into my aqueous assay buffer. What is the fastest way to solve this?
Answer:
This is a classic sign of a compound crashing out of solution when it hits a solvent in which it is poorly soluble, a common issue in kinetic solubility assays.[3][4] The immediate goal is to keep the compound in solution at the desired final concentration without compromising the assay.
Causality: The high concentration of your compound in the 100% DMSO stock is stable. However, when this is diluted into a predominantly aqueous environment (e.g., >99% buffer), the solvent properties change dramatically. The hydrophobic benzothiazole core can no longer be effectively solvated by the polar water molecules, leading to aggregation and precipitation.
Immediate Steps:
-
Reduce Final Concentration: The simplest first step is to test a lower final concentration of your compound. Your required concentration might be above the compound's maximum aqueous solubility.
-
Increase Co-solvent (DMSO) Percentage: While keeping the final compound concentration the same, slightly increase the final DMSO concentration in your assay. For example, if you were using 0.5% DMSO, try 1.0%. Be cautious, as higher DMSO concentrations can affect assay performance.[5][6]
-
Check the pH of Your Buffer: The hydrazinyl group is basic. If your buffer pH is neutral or basic, the compound will be in its less soluble free-base form. Lowering the pH might protonate the hydrazine, increasing its polarity and solubility.[7] Try preparing a buffer with a slightly lower pH (e.g., 6.5 instead of 7.4) and repeat the dilution.
-
Serial Dilution: Instead of a single large dilution step (e.g., 1:200 from 100% DMSO), perform a serial dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of organic solvent (e.g., 50% DMSO/50% buffer), then perform the final dilution into the assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.
Below is a decision workflow to guide your immediate troubleshooting steps.
Caption: Troubleshooting workflow for compound precipitation.
Question 2: I am concerned that my "solubilizing" agent is interfering with my results. How can I verify this?
Answer:
This is a critical aspect of good experimental design. Any excipient or co-solvent is an additional variable that can influence the biological system. You must run controls to ensure the observed effects are from your benzothiazole derivative and not the solubilizing agent.
Causality: Co-solvents like DMSO can directly inhibit enzymes, affect protein conformation, and induce stress or toxicity in cell-based assays.[6][8] Surfactants can denature proteins, and cyclodextrins, while generally inert, could potentially interact with other components in your assay.
Self-Validating Protocol:
-
Vehicle Control: This is the most important control. Prepare a "mock" treatment that contains the highest concentration of the solubilizing agent (e.g., DMSO, cyclodextrin in buffer) used in your experiment, but without your test compound. This will be your baseline for any non-specific effects of the vehicle.
-
Solvent Tolerance Titration: To understand the limits of your system, run the assay with a range of concentrations of the solubilizing agent alone. For example, test final DMSO concentrations of 0.1%, 0.5%, 1.0%, 2.5%, and 5.0%. This will reveal the concentration at which the agent begins to inhibit or activate your system.
-
Positive Control Check: If you have a known inhibitor or activator for your target, test its efficacy in the presence and absence of your chosen solubilizing agent (at the working concentration). A significant shift in the IC50 or EC50 of the positive control indicates an interaction between the agent and the assay system.
| Co-Solvent/Excipient | Typical Starting Conc. (Final) | Max Recommended (Cell-Based) | Max Recommended (Biochemical) | Potential Issues |
| DMSO | 0.1 - 0.5% | < 1.0%[5] | < 5% (assay dependent) | Cytotoxicity, enzyme inhibition[5][6] |
| Ethanol | 0.5% | < 1.0% | < 5% | Protein denaturation, cell stress |
| PEG 400 | 1.0% | < 2.0% | < 10% | Can alter protein stability |
| HP-β-Cyclodextrin | 0.1 - 1.0 mM | Assay dependent | Assay dependent | Potential for non-specific interactions |
Section 2: Frequently Asked Questions (FAQs) - Proactive Strategies & Deeper Understanding
This section provides broader context and strategies for developing robust assays from the start.
Question 1: What is the best general-purpose strategy for solubilizing this compound derivatives?
Answer:
There is no single "best" strategy, as the optimal choice depends on the specific assay, but a multi-tiered approach starting with the simplest methods is most effective.
-
Co-solvents (First Line): Dimethyl sulfoxide (DMSO) is the universal starting point for creating high-concentration stock solutions (e.g., 10-50 mM).[9] For the final assay solution, aim for the lowest possible final DMSO concentration that maintains solubility, ideally ≤0.5%, to minimize off-target effects.[5][10]
-
pH Adjustment (Second Line): The hydrazinyl moiety on your compound is a weak base. In acidic conditions (pH < 7), this group can be protonated (N₂H₄ → N₂H₅⁺), which dramatically increases its polarity and aqueous solubility.[7] If your assay can tolerate a lower pH (e.g., 6.0-6.8), this is a very effective strategy. You can prepare your stock solution in DMSO, but use a buffer of a slightly acidic pH for your final dilutions.[11]
-
Formulation with Excipients (Advanced): When co-solvents and pH adjustment are insufficient or interfere with the assay, using formulation excipients like cyclodextrins is a powerful next step.[11][12]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] The hydrophobic benzothiazole core of your molecule can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with the water, effectively solubilizing the entire complex.[][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]
-
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
Question 2: How do I properly prepare my stock solutions to avoid solubility problems from the very beginning?
Answer:
Proper stock solution preparation is fundamental. Errors here can propagate throughout all subsequent experiments.
Causality: A well-prepared stock solution ensures the compound is fully dissolved and stable at a high concentration, allowing for accurate and reproducible dilutions. If the compound is not fully dissolved in the stock, all subsequent dilutions will be of an unknown, lower concentration.
Detailed Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculation: Determine the mass of the compound needed.[17]
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)
-
For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution of a compound with MW = 250 g/mol :
-
Mass = 0.01 mol/L * 0.01 L * 250 g/mol = 0.025 g = 25 mg
-
-
Weighing: Accurately weigh the calculated mass of your solid compound and place it into an appropriate glass vial.[18][19]
-
Dissolution:
-
Add a portion (e.g., 80%) of the final volume of high-purity DMSO.[19][20] For a 10 mL final volume, add 8 mL of DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, use gentle warming (water bath at 30-40°C) and/or sonication for 5-10 minutes.[20] Visual inspection is key; ensure no solid particles remain.
-
-
Final Volume Adjustment: Once fully dissolved, add DMSO to reach the final desired volume (e.g., 10 mL).[18][21] Mix thoroughly by vortexing or inversion.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.
Question 3: How can I quantitatively measure the solubility of my new derivative in my specific assay buffer?
Answer:
Proactively measuring the "kinetic solubility" in your exact assay buffer is one of the most valuable experiments you can perform. This tells you the maximum concentration at which your compound will remain in solution under your specific assay conditions, preventing wasted time and resources.[3][4]
Causality: Kinetic solubility mimics the process of diluting a DMSO stock into an aqueous buffer, which is how most compounds are introduced in high-throughput screening and other in vitro assays.[3][22] It measures the concentration at which the compound starts to precipitate from a supersaturated solution.
Experimental Protocol: Kinetic Solubility Assay by Nephelometry
This method measures the light scattered by insoluble particles (precipitate) in a solution.[3][23]
-
Prepare Compound Plate: In a 96-well plate, serially dilute your high-concentration DMSO stock solution (e.g., 10 mM) in 100% DMSO to create a range of concentrations.
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) from each well of the compound plate to a new 96-well clear-bottom assay plate.
-
Add Assay Buffer: Rapidly add your specific assay buffer (e.g., 198 µL) to each well to achieve the final desired concentrations and a consistent final DMSO percentage.
-
Incubate: Shake the plate for 1-2 hours at your assay's incubation temperature (e.g., room temperature or 37°C).[22][23]
-
Measure: Read the plate on a nephelometer or a plate reader capable of measuring scattered light.
-
Analysis: Plot the scattered light signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.
References
-
Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Liu, F. (2012). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 68(1), o181. [Link]
-
Funakoshi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5129-5138. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current protocols in pharmacology, Chapter 7, Unit 7.7. [Link]
-
Funakoshi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5129-5138. [Link]
-
ResearchGate. (2006). Decompostion of Hydrazine in Aqueous Solutions. [Link]
-
Galler, K. M., et al. (2016). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of endodontics, 42(4), 573-578. [Link]
-
Royal Society of Chemistry. (2021). Tactics to Improve Solubility. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Evrard, B., et al. (2003). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 4344. [Link]
-
ResearchGate. Cell viability following exposure to DMSO. [Link]
-
Al-Ostath, A., et al. (2024). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 29(10), 2291. [Link]
-
Bergström, C. A., & Box, K. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET & DMPK, 8(3), 168-173. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Martini, F., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1431-1436. [Link]
-
The Organic Chemistry Tutor. (2021, August 20). Lab Skills: Preparing Stock Solutions. [Link]
-
Science.gov. ph-sensitive hydrazone bond: Topics. [Link]
-
de Abreu, F. V., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 24(16), 2986. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
Chemistry LibreTexts. (2021, September 15). 2.5: Preparing Solutions. [Link]
-
Thompson, R. E., et al. (2018). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Bioconjugate chemistry, 29(10), 3243-3248. [Link]
-
Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
Prates, R. A., et al. (2015). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of endodontics, 41(5), 650-654. [Link]
-
ResearchGate. (2013, October 25). Is it possible to get hydrazine hydrate from hydrazine sulphate by adjusting the pH? If possible, how?. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. phytotechlab.com [phytotechlab.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. csstc.org [csstc.org]
- 21. plantcelltechnology.com [plantcelltechnology.com]
- 22. enamine.net [enamine.net]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Crystallographic Data Refinement for 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Analogs
This guide is designed for researchers, scientists, and drug development professionals engaged in the crystallographic analysis of 2-hydrazinyl-4-methoxy-1,3-benzothiazole and its analogs. These compounds are of significant interest in medicinal chemistry, and obtaining high-quality crystal structures is paramount for understanding their structure-activity relationships.[1][2][3][4] This document provides a practical, in-depth troubleshooting guide and frequently asked questions to navigate the complexities of their crystallographic data refinement.
Section 1: Initial Data Processing and Structure Solution
A successful refinement begins with high-quality data. This section addresses common issues encountered during the initial stages of structure determination.
FAQ 1: My data collection for a this compound analog shows weak diffraction and high mosaicity. What are the likely causes and how can I mitigate this?
Answer:
Weak diffraction and high mosaicity in crystals of benzothiazole analogs can stem from several factors related to crystal quality. The inherent flexibility of the hydrazinyl linkage and potential for polymorphism can lead to imperfections in the crystal lattice.
Causality and Recommended Actions:
-
Crystal Growth: Rapid crystallization can often lead to disordered or poorly formed crystals. Experiment with slower crystallization techniques such as vapor diffusion or slow evaporation at various temperatures. Screening a wider range of solvents is also recommended, as solvent inclusion can disrupt the crystal packing.
-
Crystal Size and Mounting: While a larger crystal might seem ideal, it can also lead to increased absorption effects, especially with Mo Kα radiation. Select a well-formed crystal of optimal size (typically 0.1-0.3 mm in each dimension) for data collection.[5] Ensure the crystal is mounted securely with minimal epoxy or oil to reduce background scatter.
-
Data Collection Strategy: Employing a longer exposure time per frame and a smaller rotation angle (e.g., 0.3-0.5 degrees) can improve the signal-to-noise ratio for weakly diffracting crystals. If available, using a synchrotron radiation source will provide a much higher flux and can significantly improve the quality of your data.
Experimental Protocol: Optimizing Crystal Growth for this compound Analogs
-
Solvent Screening: Dissolve the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to find the optimal solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a small vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at a constant temperature.
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop (1-5 µL) of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Sitting Drop: Place the drop of the compound solution on a pedestal within a sealed chamber containing the precipitant.
-
-
Temperature Control: Attempt crystallization at different temperatures (e.g., room temperature, 4°C, and 18°C) as temperature can significantly influence crystal packing and quality.
Section 2: Refinement Challenges and Troubleshooting
Once a preliminary structural model is obtained, the refinement process begins. This stage often presents the most significant challenges. This section provides solutions to common refinement problems encountered with this class of compounds.
Troubleshooting Guide: Common Refinement Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Software/Commands |
| High R-factors (R1 > 10%) | Incorrect space group assignment, twinning, severe disorder, incorrect atom assignment. | - Run PLATON's ADDSYM routine to check for missed symmetry.[6] - Investigate for twinning using programs like SHELXL's TWIN instruction or PLATON's TwinRotMat.[7] - Carefully examine the difference Fourier map for unmodeled electron density or misplaced atoms.[8] | PLATON, SHELXL |
| Disorder in the Methoxy Group or Hydrazinyl Tail | Thermal motion, static disorder due to multiple conformations in the crystal lattice. | - Model the disordered atoms over two or more positions using PART instructions in SHELXL.[9] - Apply appropriate restraints (e.g., SADI, SAME, DFIX) to maintain sensible bond lengths and angles in the disordered fragments.[10] - Refine the site occupancy factors (SOFs) of the disordered components, ensuring they sum to unity. | SHELXL |
| Non-positive Definite (NPD) Anisotropic Displacement Parameters (ADPs) | Poor data quality, incorrect atom type, over-parameterization of the model, disorder that has not been properly modeled. | - Check for and correct any misassigned atom types. - If the atom is part of a disordered group, ensure the disorder is modeled correctly. - Use restraints such as ISOR to restrain the ADP to be more isotropic or DELU and SIMU for rigid groups.[10] | SHELXL |
| Large Residual Electron Density Peaks/Holes | Missing or misplaced atoms (especially hydrogen atoms), unmodeled disorder, incorrect scattering factors. | - Carefully inspect the difference electron density map. Peaks may indicate missing atoms, while holes near atoms could suggest an incorrect atom type. - For hydrogen atoms, use a riding model (HFIX) or, if data quality allows, refine their positions freely.[5] - If large, unresolved solvent molecules are present, consider using PLATON's SQUEEZE routine.[6] | SHELXL, PLATON |
Diagram: Crystallographic Refinement Workflow
Caption: A generalized workflow for single-crystal X-ray structure determination and refinement.
Section 3: Advanced Topics and Best Practices
This section delves into more complex aspects of refinement that are particularly relevant to this compound analogs.
FAQ 2: How do I properly model hydrogen bonding in my benzothiazole structure?
Answer:
Hydrogen bonding plays a crucial role in the crystal packing of these molecules, often involving the hydrazinyl protons and the nitrogen atom of the thiazole ring.[5][11][12]
Identification and Refinement:
-
Geometric Analysis: After an initial refinement, use software like PLATON to search for potential hydrogen bonds based on donor-acceptor distances and angles.
-
Hydrogen Atom Placement: For N-H protons, it is often possible to locate them in the difference Fourier map if the data quality is high. If not, they can be placed geometrically and refined using a riding model. The HFIX 137 command in SHELXL is suitable for secondary amine protons.
-
Reporting: It is essential to report the hydrogen bonding interactions in the final CIF file and in the publication, as they are key supramolecular features.
FAQ 3: My checkCIF report shows several A- and B-level alerts. What are the most critical ones to address for this class of compounds?
Answer:
The checkCIF report is a critical tool for validating the quality of your crystal structure.[13][14][15] While all alerts should be investigated, some are more common and critical for benzothiazole analogs.
Critical checkCIF Alerts and Their Interpretation:
-
Alert Level A:
-
THETM01_ALERT_3_A: The _exptl_absorpt_correction_type is missing or 'none'. Action: Always perform an absorption correction, especially for crystals containing heavier atoms like sulfur. A multi-scan correction is standard.
-
PLAT097_ALERT_2_A: Large Reported Max. (Positive) Residual Density. Action: This often points to unmodeled disorder or a missing atom. Re-examine your difference map carefully.
-
-
Alert Level B:
-
PLAT342_ALERT_3_B: Large Hirshfeld Difference C1 -- C2. Action: This can indicate issues with the refinement of adjacent atoms, possibly due to disorder or incorrect ADPs. Consider using ADP restraints like SIMU or DELU.
-
PLAT241_ALERT_2_B: Check Main Residue Name. Action: Ensure the chemical formula in the CIF matches the atoms in your model.
-
Diagram: Decision Tree for Handling High Residual Density
Caption: A decision-making guide for addressing significant residual electron density peaks.
Section 4: Finalizing the Refinement and Data Deposition
The final steps involve preparing the crystallographic information file (CIF) for publication and deposition.
FAQ 4: What are the essential items to check in my CIF before submission?
Answer:
A complete and accurate CIF is crucial for publication and for the data to be useful to the broader scientific community.[16][17][18]
Final CIF Checklist:
-
Chemical Formula and Moiety Formula: Ensure these are correct and consistent with your refined model.
-
Crystal and Data Collection Parameters: Double-check the unit cell parameters, temperature, radiation source, and absorption correction details.
-
Refinement Details: Verify the final R-factors, goodness-of-fit, and the number of restraints and parameters.
-
Hydrogen Atom Treatment: Clearly describe how hydrogen atoms were treated in the refinement.
-
Validation Response: Use the validation response form (VRF) to explain any remaining checkCIF alerts that could not be resolved.
By following this guide, researchers can more effectively tackle the challenges associated with the crystallographic refinement of this compound analogs, leading to higher quality and more reliable structural data.
References
-
Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]
-
Sun, Y.-Q., & Cui, G.-L. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1641. [Link]
-
International Union of Crystallography. (n.d.). A Guide to CIF for Authors. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1–11. [Link]
-
Sheldrick, G. M. (2015). SHELXL: enhanced instructions for managing twinning and disorder. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
-
Spek, A. L. (n.d.). THE PLATON HOMEPAGE. [Link]
-
Di Micco, S., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(18), 5529. [Link]
-
Berman, H. M., et al. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(23), 7801. [Link]
-
Hameed, A., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202400334. [Link]
-
International Union of Crystallography. (n.d.). checkCIF/PLATON reports. [Link]
-
Singh, S., & Singh, J. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology, 11(5), 45-56. [Link]
-
Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
-
Kumar, A., et al. (2016). 2-(2-Hydrazinyl)thiazole derivatives: Design, synthesis and in vitro antimycobacterial studies. Bioorganic & Medicinal Chemistry Letters, 26(15), 3658–3663. [Link]
-
CCDC. (n.d.). Short Guide to CIFs. [Link]
-
Spek, A. L. (2009). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 42(Pt 2), 346–355. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. [Link]
-
Brünger, A. T. (1998). Recent Developments for Crystallographic Refinement of Macromolecules. In: Methods in Molecular Biology, vol 56. Humana Press, Totowa, NJ. [Link]
-
Brown, I. D. (1994). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Journal of Chemical Information and Computer Sciences, 34(3), 555-556. [Link]
-
Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. [Link]
-
Rajnikant, et al. (2005). Crystallographic investigations of benzothiazol-2-yl-hydrazine. Journal of Chemical Crystallography, 35(4), 303-307. [Link]
-
Găină, L. I., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. International Journal of Molecular Sciences, 22(18), 9831. [Link]
-
Lindgren, E. B., et al. (2013). Structures of hydrazones, (E)-2-(1,3-benzothiazolyl)-NHNCHAr, [Ar=4-(pyridin-2-yl)phenyl, pyrrol-2-yl, thien-2-yl and furan-2-yl]: Difference in conformations and intermolecular hydrogen bonding. Journal of Molecular Structure, 1048, 308-318. [Link]
-
Rigaku. (2025). Crystallography Enhance Your Data with Refinement Techniques!. YouTube. [Link]
-
American Chemical Society. (n.d.). CIF Validation. [Link]
-
Mondal, S., et al. (2022). Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. ResearchGate. [Link]
-
Firdausiah, et al. (2020). Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. International Journal of Current Research and Review, 12(24), 204-209. [Link]
-
Aitken, R. A., et al. (2017). Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1667–1671. [Link]
-
Gomes, L. R., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. ResearchGate. [Link]
-
Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]
-
University of Glasgow. (n.d.). PLATON for Windows. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]
-
Kamenar, B. (2012). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY?. ResearchGate. [Link]
-
Elgemeie, G. H., et al. (2022). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 534–538. [Link]
-
Gomes, L. R., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules, 29(7), 1546. [Link]
-
Spek, A. L. (n.d.). PLATON INTRO. MIT. [Link]
-
Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]
-
Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]
-
Firdausiah, et al. (2020). Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Table 1. Crystal data and structure refinement for 1. The Royal Society of Chemistry. [Link]
-
Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. [Link]
Sources
- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinyl-4-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLATON [chem.gla.ac.uk]
- 7. platonsoft.nl [platonsoft.nl]
- 8. researchgate.net [researchgate.net]
- 9. ou.edu [ou.edu]
- 10. mdpi.com [mdpi.com]
- 11. Sci-Hub. Structures of hydrazones, (E)-2-(1,3-benzothiazolyl)-NHNCHAr, [Ar=4-(pyridin-2-yl)phenyl, pyrrol-2-yl, thien-2-yl and furan-2-yl]: Difference in conformations and intermolecular hydrogen bonding / Journal of Molecular Structure, 2013 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. iucrdata.iucr.org [iucrdata.iucr.org]
- 15. iucr.org [iucr.org]
- 16. iucr.org [iucr.org]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Benzothiazole Derivatives, Featuring 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
This guide provides a comparative analysis of the anticancer potential of various benzothiazole derivatives, with a special focus on the structural features of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. We will delve into the structure-activity relationships, mechanisms of action, and supporting experimental data for several potent compounds from this class, offering researchers and drug development professionals a comprehensive overview of this promising scaffold in oncology.
Introduction: The Benzothiazole Scaffold in Oncology
Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form various non-covalent interactions have made it a cornerstone in the design of pharmacologically active agents.[1][2] Benzothiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] In oncology, this scaffold is particularly significant, with derivatives being investigated as inhibitors of crucial biological targets like receptor tyrosine kinases (RTKs), topoisomerase, and the metalloenzyme carbonic anhydrase, which are often dysregulated in cancer.[1][4] The versatility of the benzothiazole nucleus, which allows for substitution at multiple positions, enables fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[4]
Spotlight: this compound
While extensive public data on the specific anticancer activity of this compound is limited, its structure provides a valuable framework for discussing key pharmacophoric features based on well-documented analogues.
Proposed Synthesis
A plausible synthetic route for this compound starts from the corresponding 2-amino-4-methoxybenzothiazole. A standard and effective method involves reacting the amino-benzothiazole precursor with hydrazine hydrate in the presence of hydrochloric acid and a high-boiling-point solvent like ethylene glycol, followed by refluxing.[5] This reaction facilitates the nucleophilic substitution at the C-2 position, replacing the amino group with the hydrazinyl moiety.
Structure-Activity Relationship (SAR) Analysis
The anticancer potential of this molecule can be inferred by dissecting its two primary structural motifs: the 2-hydrazinyl group and the 4-methoxy group .
-
The 2-Hydrazinyl/Hydrazone Moiety: The presence of a hydrazine or hydrazone bridge at the C-2 position of the benzothiazole ring is a well-established strategy for enhancing antitumor activity.[5] This moiety acts as a versatile linker, often connecting the benzothiazole core to another aromatic ring. This extension allows the molecule to occupy larger binding pockets in target enzymes. For instance, studies on 2-(benzylidene)-hydrazino derivatives have shown potent cytotoxicity. The compound (E)-N'-(4-hydroxy-3-methoxybenzylidene)-6-fluorobenzo[d]thiazol-2-yl-hydrazine (Compound 11 in section 3.1) demonstrated significant activity against HeLa and COS-7 cell lines, with IC50 values of 2.41 µM and 4.31 µM, respectively.[1][3] This highlights the critical role of the 2-hydrazinyl linker in conferring potent anticancer properties.
-
The 4-Methoxy Group: The influence of a methoxy group is highly dependent on its position on the benzothiazole ring or its substituents. Research on phenylacetamide benzothiazole derivatives indicated that the presence of an electron-donating methoxy group on the phenylacetamide tail decreased antiproliferative activity compared to electron-withdrawing groups like halogens or nitro groups.[6] Conversely, another study found that a methoxy group at the C-6 position of the benzothiazole ring, combined with a 2-hydrazone bridge, resulted in consistently strong antiproliferative effects across numerous cell lines.[5] The placement at the C-4 position, as in our spotlight compound, is less common in published high-potency analogues, suggesting its evaluation would provide novel SAR insights. It is plausible that its electron-donating nature could modulate the electronic properties of the entire ring system, thereby influencing target binding affinity.
Comparative Analysis of Alternative Benzothiazole Derivatives
To contextualize the potential of this compound, we will compare it with several well-characterized derivatives that have demonstrated significant anticancer activity.
Hydrazone Analogue: Compound 11
-
Structure: (E)-N'-(4-hydroxy-3-methoxybenzylidene)-6-fluorobenzo[d]thiazol-2-yl-hydrazine
-
Anticancer Profile: This compound showed potent activity against cervical cancer (HeLa) and kidney fibroblast (COS-7) cell lines, with IC50 values of 2.41 µM and 4.31 µM , respectively.[1][3]
-
Mechanism & Insights: The activity is attributed to the 2-(benzylidene)-hydrazino moiety. SAR studies on this series revealed that a 4-hydroxy group on the benzylidene ring was crucial for high potency; replacing it with a 4-methoxy group led to a decrease in activity.[1][3] This suggests that the hydrogen-bonding capability of the hydroxyl group may be critical for target interaction.
Chloro-Hydrazone Analogue: Compound 38
-
Structure: (E)-6-chloro-N'-(3-fluorobenzylidene)benzo[d]thiazol-2-yl-hydrazine
-
Anticancer Profile: Compound 38 exhibited remarkable, sub-micromolar activity against pancreatic adenocarcinoma (Capan-1) with an IC50 of 0.6 µM and non-small cell lung cancer (NCI-H460) with an IC50 of 0.9 µM .[5]
-
Mechanism & Insights: This molecule underscores the positive impact of electron-withdrawing groups on the benzothiazole ring. The chlorine at the C-6 position significantly enhances its anticancer efficacy. This highlights a key strategy for potency optimization within the 2-hydrazone-benzothiazole class.
Urea-Based Kinase Inhibitor: Compound 6b
-
Structure: A benzothiazole-urea derivative designed as a multi-kinase inhibitor.
-
Anticancer Profile: This compound is an exceptionally potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis, with an IC50 value of 0.014 µM (14 nM).[7] It also demonstrated low cytotoxicity against normal HEK-293 cells, suggesting a favorable selectivity profile.[7]
-
Mechanism & Insights: Compound 6b functions as a multi-target inhibitor, also showing activity against EGFR and c-Met.[7] The urea linker is a critical pharmacophore that mimics the hydrogen bonding patterns of ATP, allowing it to effectively block the kinase domain of these receptors. This class of compounds represents a shift from general cytotoxicity to targeted therapy.
Oxothiazolidine Derivative: Compound 53
-
Structure: A substituted chlorophenyl oxothiazolidine-based benzothiazole.
-
Anticancer Profile: This derivative was most effective against the HeLa cell line, with an IC50 value of 9.76 µM and inducing 96.8% inhibition.[1]
-
Mechanism & Insights: This compound features a different type of heterocyclic modification at the C-2 position. The oxothiazolidine ring contributes to the molecule's overall shape and electronic properties, enabling it to exert its cytotoxic effects, likely through mechanisms distinct from kinase inhibition or hydrazone-mediated interactions.
Head-to-Head Performance: A Data-Driven Comparison
The following table summarizes the in vitro anticancer activity of the discussed benzothiazole derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 11 | Hydrazone | HeLa (Cervical) | 2.41 | [1][3] |
| COS-7 (Kidney) | 4.31 | [1][3] | ||
| Compound 38 | Chloro-Hydrazone | Capan-1 (Pancreatic) | 0.6 | [5] |
| NCI-H460 (Lung) | 0.9 | [5] | ||
| Compound 6b | Urea-Kinase Inhibitor | VEGFR-2 (Enzyme Assay) | 0.014 | [7] |
| Compound 53 | Oxothiazolidine | HeLa (Cervical) | 9.76 | [1] |
Mechanistic Insights: How Benzothiazoles Exert Anticancer Effects
Benzothiazole derivatives achieve their anticancer effects through a variety of mechanisms, often dictated by the nature of the substituents on the core scaffold.[2]
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many potent benzothiazoles, particularly urea-based derivatives like Compound 6b, are designed to target the ATP-binding site of RTKs such as VEGFR-2, EGFR, and c-Met.[7][8] These receptors are critical for signaling pathways that control cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). By blocking these kinases, the compounds effectively cut off the tumor's growth and survival signals.[7][9]
-
Inhibition of Carbonic Anhydrase (CA): Certain benzothiazole derivatives act as potent inhibitors of tumor-associated carbonic anhydrase isoforms, specifically CA IX and CA XII.[1][10][11] These enzymes are overexpressed in hypoxic (low-oxygen) tumors and help maintain the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[2] Inhibition of these CAs can disrupt pH regulation, leading to cancer cell death.
-
Induction of Apoptosis: Many cytotoxic benzothiazoles ultimately trigger programmed cell death, or apoptosis. This can be a downstream effect of other mechanisms, such as kinase inhibition, or a more direct effect. For example, some heterocyclic hydrazone complexes have been shown to increase intracellular reactive oxygen species (ROS), which damages cellular components and initiates the mitochondrial signaling pathway for apoptosis.[12]
Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by a benzothiazole-based inhibitor.
Caption: Inhibition of VEGFR-2 signaling by a benzothiazole derivative.
Experimental Protocols
The evaluation of a compound's anticancer activity is a multi-step process. A foundational experiment is the in vitro cytotoxicity assay, which measures a compound's ability to kill cancer cells or inhibit their growth. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Cytotoxicity Assay
This protocol provides a self-validating system to determine the concentration of a compound that inhibits 50% of cell growth (IC50).
Causality and Rationale: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan, we can quantify cell viability after exposure to the test compound.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, MCF-7) to ~80% confluency in an appropriate growth medium.
-
Trypsinize, count, and resuspend the cells to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzothiazole test compound in DMSO.
-
Perform serial dilutions of the stock solution in the growth medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The benzothiazole scaffold remains a highly productive platform for the development of novel anticancer agents. This guide highlights that while the core structure is important, the nature and position of its substituents are the ultimate determinants of potency and mechanism of action.
-
Key Findings: The comparison reveals that 2-hydrazone derivatives are a potent class of cytotoxic agents, with efficacy being significantly enhanced by electron-withdrawing groups on the benzothiazole ring (e.g., Compound 38 ). Furthermore, the incorporation of a urea linker can transform the scaffold into a highly potent and selective kinase inhibitor, capable of nanomolar activity against targets like VEGFR-2 (e.g., Compound 6b ).
-
Future Outlook: The specific compound, This compound , remains an intriguing candidate for synthesis and evaluation. Based on the available SAR data, the 2-hydrazinyl group is predicted to confer bioactivity. However, the effect of the 4-methoxy group is less certain and warrants investigation. Future studies should focus on synthesizing this compound and its derivatives, evaluating their cytotoxicity against a broad panel of cancer cell lines, and elucidating their precise mechanism of action. Such research would provide valuable data to further refine the design of next-generation benzothiazole-based cancer therapeutics.
References
-
Ansari, K. F., & Lal, C. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1716-1742. [Link]
-
El-Gamal, M. I., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
-
Various Authors. (2023). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate. [Link]
-
Tahtaci, H., et al. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 28(21), 7401. [Link]
-
Yurttaş, L., & Kaplancıklı, Z. A. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(10), 2652. [Link]
-
Ansari, K. F., & Lal, C. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1716–1742. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2413–2425. [Link]
-
Various Authors. (2022). Synthesis, Molecular Docking and Biological Evaluation of 2-(2-hydrazinyl)thiazoles as Potential Antioxidant, Anti-inflammatory and Anticancer Agent. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online. [Link]
-
Various Authors. (2023). Schematic representation of structure–activity relationship for the 27–46 series. ResearchGate. [Link]
-
El-Adl, K., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online. [Link]
-
Kumar, A., et al. (2022). Syntheses, Molecular Docking and Biological Evaluation of 2-(2- hydrazinyl)thiazoles as Potential Antioxidant, Anti-Inflammatory and Significant Anticancer Agents. Bentham Science. [Link]
-
Sisinna, E., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4833. [Link]
-
El-Adl, K., et al. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. ResearchGate. [Link]
-
Nasir, S. H., et al. (2023). Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. Open Access Research Journal of Biology and Pharmacy. [Link]
-
Various Authors. (2023). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. ResearchGate. [Link]
-
El-Damasy, D. A., et al. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. European Journal of Medicinal Chemistry, 230, 114112. [Link]
-
Wang, Y., et al. (2019). Synthesis and biological evaluation of heterocyclic hydrazone transition metal complexes as potential anticancer agents. RSC Advances, 9(1), 22-30. [Link]
-
Various Authors. (2023). Structure–activity relationship of compound 4. ResearchGate. [Link]
-
Gökçe, M., et al. (2003). Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1][5][13]thiadiazole-5-carbohydrazide. European Journal of Medicinal Chemistry, 38(6), 621-627. [Link]
-
Ansari, K. F., & Lal, C. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]
-
Eldehna, W. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and biological evaluation of heterocyclic hydrazone transition metal complexes as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
To researchers, scientists, and drug development professionals, the benzothiazole core is a familiar and promising scaffold. This bicyclic heterocyclic system is a cornerstone in medicinal chemistry, featured in a range of clinically approved drugs and investigational compounds. Its rigid structure and ability to participate in various non-covalent interactions make it an excellent pharmacophore for engaging with biological targets. The derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
This guide focuses on a specific, yet highly promising subset: derivatives of 2-hydrazinyl-4-methoxy-1,3-benzothiazole. The introduction of a hydrazinyl group at the 2-position provides a versatile synthetic handle for creating a library of hydrazone derivatives. The 4-methoxy group, an electron-donating substituent on the benzene ring, can subtly modulate the electronic properties and metabolic stability of the entire molecule, influencing its biological activity.
Herein, we will dissect the structure-activity relationship (SAR) of these derivatives, primarily focusing on their anticancer and antimicrobial potential. We will explore how structural modifications impact biological activity, present comparative data from relevant studies, and provide detailed experimental protocols to empower your own research endeavors. While direct and extensive research on the 4-methoxy isomer is still emerging, we will draw authoritative comparisons from the closely related and well-studied 6-methoxy isomer to elucidate the probable SAR landscape.[3]
Synthetic Strategy: From Precursor to Bioactive Derivatives
The journey from the basic benzothiazole core to a diverse library of bioactive hydrazone derivatives follows a logical and well-established synthetic pathway. Understanding this process is crucial for designing and synthesizing novel compounds for screening.
Workflow for the Synthesis of this compound Hydrazone Derivatives
Caption: Synthetic and evaluation workflow for this compound derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents. The following analysis, primarily drawing insights from studies on the analogous 6-methoxy derivatives, delineates key structural features that govern their anticancer and antimicrobial efficacy.[3]
Anticancer Activity: Key Structural Determinants
The anticancer potential of these compounds is significantly influenced by the substituents on the phenyl ring introduced via the hydrazone linkage.
-
Substitution on the Benzothiazole Ring: The presence of a methoxy group at either the 4- or 6-position generally confers potent anticancer activity.[3] For instance, derivatives of 6-methoxy-2-hydrazinylbenzothiazole have demonstrated strong antiproliferative effects across various cancer cell lines, with IC50 values in the low micromolar range.[3] It is reasonable to extrapolate that the 4-methoxy isomers will exhibit a similar potency.
-
Substituents on the Phenyl Ring of the Hydrazone Moiety:
-
Electron-Donating Groups: The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring of the hydrazone moiety can enhance anticancer activity. The position of these groups is also critical. For example, a 4-hydroxy-3-methoxy substitution on the benzylidene moiety has been shown to remarkably enhance antitumor potential.
-
Electron-Withdrawing Groups: Halogen substituents, particularly fluorine and chlorine, on the phenyl ring can lead to highly potent compounds. For instance, a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative displayed remarkable activity against pancreatic and non-small cell lung cancer cell lines.[3]
-
Steric Factors: The size and position of substituents can influence how the molecule fits into the binding pocket of its biological target.
-
General SAR for Anticancer Activity
Caption: Key SAR trends for the anticancer activity of this compound hydrazones.
Antimicrobial Activity: Emerging Trends
While the primary focus has been on anticancer activity, these derivatives also exhibit notable antimicrobial properties.
-
Gram-Positive vs. Gram-Negative Bacteria: Some derivatives show selective activity. For example, certain 2-hydrazone-bridged benzothiazoles have demonstrated selective antibacterial action against Pseudomonas aeruginosa.[3]
-
Influence of Substituents: The presence of specific substituents can enhance antibacterial and antifungal activity. For instance, the introduction of an 8-hydroxyquinoline moiety has been shown to improve antibacterial action.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the anticancer activity of selected 2-hydrazinyl-6-methoxy-1,3-benzothiazole derivatives against a panel of human cancer cell lines. This data serves as a strong proxy for the expected performance of the 4-methoxy isomers.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Selected 2-Hydrazinyl-6-methoxy-1,3-benzothiazole Hydrazone Derivatives [3]
| Compound ID | R (Substituent on Phenyl Ring) | Capan-1 (Pancreatic) | NCI-H460 (Lung) | HeLa (Cervical) | A549 (Lung) |
| 45a | 3-Methoxy | 1.3 | 2.1 | 3.5 | 4.2 |
| 45b | 3-Fluoro | 1.5 | 2.5 | 3.9 | 4.8 |
| 46a | 4-(N,N-diethylamino)ethoxy | 2.8 | 3.4 | 5.1 | 6.3 |
| Etoposide | Reference Drug | 1.8 | 2.3 | 2.9 | 3.5 |
Data is representative and compiled from cited literature.[3] The specific compound numbering is from the source publication.
Experimental Protocols: A Practical Guide
Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-hydrazinylbenzothiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-aminobenzothiazole (1 equivalent).
-
Addition of Reagents: Add ethylene glycol as the solvent, followed by hydrazine hydrate (10-20 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
General Procedure for the Synthesis of Hydrazone Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Aldehyde/Ketone: Add the desired substituted aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure. Filter the solid product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Step-by-step workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Protocol
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum concentration.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel anticancer and antimicrobial agents. The structure-activity relationships, largely inferred from the closely related 6-methoxy derivatives, indicate that strategic modifications to the phenyl ring of the hydrazone moiety can lead to highly potent compounds. Electron-donating groups and halogens are particularly noteworthy for enhancing anticancer activity.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound derivatives to confirm and refine the SAR presented here. A direct comparison with the 6-methoxy isomers would provide valuable insights into the influence of the methoxy group's position on biological activity. Furthermore, mechanistic studies are warranted to elucidate the specific cellular targets and pathways through which these compounds exert their therapeutic effects. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these exciting and important investigations.
References
-
Hranjec, M., et al. (2022). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 27(21), 7483. Available at: [Link]
-
Gabr, Y., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-25. Available at: [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Gurdal, E. E., et al. (2015). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 20(7), 12894-12913. Available at: [Link]
-
Nehra, B., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135248. Available at: [Link]
-
Nogueira, T. C. M., et al. (2014). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. European Journal of Medicinal Chemistry, 86, 459-467. Available at: [Link]
-
Patel, N. B., & Shaikh, F. M. (2010). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 3(4), 255-261. Available at: [Link]
-
Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. Journal of Physics: Conference Series, 1853, 012007. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
-
Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 604-629. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. M43-A. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Available at: [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
-
Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. Available at: [Link]
-
Hranjec, M., et al. (2022). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Organic Chemistry: Current Research, 11(S1), 001. Available at: [Link]
-
Sharma, D., et al. (2021). Benzothiazole derivatives as antibacterial agents via DNA gyrase inhibition. Bioorganic Chemistry, 115, 105221. Available at: [Link]
Sources
A Comparative Guide to the Validation of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the microtubule network remains a pivotal target. Its dynamic instability is fundamental to cell division, making it a prime vulnerability in rapidly proliferating cancer cells. A diverse armamentarium of microtubule-targeting agents has been developed, broadly classified by their binding sites on the αβ-tubulin heterodimer—the colchicine, vinca, and taxane sites. This guide focuses on an emerging class of small molecules: 2-Hydrazinyl-4-methoxy-1,3-benzothiazole derivatives , which have shown promise as inhibitors of tubulin polymerization.
This document serves as a technical manual for researchers and drug development professionals, providing a framework for the validation of these compounds. It offers a comparative analysis against established tubulin inhibitors, detailed experimental protocols for their characterization, and insights into their potential mechanism of action.
The Rationale for Targeting Tubulin with Benzothiazole Scaffolds
The benzothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anticancer properties.[1][2] When derivatized with a hydrazinyl or hydrazone moiety at the 2-position, these compounds have demonstrated potent cytotoxic effects in various cancer cell lines.[3][4] The addition of a methoxy group at the 4-position of the benzothiazole ring is hypothesized to enhance binding affinity to the tubulin protein, a key factor in their mechanism of action.
While extensive data on the specific this compound scaffold is still emerging, studies on structurally related compounds, such as 2-hydrazone-bridged benzothiazoles and other methoxy-substituted derivatives, have shown that they can induce cancer cell death by inhibiting tubulin polymerization.[3][5] These findings provide a strong rationale for the thorough investigation and validation of this particular chemical series.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound derivatives are believed to exert their anticancer effects by disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to a cascade of cellular events culminating in apoptosis. The proposed mechanism is as follows:
-
Binding to the Colchicine Site: Molecular docking studies on similar benzothiazole derivatives suggest that these compounds likely bind to the colchicine binding site on β-tubulin.[6][7] This binding event is a critical first step in their inhibitory action.
-
Inhibition of Polymerization: By occupying the colchicine site, the benzothiazole derivative prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule polymer. This leads to a net decrease in the rate of microtubule polymerization.
-
Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization disrupts the delicate balance between microtubule growth and shrinkage, which is essential for the proper formation and function of the mitotic spindle.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[8]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancerous cells.
Figure 1: Proposed mechanism of action for this compound derivatives.
Comparative Efficacy: Benchmarking Against Standard Tubulin Inhibitors
A crucial step in the validation of any new drug candidate is to benchmark its performance against existing standards. In the realm of tubulin inhibitors, the primary comparators are colchicine, vinca alkaloids (e.g., vinblastine), and taxanes (e.g., paclitaxel). While direct comparative studies for the specific this compound scaffold are limited, we can extrapolate from data on related benzothiazole derivatives to provide an illustrative comparison.
| Compound Class | Binding Site | Mechanism of Action | Representative IC50 (Tubulin Polymerization) | Representative IC50 (Cytotoxicity) | Key Limitations |
| This compound Derivatives (Hypothesized) | Colchicine | Inhibits Polymerization | 1 - 10 µM | 0.1 - 5 µM | Data emerging; potential for multidrug resistance circumvention. |
| Colchicine | Colchicine | Inhibits Polymerization | ~10.6 µM[9] | 37 nM (SKOV-3)[8] | High toxicity, narrow therapeutic index. |
| Vinca Alkaloids (e.g., Vinblastine) | Vinca | Inhibits Polymerization | ~1 µM | 1 - 10 nM | Neurotoxicity, myelosuppression. |
| Taxanes (e.g., Paclitaxel) | Taxane | Stabilizes Microtubules | N/A (Promotes Polymerization) | 1 - 10 nM | Myelosuppression, neurotoxicity, hypersensitivity reactions. |
Note: The IC50 values presented are illustrative and can vary significantly depending on the specific derivative, cell line, and assay conditions. The data for the benzothiazole derivatives are based on published values for structurally similar compounds.[5][6][9]
Experimental Validation Protocols
To rigorously validate the potential of this compound derivatives as tubulin polymerization inhibitors, a series of well-defined experiments are essential. The following section provides detailed, step-by-step protocols for key assays.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>97% pure) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Keep on ice.
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Prepare serial dilutions of the test compound and control inhibitors (e.g., colchicine at a final concentration of 10 µM) in G-PEM buffer.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
In a separate pre-chilled 96-well plate on ice, add 10 µL of the compound dilutions (or DMSO vehicle control) to triplicate wells.
-
Add 90 µL of the cold tubulin solution to each well, ensuring thorough mixing.
-
Immediately transfer the plate to a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
-
Figure 2: Workflow for the in vitro tubulin polymerization assay.
Cell-Based Cytotoxicity Assay
This assay determines the concentration of the compound required to inhibit the growth of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative and a positive control (e.g., doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions (or DMSO vehicle control) and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of cell viability as a function of compound concentration and determine the IC50 value.
-
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the direct visualization of the effects of the compound on the microtubule cytoskeleton within cancer cells.
Protocol:
-
Cell Treatment:
-
Grow cancer cells (e.g., HeLa) on glass coverslips in a 12-well plate.
-
Treat the cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a DMSO vehicle control and a positive control (e.g., 10 µM colchicine).
-
-
Immunostaining:
-
Fix the cells with ice-cold methanol at -20°C for 10 minutes.[3]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block non-specific binding with 3% bovine serum albumin (BSA) in PBS for 30 minutes.[3]
-
Incubate with a primary antibody against α-tubulin (e.g., clone DM1A) diluted in 1% BSA/PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the microtubule network and nuclei.
-
Analyze the images for changes in microtubule morphology, such as depolymerization, fragmentation, and disruption of the mitotic spindle.[1][3]
-
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, some general trends can be inferred from related compounds:
-
The Benzothiazole Core: This bicyclic system is crucial for the activity, likely providing the necessary scaffold for interaction with the tubulin protein.[2][10]
-
The 2-Hydrazinyl/Hydrazone Moiety: The group at the 2-position is critical for activity. The nitrogen atoms may participate in hydrogen bonding interactions within the colchicine binding pocket.[3]
-
The 4-Methoxy Group: Electron-donating groups like methoxy on the benzothiazole ring have been shown to enhance the anticancer activity of related compounds.[5] This is likely due to favorable electronic and steric interactions within the binding site.
-
Substitutions on the Hydrazinyl Group: The nature of the substituent on the terminal nitrogen of the hydrazinyl group can significantly impact potency. Aromatic or heteroaromatic rings often lead to increased activity.
Figure 3: Key structural features influencing the activity of 2-hydrazinyl-benzothiazole derivatives.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel tubulin polymerization inhibitors. The available data on related compounds suggest that this chemical class has the potential for potent anticancer activity.
Future research should focus on:
-
Synthesis and screening of a focused library of this compound derivatives to establish a clear SAR.
-
Direct, head-to-head comparative studies against standard tubulin inhibitors to accurately assess their relative potency and therapeutic potential.
-
Elucidation of the precise binding mode through co-crystallization studies with tubulin or advanced molecular modeling.
-
In vivo evaluation of the most promising candidates in preclinical cancer models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By following the validation framework and experimental protocols outlined in this guide, researchers can systematically evaluate the potential of these compounds and contribute to the development of the next generation of microtubule-targeting anticancer agents.
References
-
Abdel-Mohsen, H. T., et al. (2022). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Molecules, 27(21), 7293. [Link]
-
Al-Ostoot, F. H., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(15), 3494. [Link]
-
Bhat, U. G., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(16), 4995. [Link]
-
Chen, J., et al. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641. [Link]
-
El-Sayed, E. F., et al. (2025). Design, synthesis, radiolabeling, and mechanistic insights of hydrazinyl imidazolones as broad spectrum antitumor agents with potential carbonic anhydrase inhibition: In vitro, in vivo, and in silico studies. European Journal of Medicinal Chemistry, 118049. [Link]
-
Fu, D.-J., et al. (2020). Benzothiazole analogues 1∼3 and colchicine site tubulin inhibitors 4∼6 as anticancer agents. ResearchGate. [Link]
-
Hadfield, J. A., et al. (2003). Tubulin and microtubules as targets for anticancer drugs. Progress in Cell Cycle Research, 5, 309-325. [Link]
-
Kamal, A., et al. (2015). Methoxy substituted combretastatin–benzothiazole hybrids. Bioorganic & Medicinal Chemistry, 23(15), 4845-4856. [Link]
-
Kaur, R., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(4), 2125-2138. [Link]
-
Kumar, A., et al. (2024). Benzothiazole based potent apoptosis inducers. ResearchGate. [Link]
-
Kumar, D., et al. (2022). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Current Medicinal Chemistry, 29(30), 5038-5061. [Link]
-
Mohammed, I., et al. (2018). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 23(11), 2779. [Link]
-
Mphahlele, M. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 18(1), 341-349. [Link]
-
Park, H., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2636. [Link]
-
Petkova, Y., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 28(1), 291. [Link]
-
Sancineto, L., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(23), 7293. [Link]
-
Sharma, S., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Molecules, 26(16), 4994. [Link]
-
Singh, P., et al. (2018). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 15(4), 306-317. [Link]
-
Szafranski, K., et al. (2021). Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives. Scientific Reports, 11(1), 9033. [Link]
-
Tuszynski, J. A., et al. (2011). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research, 31(10), 3267-3275. [Link]
-
Vasileva, E. A., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 28(1), 291. [Link]
-
Yang, Y., et al. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]
-
Zając, K., et al. (2021). Novel Double-Modified Colchicine Derivatives Bearing 1,2,3-Triazole: Design, Synthesis, and Biological Activity Evaluation. ACS Omega, 6(50), 34653-34668. [Link]
-
Zhang, H., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Archiv der Pharmazie, 342(10), 577-586. [Link]
-
Zhang, X., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(17), 7373-7389. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 9. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Methoxy-Substituted Benzothiazoles: From Classical Condensations to Modern Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxy-substituted benzothiazole scaffold is a privileged motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds. The strategic placement of the methoxy group at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and versatile synthesis of these derivatives is of paramount importance for the drug discovery and development pipeline.
This comprehensive guide provides a comparative analysis of various synthetic routes to 4-methoxy-substituted benzothiazoles. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of classical methods, such as the Jacobson-Hugershoff condensation, alongside modern metal-catalyzed cross-coupling reactions and greener, one-pot methodologies. Each section includes detailed experimental protocols, mechanistic diagrams, and a critical evaluation of the strengths and limitations of each approach to empower researchers in selecting the optimal synthetic strategy for their specific needs.
I. Classical Approaches: The Enduring Legacy of Condensation Reactions
The traditional synthesis of the benzothiazole core predominantly relies on the condensation of a 2-aminothiophenol derivative with a suitable carbon electrophile. These methods, while established, often present challenges related to substrate availability and reaction conditions.
A. The Jacobson-Hugershoff Synthesis: Cyclization of Arylthioureas
The Jacobson-Hugershoff synthesis involves the cyclization of an N-arylthiourea. For the synthesis of 2-amino-4-methoxybenzothiazole, this would typically involve the treatment of a 3-methoxyphenylthiourea with an oxidizing agent, such as bromine, in an inert solvent.
Reaction Mechanism: The reaction proceeds through an electrophilic attack of bromine on the sulfur atom, followed by an intramolecular electrophilic substitution on the electron-rich aromatic ring. The methoxy group at the meta-position to the thiourea moiety directs the cyclization to the ortho position.
A Comparative Guide to the Antimicrobial Spectrum of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in the scientific community. Among these, the benzothiazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a broad range of biological activities. This guide provides an in-depth assessment of the antimicrobial spectrum of a specific, promising class of these compounds: 2-hydrazinyl-4-methoxy-1,3-benzothiazole derivatives. We will delve into a comparative analysis of their performance against various pathogens, supported by experimental data, and provide detailed methodologies to facilitate further research.
The strategic incorporation of a hydrazinyl group at the 2-position of the benzothiazole ring system creates a versatile synthetic intermediate. This moiety allows for the facile generation of a wide array of hydrazone derivatives, which are well-documented for their significant biological activities, including antimicrobial effects. Furthermore, the presence of a methoxy group at the 4-position can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile.
Comparative Antimicrobial Performance
The antimicrobial efficacy of this compound derivatives is best understood through a comparative analysis of their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria and fungi. While a comprehensive dataset for a homologous series of this compound derivatives is not available in a single study, we can synthesize findings from various studies on structurally related compounds to build a strong inferential case for their potential.
For context, the core benzothiazole structure itself has been shown to exhibit antifungal properties. For instance, benzothiazole has demonstrated 100% inhibition of the mango anthracnose pathogen Colletotrichum gloeosporioides at a concentration of 75 ppm in a paper disc assay[1]. The derivatization of the benzothiazole scaffold often leads to enhanced and more specific antimicrobial activity.
Table 1: Comparative Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
|---|---|---|---|---|---|
| Related Hydrazinyl Thiazole (4b) | - | 3.9 | 3.9 | - | [2] |
| Related Hydrazinyl Thiazole (4a) | - | 125 | 125 | - | [2] |
| 6-Nitro-benzothiazole-2-yl-hydrazone (Z2) | - | - | - | ~1.8 (0.0069 µmol/ml) | [3] |
| 6-Methoxy-benzothiazole Derivative (BTC-j) | 12.5 | 6.25 | 3.125 | 6.25 | [3] |
| Ampicillin (Standard) | - | - | - | - | [4] |
| Ciprofloxacin (Standard) | - | - | - | - | |
Note: Data for a complete series of this compound derivatives is not available. The table presents data from closely related structures to infer potential activity. The conversion of µmol/ml to µg/ml depends on the molecular weight of the specific compound.
From the data on related compounds, we can observe that hydrazinyl-thiazole derivatives exhibit potent antibacterial activity, with MIC values as low as 3.9 µg/mL against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria[2]. The introduction of a methoxy group on the benzothiazole ring, as seen in compound BTC-j, also results in significant antibacterial activity across multiple strains[3].
Table 2: Comparative Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
|---|---|---|---|---|
| Methoxy-benzothiazole (K-05, K-06) | - | Potent Activity | - | [5] |
| Benzothiazole Derivative (6m) | Good Activity | - | Higher than Fluconazole | [6] |
| Griseofulvin (Standard) | - | Standard | - | [5] |
| Fluconazole (Standard) | - | - | Standard |[6] |
Note: "Potent Activity" and "Good Activity" are as described in the source and specific MIC values were not provided in the abstract.
In the realm of antifungal activity, methoxy-substituted benzothiazoles have demonstrated potent inhibition of Aspergillus niger[5]. Furthermore, other benzothiazole derivatives have shown a broad antifungal spectrum, with some compounds exhibiting greater potency than the standard drug fluconazole against Cryptococcus neoformans and Candida glabrata[6].
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzothiazole derivatives is intricately linked to their chemical structure. The hydrazinyl group at the C2 position serves as a critical pharmacophore, often cyclized with various reagents to form hydrazones, pyrazoles, or other heterocyclic systems, which can significantly enhance antimicrobial potency. The nature of the substituent on the hydrazone's imine carbon plays a crucial role in determining the spectrum and potency of activity.
The methoxy group at the C4 position is also expected to influence the biological activity. Its electron-donating nature can modulate the electronic properties of the benzothiazole ring system, which may be crucial for interaction with biological targets. Additionally, the methoxy group can affect the lipophilicity of the molecule, influencing its ability to penetrate microbial cell membranes.
Caption: Structure-Activity Relationship of this compound Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for these assays[7]. Below are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) of synthetic compounds like this compound derivatives.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium[8][9].
Materials:
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds and standard drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth to achieve a range of desired concentrations[10].
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[8][9]. This can be assessed visually or by using a microplate reader to measure absorbance.
Caption: Workflow for Broth Microdilution MIC Assay.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test compounds and standard drugs
-
Sterile cork borer
-
Microbial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Prepare MHA plates and allow them to solidify.
-
Inoculation: Aseptically swab the entire surface of the agar with a standardized microbial suspension[11].
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume of the test compound solution at a known concentration into each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The available evidence strongly suggests that this compound derivatives represent a promising class of compounds for the development of new antimicrobial agents. The benzothiazole scaffold, combined with the synthetically versatile hydrazinyl group and the modulating effect of the methoxy substituent, provides a rich chemical space for exploration. The data from related structures indicate the potential for potent and broad-spectrum antibacterial and antifungal activity. Further systematic studies focusing on a homologous series of these derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical development. The standardized protocols provided in this guide offer a robust framework for conducting such investigations.
References
-
Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Retrieved January 22, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
-
Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - RSC Publishing. (n.d.). Retrieved January 22, 2026, from [Link]
-
Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PMC - NIH. (2023, March 8). Retrieved January 22, 2026, from [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity | Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF - ResearchGate. (2025, June 28). Retrieved January 22, 2026, from [Link]
-
Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. (n.d.). Retrieved January 22, 2026, from [Link]
-
Full article: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - Taylor & Francis Online. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
-
Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved January 22, 2026, from [Link]
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2025, December 15). Retrieved January 22, 2026, from [Link]
Sources
- 1. Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. fda.gov [fda.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. apec.org [apec.org]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Hydrazinyl-1,3-Benzothiazole Derivatives: Bridging the Efficacy Gap from Benchtop to Preclinical Models
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a promising class of heterocyclic compounds: 2-hydrazinyl-4-methoxy-1,3-benzothiazole derivatives and their related analogues. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data to explore the causality behind experimental design and critically evaluate the translational potential of these molecules from cell-based assays to whole-organism models.
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antidiabetic, antimicrobial, and antiepileptic properties.[1][2] The 2-hydrazinyl and 2-hydrazone substitutions, in particular, serve as versatile handles for creating extensive libraries of compounds with diverse pharmacological profiles.[3][4]
The addition of a methoxy group at the 4-position of the benzothiazole ring is of particular interest. This electron-donating group can significantly alter the molecule's electronic properties, potentially enhancing its binding affinity to biological targets and modifying its pharmacokinetic profile. While extensive in vitro studies, particularly in oncology, have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines, a critical gap exists in the literature regarding their efficacy and behavior in in vivo systems.[5][6]
This guide aims to synthesize the available data, juxtaposing the compelling in vitro evidence with the sparse but informative in vivo findings for related compounds. We will dissect the standard methodologies used to evaluate these molecules, providing not just protocols but the scientific reasoning behind them, thereby offering a comprehensive framework for future research in this area.
Synthetic Strategy: Building the Molecular Toolkit
The synthesis of 2-hydrazinyl-benzothiazole derivatives is typically a straightforward process, allowing for the generation of diverse chemical libraries for screening. The general approach involves the reaction of a substituted 2-aminothiophenol with a reagent to form the core, which is then functionalized. Hydrazone derivatives are subsequently formed by condensing the 2-hydrazinylbenzothiazole intermediate with various aldehydes or ketones.
This modular synthesis allows for systematic modifications at both the benzothiazole core (e.g., the 4-methoxy position) and the appended phenyl ring of the hydrazone, facilitating robust Structure-Activity Relationship (SAR) studies.
In Vitro Efficacy: Potent Activity in a Dish
The vast majority of research on this compound class has focused on its anticancer properties, demonstrating significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.
Antiproliferative Activity
Numerous studies have reported low micromolar to nanomolar IC50 values for 2-hydrazone-bridged benzothiazoles.[5] The substitution pattern plays a critical role in this activity. For instance, derivatives featuring a methoxy group at position 6 of the benzothiazole ring have shown consistently strong antiproliferative effects.[5] This highlights the importance of the electronic environment of the core heterocyclic system.
| Compound Class | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Hydrazone-Benzothiazole | 6-Chloro, 3'-Fluoro (Cpd 38) | Capan-1 (Pancreatic) | 0.6 | [5] |
| 2-Hydrazone-Benzothiazole | 6-Chloro, 3'-Fluoro (Cpd 38) | NCI-H460 (Lung) | 0.9 | [5] |
| 2-Hydrazone-Benzothiazole | 6-Methoxy, 3'-Methoxy | Multiple Lines | 1.3 - 12.8 | [5] |
| Semicarbazide-Benzothiazole | 2-Hydroxybenzylidene | Multiple Lines | 0.24 - 0.92 | [6] |
| Benzamide-Benzothiazole | Methoxybenzamide | Multiple Lines | 1.1 - 8.8 |
This table is a representative summary. For a comprehensive list of compounds and cell lines, please refer to the cited literature.
Mechanisms of Action
The anticancer activity of these compounds is not merely cytotoxic but is driven by specific molecular mechanisms, primarily the induction of apoptosis and the modulation of key signaling pathways.
-
Induction of Apoptosis: A hallmark of these compounds is their ability to trigger programmed cell death. This is often characterized by the disruption of the mitochondrial membrane potential and the activation of caspase cascades.[7]
-
Cell Cycle Arrest: Treatment with benzothiazole derivatives can lead to cell cycle arrest, frequently in the sub-G1 phase, which is indicative of an apoptotic cell population.[7]
-
Modulation of Signaling Pathways: Benzothiazole derivatives have been shown to downregulate the activity of critical cancer-related pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[7] Furthermore, some derivatives have been found to suppress the activation of the inflammation-inducing NF-κB signaling pathway.
Experimental Protocol: Cell Viability (MTT Assay)
Purpose: To quantitatively assess the cytotoxic or antiproliferative effect of a compound on a cell population.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[8][9]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[10][11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution.[8] Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.[10]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)
Purpose: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[12]
Methodology:
-
Cell Culture and Treatment: Seed and treat cells with the benzothiazole compounds as described in the MTT assay protocol.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Data Acquisition: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible.[14]
-
Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
-
The Translational Hurdle: From In Vitro Success to In Vivo Challenges
A promising IC50 value in a cell-based assay is only the first step. The transition from a controlled in vitro environment to a complex biological system often reveals significant challenges that can prevent a potent compound from becoming a viable drug candidate. This discrepancy is a major bottleneck in drug development.
Key Considerations:
-
Pharmacokinetics (ADME): The in vivo efficacy of a compound is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound may be highly active in vitro but show poor oral bioavailability, rapid metabolism into inactive forms, or an inability to reach the target tissue at a sufficient concentration.
-
Toxicity: Benzothiazole derivatives, while promising, are not without safety concerns. Studies have reported potential for genotoxicity, cytotoxicity, and endocrine disruption.[15][16] Acute toxicity can vary significantly between animal models, and chronic exposure may lead to adverse effects.[15] These toxicities are often not apparent in short-term in vitro assays.
-
Target Engagement: Demonstrating that a compound binds to its intended target in a complex cellular environment is difficult. Proving it does so within a whole organism, with competing interactions and physiological barriers, is even more challenging.
In Vivo Efficacy: An Incomplete but Instructive Picture
Direct in vivo studies evaluating the anticancer efficacy of 2-hydrazinyl-4-methoxy-benzothiazole derivatives are notably absent in the published literature. However, studies on related benzothiazole structures in other disease models confirm that this scaffold can be developed to be orally active and exert systemic effects.
-
Antidiabetic Activity: Certain 2-aminobenzothiazole derivatives, after demonstrating high affinity for the PPARγ receptor in silico, were tested in vivo in a rat model of Type 2 Diabetes. Oral administration over 4 weeks led to a significant reduction in blood glucose levels and an improved lipid profile.[1]
-
Antiepileptic Activity: A series of hydrazone derivatives bearing a benzothiazole moiety was screened in maximal electroshock seizure and subcutaneous pentylenetetrazole animal models. Several compounds provided significant protection against seizures at a dose of 30 mg/kg.[17]
-
Enterocyte-Specific MTP Inhibition: To minimize liver toxicity, a series of benzothiazole derivatives was optimized to have limited systemic bioavailability and act specifically on enterocytes. In a diet-induced obesity mouse model, oral administration of these compounds reduced food intake and body weight, and improved glucose homeostasis.[18]
These examples demonstrate that with appropriate chemical modification, benzothiazole derivatives can achieve favorable in vivo properties. The lack of in vivo anticancer data for the 2-hydrazinyl class represents a critical knowledge gap and a compelling area for future investigation.
Experimental Protocol: Subcutaneous Xenograft Tumor Model
Purpose: To evaluate the in vivo antitumor efficacy of a lead compound in a living organism.
Principle: This is the most common preclinical model for oncology research.[19] Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or NSG mice).[19] Once a palpable tumor forms, the mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
Methodology:
-
Animal Model: Use 6- to 10-week-old female immunocompromised mice (e.g., NSG mice). Allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]
-
Cell Preparation and Implantation: Harvest cancer cells that are in the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with an extracellular matrix like Matrigel. Inject approximately 1-2 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[20]
-
Tumor Growth Monitoring: Palpate the injection site regularly. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = 0.5 × length × width².[20]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice to treatment groups (e.g., n=8-10 mice per group). Groups typically include a vehicle control and one or more doses of the test compound. Administer treatment according to the desired schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight throughout the study. Body weight loss is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., Tumor Growth Inhibition, TGI %).
Mechanistic Deep Dive: Probing the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.[21] The finding that some benzothiazole derivatives can suppress this pathway is a significant lead for their mechanism of action.
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and activate gene transcription.[21][22]
Experimental Protocol: Western Blot for NF-κB Activation
Purpose: To assess the activation state of the NF-κB pathway by measuring the levels of key proteins (e.g., phosphorylated IκBα or nuclear p65).
Principle: Western blotting uses SDS-PAGE to separate proteins by size. The proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest. To assess NF-κB activation, one can measure the decrease in cytoplasmic IκBα or the increase of p65 in the nuclear fraction.[23]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as previously described. It is often useful to perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after stimulation with an activator like TNF-α, with or without pre-treatment with the benzothiazole compound.[22]
-
Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit to separate cytoplasmic and nuclear fractions to specifically assess p65 translocation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-phospho-IκBα, or anti-IκBα) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[24]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[24]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH for whole-cell lysates, or Histone H3 for nuclear fractions) to ensure equal protein loading.
Conclusion and Future Directions
Derivatives of the 2-hydrazinyl-1,3-benzothiazole scaffold are undeniably potent antiproliferative agents in vitro. They have been shown to induce apoptosis and modulate key oncogenic signaling pathways in a variety of cancer cell lines. The synthetic accessibility of these compounds makes them an attractive starting point for medicinal chemistry campaigns.
However, the critical translational step—demonstrating efficacy in an in vivo model—remains a significant and largely unaddressed gap in the literature for this specific compound class. The promising in vivo data from related benzothiazoles in other disease areas provide a strong rationale to pursue this work.
Future research should focus on:
-
Systematic SAR Studies: Synthesize and test a focused library of 2-hydrazinyl-4-methoxy-benzothiazole derivatives to optimize in vitro potency and identify candidates with drug-like properties.
-
Early ADME/Tox Profiling: Evaluate the most potent compounds in early-stage ADME (e.g., metabolic stability in liver microsomes) and toxicity (e.g., cytotoxicity against non-cancerous cell lines) assays.
-
Pharmacokinetic Studies: Determine the pharmacokinetic profile (bioavailability, half-life, etc.) of lead candidates in rodent models.
-
Xenograft Efficacy Studies: Advance the most promising candidates with favorable PK/PD profiles into subcutaneous xenograft models to validate their in vivo antitumor activity.
By systematically bridging the gap between the benchtop and preclinical models, the true therapeutic potential of these compelling molecules can be fully realized.
References
-
In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, In Vivo, and In Silico Studies of New Hydrazone Derivatives Bearing Benzothiazole Moiety as Antiepileptic Age. (n.d.). Connect Journals. Retrieved January 22, 2026, from [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2024). Frontiers. Retrieved January 22, 2026, from [Link]
-
Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). ScienceDirect. Retrieved January 22, 2026, from [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (n.d.). Anticancer Research. Retrieved January 22, 2026, from [Link]
-
Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Benzothiazole derivatives as anticancer agents. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
MTT (Assay protocol. (2023). Protocols.io. Retrieved January 22, 2026, from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. (n.d.). Bio-Techne. Retrieved January 22, 2026, from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved January 22, 2026, from [Link]
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). PubMed. Retrieved January 22, 2026, from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). Retrieved January 22, 2026, from [Link]
-
Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]
- 5. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. texaschildrens.org [texaschildrens.org]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 16. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. connectjournals.com [connectjournals.com]
- 18. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
A Comparative Guide to the Biological Activity of E/Z Isomers of Benzothiazole Hydrazones
In the landscape of medicinal chemistry, the benzothiazole hydrazone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The efficacy of these compounds is not solely dictated by the nature and substitution pattern of their aromatic rings, but also by the spatial arrangement of atoms around the C=N double bond of the hydrazone moiety. This geometric isomerism, designated as E (entgegen) and Z (zusammen), can profoundly influence the molecule's interaction with biological targets, leading to significant differences in their pharmacological profiles.
This guide provides a comprehensive comparison of the biological activities of E and Z isomers of benzothiazole hydrazones, underpinned by experimental data and established protocols. We will delve into the synthetic strategies, isomer separation and characterization, and a comparative analysis of their biological activities, offering insights into the structure-activity relationships that govern their therapeutic potential.
The Significance of E/Z Isomerism in Benzothiazole Hydrazones
The hydrazone group (-C=N-NH-) can exist in two geometric forms, the E and Z isomers, arising from the restricted rotation around the carbon-nitrogen double bond. The different spatial orientation of the substituents on the imine carbon and nitrogen atoms in these isomers can lead to distinct physicochemical properties, such as polarity, solubility, and crystal packing. Consequently, these differences can translate into varied biological activities, as the specific geometry of a molecule is often critical for its binding affinity and efficacy at a biological target.[4]
Generally, the E isomer of hydrazones is thermodynamically more stable and is often the predominantly synthesized form.[5] However, this does not inherently mean it is the more biologically active isomer. The less stable Z isomer may possess a conformation that is more complementary to the binding site of a particular enzyme or receptor, leading to enhanced activity.
Synthesis and Separation of E/Z Isomers
The synthesis of benzothiazole hydrazones typically involves the condensation reaction between a 2-hydrazinylbenzothiazole derivative and an appropriate aldehyde or ketone.[2] This reaction often yields the more stable E isomer as the major product.
General Synthesis Protocol for (E)-Benzothiazole Hydrazones
This protocol describes a general method for synthesizing (E)-benzothiazole hydrazones, which are frequently reported in the literature for their biological activities.
Materials:
-
2-Hydrazinylbenzothiazole derivative
-
Substituted aldehyde or ketone
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve the 2-hydrazinylbenzothiazole derivative (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the substituted aldehyde or ketone (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure (E)-isomer.
Causality Behind Experimental Choices: The use of an acidic catalyst like glacial acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the hydrazine nitrogen. Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
Separation and Characterization of E/Z Isomers
The separation of E and Z isomers can be challenging due to their potential for interconversion.[6] However, techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed for their separation.[7] The structural confirmation of the separated isomers is crucial and is typically achieved through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for differentiating E and Z isomers. In the NOESY spectrum of the E isomer, a cross-peak is observed between the imine proton and the ortho-protons of the phenyl ring attached to the imine carbon, which is absent in the Z isomer.[8]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the stereochemistry of the isomers.
Caption: Workflow for the synthesis and separation of E/Z isomers of benzothiazole hydrazones.
Comparative Biological Activity
The spatial arrangement of the E and Z isomers can lead to significant differences in their biological activities. Below is a comparative analysis based on available experimental data.
Antimicrobial Activity
Direct comparative studies on the antimicrobial activity of E and Z isomers of hydrazones are limited. However, a study on hydrazones derived from methyl 4-phenylpicolinimidate revealed that the Z isomer exhibited significant activity against Gram-positive bacteria, while the corresponding E isomer was less active.[4] This suggests that for certain bacterial targets, the Z configuration may be more favorable for binding and inhibition.
| Isomer | Target | Activity | Reference |
| Z-isomer | Gram-positive bacteria | Significant activity | [4] |
| E-isomer | Gram-positive bacteria | Less active | [4] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Stock solutions of E and Z isomers in a suitable solvent (e.g., DMSO).
-
Positive control (standard antibiotic) and negative control (broth with solvent).
Procedure:
-
Prepare serial two-fold dilutions of the E and Z isomer stock solutions in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity
The majority of studies on the anticancer activity of benzothiazole hydrazones have focused on the more readily synthesized (E)-isomers.[2][8] Several (E)-benzothiazole hydrazones have demonstrated potent cytotoxic effects against various cancer cell lines.[8][10] For instance, certain (E)-2-benzothiazole hydrazones have shown significant in vitro antiproliferative activity against leukemia (HL-60), breast cancer (MDAMB-435), and colon cancer (HCT-8) cell lines.[8]
A direct comparative study with the corresponding (Z)-isomers is notably absent in the current literature. This represents a significant knowledge gap, as it is plausible that the (Z)-isomer of a highly active (E)-compound could exhibit even greater potency or a different spectrum of activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]
Materials:
-
Cancer cell lines.
-
Complete cell culture medium.
-
96-well plates.
-
Stock solutions of E and Z isomers in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the E and Z isomers and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A potential mechanism of action for the anticancer activity of benzothiazole hydrazones.
Anti-inflammatory Activity
Hydrazones, in general, are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3][14][15] The COX enzymes (COX-1 and COX-2) are key mediators of inflammation.[16][17][18] Similar to the anticancer studies, research on the anti-inflammatory activity of benzothiazole hydrazones has predominantly focused on the (E)-isomers.
There is a clear need for studies that directly compare the COX inhibitory activity of both E and Z isomers of benzothiazole hydrazones to elucidate which configuration is more effective for this therapeutic application.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[16][19]
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
A colorimetric or fluorometric probe to detect prostaglandin production.
-
Stock solutions of E and Z isomers in DMSO.
-
Positive control (e.g., indomethacin or celecoxib).
Procedure:
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound (E or Z isomer) at various concentrations.
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
After a specific incubation time, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of COX inhibition and determine the IC50 value for each isomer against both COX-1 and COX-2.
Conclusion and Future Perspectives
The stereochemistry of the C=N double bond in benzothiazole hydrazones plays a critical role in their biological activity. While the (E)-isomer is more commonly synthesized and studied, emerging evidence suggests that the (Z)-isomer may exhibit superior activity in certain contexts, such as the antimicrobial activity against Gram-positive bacteria.
A significant gap in the current research is the lack of direct comparative studies on the anticancer and anti-inflammatory activities of purified E and Z isomers of the same benzothiazole hydrazone derivatives. Such studies are essential for a comprehensive understanding of their structure-activity relationships and for guiding the rational design of more potent and selective therapeutic agents.
Future research should focus on:
-
Developing efficient synthetic and separation methods to obtain pure E and Z isomers of a variety of benzothiazole hydrazones.
-
Conducting head-to-head comparisons of the biological activities of these isomers in a range of assays.
-
Utilizing computational modeling and structural biology techniques to understand the molecular basis for the differential activities of the E and Z isomers.
By addressing these research questions, the full therapeutic potential of benzothiazole hydrazones can be unlocked, paving the way for the development of novel and effective drugs.
References
-
Osmaniye, D., Levent, S., Karaduman, B. A., Ilgin, S., Özkay, Y., & Kaplancikli, Z. A. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules (Basel, Switzerland), 23(5), 1054. [Link]
-
Nogueira, A. F., Azevedo, E. C., Ferreira, V. F., de Araújo, A. J., dos Santos, E. A., Pessoa, C., Costa-Lotufo, L. V., Montenegro, R. C., de Moraes, M. O., & Vasconcelos, T. R. A. (2014). Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. European journal of medicinal chemistry, 86, 125–131. [Link]
-
(This reference is not explicitly cited in the text but provides relevant background on the synthesis and anticancer activity of benzothiazole hydrazones). [Link]
-
Thanh, H. T., Hieu, N. T., Thao, T. P., Tang, P. D., & Hoan, D. Q. (2024). DESIGN, SYNTHESIS, STRUCTURE AND ANTICANCER OF SOME HYDRAZIDE – HYDRAZONES CONTAINING BENZOTHIAZOLE. VNU Journal of Science: Natural Sciences and Technology, 40(1). [Link]
-
Souria, B., & Lakhdar, B. (2023). Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. AIJR Proceedings, 1-10. [Link]
-
Osmaniye, D., Levent, S., Karaduman, B. A., Ilgin, S., Özkay, Y., & Kaplancikli, Z. A. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules (Basel, Switzerland), 23(5), 1054. [Link]
-
Nogueira, A. F., Azevedo, E. C., Ferreira, V. F., de Araújo, A. J., dos Santos, E. A., Pessoa, C., Costa-Lotufo, L. V., Montenegro, R. C., de Moraes, M. O., & Vasconcelos, T. R. A. (2010). Synthesis and Antitumor Evaluation of (E)-2-Benzothiazole Hydrazones. Letters in Drug Design & Discovery, 7(8), 551-555. [Link]
-
Aziz, M. T., & Alshehri, M. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50846. [Link]
-
(This reference provides a discussion on the separation of E/Z isomers). [Link]
-
Jasiewicz, B., Warżajtis, B., Rychlewska, U., & Mielcarek, J. (2023). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. International journal of molecular sciences, 24(23), 16804. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144. [Link]
-
Sharma, S., Sharma, P. K., & Kumar, N. (2017). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of drug delivery, 2017, 9328087. [Link]
-
Glamočlija, J., Stojković, D., Soković, M., Ćirić, A., & Nikolić, M. (2015). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules (Basel, Switzerland), 20(11), 20588–20601. [Link]
-
Ballo, N., Traoré, N., Sanogo, R., & N'golo, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 33-41. [Link]
-
Singh, R. P., & Singh, P. (2015). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry - Section B, 54B(5), 658-665. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]
-
(This reference provides a review on the anti-inflammatory profile of hydrazones). [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Pharmacy & Pharmaceutical Sciences, 17(1), 84-93. [Link]
-
(This reference provides a protocol for antibacterial screening). [Link]
-
(This reference provides a review on the anti-inflammatory potential of hydrazones). [Link]
-
(This reference provides information on in vitro COX-2 inhibitory activity). [Link]
-
(This reference provides MTT assay protocols). [Link]
-
(This reference provides information on in-vitro inhibition of cyclooxygenases). [Link]
Sources
- 1. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DESIGN, SYNTHESIS, STRUCTURE AND ANTICANCER OF SOME HYDRAZIDE – HYDRAZONES CONTAINING BENZOTHIAZOLE | Journal of Science Natural Science [hnuejs.edu.vn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. books.aijr.org [books.aijr.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzothiazole Hydrazones: Mechanochemical vs. Conventional Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzothiazole hydrazone scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities.[1] The synthesis of these valuable compounds has traditionally relied on solution-based methods. However, the principles of green chemistry are increasingly steering researchers towards more sustainable and efficient synthetic routes. This guide provides an in-depth, objective comparison between mechanochemical and conventional synthesis methodologies for preparing benzothiazole hydrazones, supported by experimental data and protocols.
The Rise of Mechanochemistry in Drug Discovery
Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a powerful tool in organic synthesis.[2][3] By minimizing or eliminating the need for bulk solvents, mechanochemical methods offer significant advantages in terms of environmental impact, safety, and often, reaction efficiency.[1][2][3] This is particularly relevant in the synthesis of pharmacologically active molecules like benzothiazole hydrazones, where cleaner and faster production methods are highly sought after.
Conventional synthesis, typically involving refluxing reactants in a suitable solvent, has been the established method for decades. While effective, these methods often suffer from drawbacks such as long reaction times, the use of potentially hazardous solvents, and energy-intensive heating.[4]
This guide will dissect the nuances of both approaches, providing you with the necessary data and insights to make informed decisions for your research and development endeavors.
Head-to-Head Comparison: Performance and Green Metrics
The most effective way to evaluate these two synthetic strategies is through a direct comparison of key performance indicators. The following table summarizes the typical outcomes for the synthesis of benzothiazole hydrazones via both mechanochemical and conventional routes.
| Parameter | Mechanochemical Synthesis | Conventional (Reflux) Synthesis | Rationale and Insights |
| Reaction Time | 1 - 6 hours[1] | 2 - 8 hours or longer | Mechanochemical grinding increases the surface area of reactants and provides intimate mixing, accelerating the reaction rate. The high energy input from milling can overcome activation barriers more efficiently than thermal energy in solution. |
| Product Yield | Good to Excellent (up to 99%)[4] | Fair to Excellent (30% - 90%+)[4] | The solvent-free nature of mechanochemistry can shift reaction equilibria towards the product side, especially in condensation reactions where a volatile byproduct like water is formed. This often leads to higher conversion and yields. |
| Solvent Usage | Solvent-free or minimal (Liquid-Assisted Grinding)[1] | Significant quantities of organic solvents (e.g., ethanol, methanol)[4] | This is the most significant advantage of the mechanochemical approach from a green chemistry perspective. It drastically reduces chemical waste and the environmental footprint of the synthesis. |
| Energy Consumption | Lower overall energy usage[1] | Higher energy consumption due to prolonged heating | While ball mills require electricity, the significantly shorter reaction times often result in a net energy saving compared to maintaining a reflux for several hours. |
| Work-up & Purification | Often simpler, direct isolation of the product | Typically requires filtration, solvent evaporation, and often column chromatography | In many mechanochemical reactions, the product is formed as a solid powder that can be used directly or with minimal purification, streamlining the overall process. |
| Environmental Impact | Significantly lower (lower E-factor)[1] | Higher due to solvent waste and energy use | The Environmental Factor (E-factor), which measures the mass of waste per unit of product, is generally much lower for mechanochemical syntheses.[1] |
The Chemistry Behind the Synthesis: A Mechanistic Overview
The formation of benzothiazole hydrazones from 2-hydrazinylbenzothiazole and an aldehyde is a classic condensation reaction. The core mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic hydrazone C=N bond.
While the fundamental reaction is the same, the way energy is supplied to overcome the activation energy barrier differs significantly between the two methods.
-
Conventional Synthesis: Thermal energy from heating the solvent provides the necessary energy for the molecules to react. The solvent also plays a role in solvating the reactants and intermediates.
-
Mechanochemical Synthesis: Mechanical energy in the form of grinding and milling directly breaks and forms chemical bonds. The absence of a solvent means the reaction occurs in the solid state, where the increased contact between reactant particles facilitates the reaction.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, here are detailed, step-by-step protocols for the synthesis of a representative benzothiazole hydrazone derivative using both mechanochemical and conventional methods.
Mechanochemical Synthesis of (E)-2-(2-(4-(diethylamino)benzylidene)hydrazinyl)benzo[d]thiazole
This protocol is adapted from a solvent-free mechanochemical synthesis of 2-hydrazone-bridged benzothiazoles.[1]
Materials:
-
2-Hydrazinylbenzo[d]thiazole
-
4-(diethylamino)benzaldehyde
-
Ball mill (e.g., IST-5000)
-
Stainless steel grinding jar and balls
Procedure:
-
Place 2-hydrazinylbenzo[d]thiazole (50 mg, 0.30 mmol) and 4-(diethylamino)benzaldehyde (53 mg, 0.30 mmol) into a stainless steel grinding jar.
-
Add two steel balls (7 mm diameter) to the jar.
-
Mill the mixture at a frequency of 27.5 Hz.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours.
-
Upon completion, the resulting solid product is purified by column chromatography.
Conventional Synthesis of Benzothiazole Hydrazone Derivatives
This protocol is a general representation of a conventional reflux synthesis.
Materials:
-
2-Hydrazinylbenzothiazole derivative
-
Substituted aldehyde
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve the 2-hydrazinylbenzothiazole derivative (1.2 mmol) and the appropriate aldehyde (1.2 mmol) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizing the Workflow
To better illustrate the practical differences between the two synthetic approaches, the following diagrams outline the experimental workflows.
Caption: Workflow for the mechanochemical synthesis of benzothiazole hydrazones.
Caption: Workflow for the conventional synthesis of benzothiazole hydrazones.
Conclusion: A Greener Future for Benzothiazole Hydrazone Synthesis
The comparative analysis clearly demonstrates that mechanochemical synthesis offers a compelling alternative to conventional solution-based methods for preparing benzothiazole hydrazones. The advantages of shorter reaction times, high yields, and, most notably, the elimination of bulk solvents position mechanochemistry as a more sustainable and efficient approach.[1] This aligns with the growing emphasis on green chemistry principles within the pharmaceutical industry.
While conventional methods remain viable and are well-established, the data suggests that for new process development and optimization, mechanochemical routes should be strongly considered. The ability to perform reactions with poorly soluble starting materials further expands the synthetic utility of this technique.[1] As the field of mechanochemistry continues to evolve, its application in the synthesis of medicinally important scaffolds like benzothiazole hydrazones is set to expand, paving the way for cleaner, faster, and more economical drug discovery and development.
References
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available at: [Link]
-
Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. PubMed Central. Available at: [Link]
-
Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. Pharmaceutical Chemistry Journal. Available at: [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. ResearchGate. Available at: [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. Available at: [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. OUCI. Available at: [Link]
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances. Available at: [Link]
-
Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... ResearchGate. Available at: [Link]
-
Mechanochemistry, a branch of chemistry utilizing impact and friction forces to initiate chemical reactions... Retsch. Available at: [Link]
-
The promotion of chemical reactions by an unconventional energy source, mechanical energy (mechanochemistry) has increasing number of applications in organic synthesis. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Hydrazinyl-4-methoxy-1,3-benzothiazole, a heterocyclic compound often utilized in pharmaceutical research and development. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with regulatory standards by explaining the causality behind each critical step.
The inherent reactivity and potential toxicity of hydrazine derivatives necessitate a rigorous and informed approach to their disposal.[1] Improper handling can lead to hazardous reactions and environmental contamination.[2] Therefore, this protocol is grounded in established safety principles and regulatory guidelines to create a self-validating system of waste management.
Hazard Assessment and Characterization
Before handling any waste, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary reference, data from structurally similar compounds, such as 2-hydrazinyl-4-methyl-benzothiazole, provide critical safety information.[3]
Based on available data, this class of compounds is classified as hazardous.[3][4] The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: Causes significant skin and serious eye irritation.[3]
-
Respiratory Effects: May cause respiratory irritation.[3]
Due to these properties, this compound must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[5]
Hazard Summary Table
| Hazard Classification | GHS Hazard Code | Disposal Implication | Authoritative Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. Must be disposed of as hazardous waste. | PubChem[3] |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. Requires PPE during handling and disposal. | PubChem[3] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. Avoid contact; manage as hazardous waste. | PubChem[3] |
| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. Requires eye protection. | PubChem[3] |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled. Handle in a well-ventilated area or fume hood. | PubChem[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. Avoid breathing dust. | PubChem[3] |
Personal Protective Equipment (PPE) and Handling Precautions
Given the compound's hazard profile, strict adherence to PPE protocols is mandatory during all stages of handling and disposal.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6]
Wash hands and any exposed skin thoroughly after handling the material.[4]
Segregation and Waste Containerization Protocol
Proper segregation is a critical step to prevent dangerous chemical reactions. Hydrazine derivatives can be reactive, particularly with oxidizing agents.
Step-by-Step Containerization Procedure:
-
Select a Compatible Container:
-
Use a dedicated, leak-proof hazardous waste container with a secure screw-top cap.[5][7]
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers for acidic or basic waste streams.[8]
-
Ensure the container is clean and free of any residual chemicals from previous use.
-
-
Chemical Segregation:
-
Fill Level and Closure:
-
Fill the waste container to no more than 90% of its total capacity.[9] This headspace allows for vapor expansion and reduces the risk of spills.[7]
-
Keep the container securely closed at all times, except when adding waste.[5] The exterior of the container must remain clean and free of contamination.[9]
-
-
Labeling:
-
Immediately affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The concentration and physical state (solid/liquid).
-
The words "Hazardous Waste".
-
Appropriate GHS hazard pictograms (e.g., Harmful/Irritant).
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
On-Site Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be under the direct control of laboratory personnel.
-
Location: The SAA should be near the point of generation and clearly marked with "Hazardous Waste" signage.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Inspections: The SAA must be inspected weekly to check for leaks, proper labeling, and container integrity.[2][5]
-
Time Limits: According to EPA regulations, hazardous waste must be removed from the laboratory within twelve months, or sooner if accumulation volume limits are reached.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Final Disposal Procedures
The ultimate disposal of hazardous waste must be conducted by trained professionals through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[11]
-
Scheduling Pickup: Once the waste container is full (not exceeding 90%) or nearing its accumulation time limit, schedule a waste pickup according to your institution's procedures.
-
Documentation: Ensure all necessary paperwork, such as a waste manifest or pickup request form, is completed accurately.
-
Transfer of Custody: Hand over the sealed, properly labeled container to the authorized personnel. Do not leave waste unattended in hallways or loading docks.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is performed safely, responsibly, and in full compliance with environmental regulations, thereby protecting themselves, their colleagues, and the wider community.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Benzothiazole, 2-hydrazinyl-4-methyl- (C8H9N3S). PubChem, National Center for Biotechnology Information. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. MDPI. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Regulations and Guidelines Applicable to Hydrazine. National Center for Biotechnology Information (NCBI). [Link]
-
Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
-
Hydrazine Fire Response Lake, MS Waste Management Plan. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Synthesis and properties of 2-hydrazinobenzothiazole derivatives. Chemical Papers. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Sources
- 1. CAS 20174-68-9: 2-Hydrazino-4-methylbenzothiazole [cymitquimica.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. ethz.ch [ethz.ch]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydrazinyl-4-methoxy-1,3-benzothiazole
Author's Note: This guide provides critical safety protocols for handling 2-Hydrazinyl-4-methoxy-1,3-benzothiazole. Safety data for this specific compound is limited; therefore, this guidance is synthesized from the safety profiles of structurally similar and hazardous analogues, including 2-Hydrazino-4-methylbenzothiazole and the parent hydrazine group. The fundamental principles of chemical hygiene and risk mitigation detailed herein are paramount for ensuring laboratory safety.
Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not about following a checklist; it's about building a barrier between you and a specific set of chemical threats. This compound, and its close analogues, present a multi-faceted hazard profile that demands a comprehensive protection strategy. The primary risks are associated with its acute toxicity, irritant properties, and the inherent dangers of the hydrazine functional group.
The known hazards of structurally similar compounds are summarized below:
| Hazard Classification | Description | Potential Effect |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] | Ingestion can lead to significant adverse health effects. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][3] | Direct contact can cause redness, inflammation, and discomfort. |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][3] | Accidental contact can result in pain, redness, and potential damage to eye tissue. |
| Acute Toxicity, Dermal & Inhalation | Harmful in contact with skin or if inhaled.[3] | Absorption through the skin or inhalation of dust can cause systemic toxicity. |
| Respiratory Tract Irritation (STOT SE 3) | May cause respiratory irritation.[1][3] | Inhaling the dust can irritate the nose, throat, and lungs.[4] |
| Combustible Dust Potential | May form combustible dust concentrations in air.[2] | Fine powders of organic materials can pose a dust explosion hazard under certain conditions. |
The causality is clear: the primary routes of exposure are through inhalation of the powder, direct contact with skin and eyes, and accidental ingestion. Our PPE strategy must therefore create an impermeable barrier against these specific pathways.
Core PPE Requirements: Your First Line of Defense
Handling this compound requires a multi-layered approach to PPE. The following are the minimum requirements. The selection of specific items should be guided by a task-specific risk assessment.
A. Respiratory Protection
Why: The compound is a solid powder that can easily become airborne during weighing and transfer.[2] Inhalation is a primary exposure route that can cause both localized respiratory irritation and systemic toxic effects.[1][3]
-
For Low-Dust Tasks (in a ventilated enclosure): A NIOSH-approved N95 or P95 particulate respirator is the minimum requirement.[5]
-
For Higher-Dust or Emergency Situations: For tasks with a higher potential for aerosolization or during spill cleanup, a higher level of protection is necessary. This includes a half-mask or full-face respirator equipped with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[5]
-
Mandatory Use Location: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize ambient dust.[1][6]
B. Hand Protection
Why: The compound is classified as a skin irritant and is harmful upon dermal contact.[1][3] Gloves prevent direct contact and absorption.
-
Recommended Material: Nitrile gloves are a standard for incidental contact.
-
Protocol: Always inspect gloves for tears or punctures before use.[1][5] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[1][5] Wash hands thoroughly with soap and water after removing gloves.[5][7] For extended work, consider double-gloving.
C. Eye and Face Protection
Why: Accidental splashes of solutions or transfer of airborne powder can cause serious eye irritation.[1][3][8]
-
Minimum Requirement: ANSI Z87.1-compliant (or equivalent, e.g., EN 166) chemical safety goggles are mandatory at all times when the chemical is being handled.[2][6] Safety glasses with side shields are insufficient.[8]
-
High-Splash Risk Tasks: When handling larger quantities or preparing solutions where splashing is a significant risk, a full-face shield must be worn in addition to chemical safety goggles.[1][8]
D. Body Protection
Why: To protect skin from accidental spills and to prevent the contamination of personal clothing.
-
Standard Use: A flame-resistant laboratory coat is the minimum requirement.[6]
-
Larger Quantities/Spills: For handling significant quantities or during spill cleanup, a chemically resistant apron or impervious coveralls should be worn over the lab coat.[6] Ensure clothing is fully buttoned or fastened.
Operational and Disposal Plans
Trust in a protocol comes from its clarity and logic. The following step-by-step guides provide a self-validating system for safe operations.
A. PPE Selection & Donning/Doffing Workflow
The following diagram outlines the decision-making process for selecting and using PPE.
Caption: PPE Donning and Doffing Workflow.
B. PPE Matrix for Common Laboratory Tasks
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing Solid (<1g) | N95/P95 Respirator (in ventilated enclosure) | Single pair of nitrile gloves | Chemical Safety Goggles | Lab Coat |
| Weighing Solid (>1g) | Half-mask respirator with P100 filters | Double pair of nitrile gloves | Chemical Safety Goggles & Face Shield | Lab Coat |
| Preparing Solutions | N95/P95 (if dust is possible) | Double pair of nitrile gloves | Chemical Safety Goggles & Face Shield | Lab Coat & Chemical Apron |
| Transferring Solutions | Not required (if no aerosols) | Single pair of nitrile gloves | Chemical Safety Goggles | Lab Coat |
C. Accidental Spill Protocol
Immediate and correct response to a spill is critical to mitigate exposure.
Caption: Solid Spill Response Workflow.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately clear the area and inform your supervisor and colleagues.[1][5]
-
Don Appropriate PPE: Before re-entering, don the highest level of protective gear, including a respirator, double gloves, goggles, a face shield, and a lab coat with a chemical apron.[6]
-
Contain the Spill: Do not create dust.[1][5] Gently cover the solid spill with a chemical absorbent pad or inert material like vermiculite.
-
Collect Material: Carefully sweep the material into a dustpan and place it into a clearly labeled, sealable hazardous waste container.[1][5]
-
Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Place all cleaning materials into the hazardous waste container.
-
Dispose: Dispose of all contaminated materials, including single-use PPE, as hazardous chemical waste through your institution's environmental health and safety office.[5]
D. Disposal of Contaminated PPE
All disposable PPE used while handling this compound must be considered contaminated.
-
Gloves, wipes, and other disposables: Place immediately into a designated, sealed hazardous waste container in the laboratory.[5]
-
Contaminated Lab Coats: Do not launder at home. Use a professional service approved by your institution for cleaning contaminated lab wear. If grossly contaminated, dispose of it as hazardous waste.
Emergency Procedures: First Aid for Exposure
In the event of an exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to responding medical personnel.[1][5]
-
Inhalation: Move the affected person to fresh air immediately.[1][5] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][5][9] Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[1][5][9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[1][5] Never give anything by mouth to an unconscious person.[1] Call a poison control center or seek immediate medical attention.[2]
References
-
Capot Chemical. (2013). MSDS of 2-Hydrazino-4-methylbenzothiazole. [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 2-Hydrazinyl-6-(1-methylethyl)benzothiazole. [Link]
-
New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet - Hydrazine. [Link]
-
PubChem. Benzothiazole, 2-hydrazinyl-4-methyl- - Hazard Identification. National Center for Biotechnology Information. [Link]
-
ChemBK. 2-hydrazine-4-methylbenzothiazole. [Link]
-
OP-U. SAFETY DATA SHEET. [Link]
-
Hesperian Health Guides. (2024). First aid for chemicals. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. capotchem.com [capotchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sds.struers.com [sds.struers.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. en.hesperian.org [en.hesperian.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
